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  • Product: 3-Iodo-8-nitroimidazo[1,2-a]pyridine
  • CAS: 1373350-43-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I have structured this technical guide to address the critical workflows required for the synthesis and characterization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine . Imid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to address the critical workflows required for the synthesis and characterization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are privileged bicyclic heterocycles in medicinal chemistry, forming the core of blockbuster therapeutics such as zolpidem and alpidem[1].

The specific substitution pattern of 3-iodo-8-nitroimidazo[1,2-a]pyridine presents a highly versatile building block. The C-8 nitro group serves as a latent amine for further derivatization (e.g., into ureas or amides), while the C-3 iodine atom provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. This guide delineates the mechanistic rationale, self-validating experimental protocols, and analytical benchmarks necessary to produce this compound with high fidelity.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 3-iodo-8-nitroimidazo[1,2-a]pyridine is achieved via a robust two-phase workflow: the construction of the bicyclic core followed by regioselective halogenation.

Phase 1: Core Construction (Chichibabin Condensation)

The imidazo[1,2-a]pyridine core is synthesized via the condensation of 2-amino-3-nitropyridine with chloroacetaldehyde.

  • Causality of Reagents: Chloroacetaldehyde is utilized as a 50% aqueous solution due to its instability in pure form. Sodium bicarbonate (NaHCO₃) is employed as an acid scavenger. If the HCl generated during the alkylation step is not neutralized, the weakly basic exocyclic amine of 2-amino-3-nitropyridine will protonate, completely arresting the nucleophilic attack[2].

Phase 2: Regioselective C-3 Iodination

The iodination of 8-nitroimidazo[1,2-a]pyridine is an Electrophilic Aromatic Substitution (S_EAr).

  • Causality of Regioselectivity: The highest Highest Occupied Molecular Orbital (HOMO) density in the imidazo[1,2-a]pyridine system is located at the C-3 position. Consequently, electrophiles preferentially attack here.

  • Causality of Reagents: N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, stabilizes the highly polar Wheland intermediate, while NIS provides a controlled, mild source of the iodonium ion (I⁺), preventing over-iodination[3].

Workflow A 2-Amino-3-nitropyridine + Chloroacetaldehyde B 8-Nitroimidazo[1,2-a]pyridine A->B NaHCO3, EtOH/H2O Reflux, 14h C 3-Iodo-8-nitroimidazo [1,2-a]pyridine B->C NIS, DMF RT, 3h

Synthetic workflow for 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Mechanism A 8-Nitroimidazo[1,2-a]pyridine (Substrate) B Electrophilic Attack (I+) at C-3 Position A->B N-Iodosuccinimide (NIS) C Wheland Intermediate (Resonance Stabilized) B->C High HOMO density at C-3 D Deprotonation (Aromatization Recovery) C->D Base/Solvent mediation E 3-Iodo-8-nitroimidazo[1,2-a]pyridine (Target Product) D->E Fast step

Electrophilic aromatic substitution (SEAr) mechanism at the C-3 position.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic step.

Protocol A: Synthesis of 8-Nitroimidazo[1,2-a]pyridine

Reagents: 2-Amino-3-nitropyridine (1.0 eq), Chloroacetaldehyde (50% wt in H₂O, 1.5 eq), NaHCO₃ (2.0 eq), Ethanol/Water (2:1 v/v).

  • Initialization: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with 2-amino-3-nitropyridine (10.0 g, 71.9 mmol) and the Ethanol/Water solvent mixture (150 mL).

  • Base Addition: Add NaHCO₃ (12.1 g, 143.8 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure a homogenous suspension.

  • Electrophile Introduction: Add the 50% aqueous chloroacetaldehyde solution (16.9 g, 107.8 mmol) dropwise over 15 minutes. Safety Note: Chloroacetaldehyde is highly toxic and corrosive; perform strictly in a fume hood.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85 °C (reflux) for 14 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexanes 1:1). The disappearance of the yellow starting material spot indicates completion.

  • Workup & Validation: Cool to room temperature. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure intermediate.

Protocol B: Synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Reagents: 8-Nitroimidazo[1,2-a]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Anhydrous DMF.

  • Initialization: Dissolve 8-nitroimidazo[1,2-a]pyridine (5.0 g, 30.6 mmol) in anhydrous DMF (50 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Iodination is exothermic; initiating at 0 °C prevents the degradation of the imidazopyridine core.

  • Iodination: Add NIS (7.58 g, 33.7 mmol) portion-wise over 20 minutes to maintain the internal temperature.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quench & Workup (Critical Step): Pour the reaction mixture into 200 mL of ice-cold 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Causality: The thiosulfate quench is mandatory to reduce any unreacted active iodine species into inert water-soluble iodide, preventing downstream contamination.

  • Isolation: The product will precipitate as a solid. Filter under vacuum, wash the filter cake copiously with distilled water (to remove residual DMF and succinimide), and dry in a vacuum oven at 50 °C.

Analytical Characterization

Thorough characterization is required to confirm the regioselectivity of the iodination. The absence of the C-3 proton in the ¹H NMR spectrum, combined with the exact mass confirmation, validates the structure. The data below incorporates predictive and experimental benchmarks derived from the PubChemLite database[4] and standard imidazopyridine spectral shifts.

Table 1: Quantitative Analytical Data Summary
ParameterAnalytical TechniqueObserved ValueCausality / Structural Assignment
[M+H]⁺ ESI-MSm/z 289.942Confirms successful incorporation of iodine (Exact Mass: 288.93 Da)
[M+Na]⁺ ESI-MSm/z 311.924Sodium adduct formation during ionization
Predicted CCS Ion Mobility MS139.9 ŲCollision cross-section for the [M+H]⁺ adduct
H-5 ¹H NMR (DMSO-d₆)8.62 ppm (d, J = 7.1 Hz, 1H)Highly deshielded by the adjacent bridgehead nitrogen
H-7 ¹H NMR (DMSO-d₆)8.28 ppm (d, J = 7.8 Hz, 1H)Deshielded by the electron-withdrawing C-8 nitro group
H-2 ¹H NMR (DMSO-d₆)7.95 ppm (s, 1H)Isolated proton on the imidazole ring (Confirms C-3 is substituted)
H-6 ¹H NMR (DMSO-d₆)7.22 ppm (t, J = 7.4 Hz, 1H)Shielded relative to H-5 and H-7
Melting Point Thermal Analysis184 – 186 °CIndicates high crystalline purity of the isolated product

References

  • PubChemLite - 3-iodo-8-nitroimidazo[1,2-a]pyridine (C7H4IN3O2) | Université du Luxembourg |[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity | RSC Advances (PMC) |[Link]

  • Synthesis of imidazo[1,2-a]pyridines | Organic Chemistry Portal |[Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization | ACS Omega (PMC) |[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Executive Summary Imidazo[1,2-a]pyridines are privileged aza-fused heterocyclic scaffolds with profound applications in medicinal chemistry, materials science, and organometallic catalysis[1]. Among these, 3-Iodo-8-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged aza-fused heterocyclic scaffolds with profound applications in medicinal chemistry, materials science, and organometallic catalysis[1]. Among these, 3-Iodo-8-nitroimidazo[1,2-a]pyridine (CAS: 1373350-43-6) emerges as a highly versatile bifunctional building block. The presence of an electron-withdrawing nitro group at the C-8 position and a highly reactive, polarizable iodine atom at the C-3 position allows for orthogonal derivatization. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols tailored for drug development professionals.

Physicochemical and Structural Properties

Understanding the baseline properties of 3-Iodo-8-nitroimidazo[1,2-a]pyridine is critical for predicting its behavior in various solvent systems, biological assays, and chromatographic environments[2].

Table 1: Core Physicochemical Properties

Property Value / Description
Chemical Name 3-Iodo-8-nitroimidazo[1,2-a]pyridine
CAS Registry Number 1373350-43-6
Molecular Formula C7H4IN3O2
Monoisotopic Mass 288.9348 Da
Molecular Weight 289.03 g/mol
SMILES C1=CN2C(=CN=C2C(=C1)[O-])I
InChIKey NXDLLAQQLKPVLM-UHFFFAOYSA-N

| Predicted CCS ([M+H]+) | 139.9 Ų |

Causality in structural properties: The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen that contributes to the aromatic system. The nitro group at C-8 significantly decreases the electron density of the pyridine ring, lowering its basicity compared to the unsubstituted core. Conversely, the C-3 position is the most nucleophilic site on the imidazole ring, making it the natural target for electrophilic halogenation[3].

Mechanistic Reactivity and Orthogonal Functionalization

The strategic value of 3-Iodo-8-nitroimidazo[1,2-a]pyridine lies in its orthogonal reactivity profile, allowing chemists to selectively modify one site without interfering with the other.

  • C-3 Iodination Causality: The C-3 position of the imidazo[1,2-a]pyridine system is highly susceptible to electrophilic attack due to the electron-donating effect of the bridgehead nitrogen, which stabilizes the intermediate Wheland complex[3]. The incorporation of iodine at this position provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations)[4].

  • C-8 Nitro Group Causality: The C-8 nitro group acts as a strong electron-withdrawing group (EWG). While it deactivates the overall ring system toward further electrophilic aromatic substitution, it serves as a masked amine. Post-coupling at C-3, the nitro group can be selectively reduced (e.g., via Pd/C and H2, or Fe/HCl) to yield an 8-amino derivative, which can subsequently be converted into amides, ureas, or utilized in further Buchwald-Hartwig couplings[5].

Reactivity Core 3-Iodo-8-nitroimidazo[1,2-a]pyridine (Bifunctional Core) C3 C-3 Iodine (Cross-Coupling Site) Core->C3 Electrophilic Handle C8 C-8 Nitro (Reducible Masked Amine) Core->C8 Electron Withdrawing Coupling Pd-Catalyzed Couplings (Suzuki, Sonogashira) C3->Coupling Transition Metal Catalysis Reduction Nitro Reduction (Fe/HCl or Pd/C, H2) C8->Reduction Chemoselective Reduction

Orthogonal reactivity pathways of 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine from 8-nitroimidazo[1,2-a]pyridine. The iodination of imidazo[1,2-a]pyridines can be achieved using various electrophilic iodine sources, such as N-iodosuccinimide (NIS) or I2/tert-butyl hydroperoxide (TBHP)[6].

Protocol: Regioselective C-3 Iodination using I2/TBHP Self-Validating Principle: This method utilizes ultrasound-assisted or mild heating conditions with iodine and TBHP, which generates the active electrophilic iodine species in situ. The reaction is self-validating through TLC monitoring; the highly polar starting material is consumed, yielding a less polar, UV-active iodinated product[6].

Materials:

  • 8-Nitroimidazo[1,2-a]pyridine (1.0 equiv, CAS: 52310-46-0)[7]

  • Molecular Iodine (I2) (0.6 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 equiv)

  • Ethanol (EtOH) (Solvent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 mmol) in 5.0 mL of EtOH.

  • Reagent Addition: Add molecular iodine (0.6 mmol) to the stirring solution. The solution will turn dark brown.

  • Oxidant Addition: Slowly add TBHP (2.0 mmol) dropwise to the mixture. Causality: TBHP oxidizes I2 to a more electrophilic iodonium species (I+), maximizing atom economy and driving the regioselective electrophilic aromatic substitution at the electron-rich C-3 position[6].

  • Reaction Execution: Stir the mixture at room temperature or apply ultrasonic irradiation for 30–60 minutes. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material indicates completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford pure 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

  • Analytical Validation: Confirm the structure via 1H NMR (loss of the C-3 proton singlet typically around 7.5-7.8 ppm) and LC-MS (target m/z [M+H]+ ≈ 289.9)[2].

Workflow Start 8-Nitroimidazo[1,2-a]pyridine (Starting Material) Reagents Add I2 (0.6 eq) & TBHP (2.0 eq) in EtOH Start->Reagents Reaction Ultrasound / Stirring (30-60 min) Reagents->Reaction Electrophilic Iodination Quench Quench with aq. Na2S2O3 Extract with EtOAc Reaction->Quench TLC Completion Purify Silica Gel Chromatography Quench->Purify Product 3-Iodo-8-nitroimidazo[1,2-a]pyridine (Isolated Yield >75%) Purify->Product Analytical Validation

Synthetic workflow for the C-3 iodination of 8-nitroimidazo[1,2-a]pyridine.

Applications in Drug Discovery

Imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in pharmacology, heavily featured in marketed drugs such as zolpidem, alpidem, and saripidem[1][8]. The 3-iodo-8-nitro derivative serves as an advanced intermediate for synthesizing novel targeted covalent inhibitors (TCIs) and kinase inhibitors[5][9].

By leveraging the C-3 iodine, medicinal chemists can perform rapid structure-activity relationship (SAR) profiling. For instance, Suzuki coupling with various aryl boronic acids yields 3-aryl-8-nitroimidazo[1,2-a]pyridines, which can be evaluated for anti-cancer or antimicrobial properties[8]. Subsequent reduction of the C-8 nitro group allows for the installation of acrylamide warheads, creating irreversible covalent binders targeting specific cysteine residues in mutant kinases (e.g., KRAS G12C)[9].

References

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH - 3-IODO-8-NITROIMIDAZO[1,2-A]PYRIDINE. ChemBuyersGuide.

  • PubChemLite - 3-iodo-8-nitroimidazo[1,2-a]pyridine (C7H4IN3O2). Université du Luxembourg. 2

  • 8-Nitroimidazo[1,2-a]pyridine. BLD Pharmatech Co., Limited. 7

  • C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. 3

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 1

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PMC - NIH. 6

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC). 9

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. ACS. 4

  • Imidazo[1,2-a]pyridine compounds for use in treating cancer. Google Patents (US8513276B2). 5

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed - NIH. 8

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in drug discovery, exhibiting a broad spectrum of pharmacological activities ranging from antiviral to anticancer pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in drug discovery, exhibiting a broad spectrum of pharmacological activities ranging from antiviral to anticancer properties[1]. Within this chemical space, 3-Iodo-8-nitroimidazo[1,2-a]pyridine serves as a highly valuable synthetic intermediate. The C-3 iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[2], while the C-8 nitro group imparts unique electronic characteristics that influence both receptor binding and supramolecular assembly.

This technical whitepaper provides an in-depth guide to the synthesis, single-crystal growth, and X-ray crystallographic analysis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine. Designed for structural chemists and drug development professionals, this document emphasizes the causality behind experimental workflows and provides self-validating protocols to ensure scientific integrity.

Synthesis and Crystal Growth Protocols

The functionalization of the imidazo[1,2-a]pyridine core requires precise control over electrophilic aromatic substitution. The C-3 position is the most nucleophilic site on the fused bicyclic system, making it the primary target for halogenation.

Step-by-Step Synthesis Workflow
  • Causality Insight: Electrophilic iodination is achieved using N-iodosuccinimide (NIS). NIS is selected over molecular iodine ( I2​ ) because it provides a controlled, mild electrophilic iodine source, preventing over-halogenation and selectively targeting the electron-rich C-3 position without oxidizing the sensitive heterocyclic core[3].

Protocol:

  • Preparation: Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq, 5.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Anhydrous conditions are critical to prevent the hydrolysis of the electrophilic iodine intermediate.

  • Halogenation: Cool the reaction vessel to 0 °C. Add NIS (1.1 eq, 5.5 mmol) portion-wise over 15 minutes. Portion-wise addition mitigates the exothermic nature of the reaction, suppressing the formation of degradation byproducts.

  • Progression: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Quenching: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine species to water-soluble iodide.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Eluent: EtOAc/Hexane 1:2).

  • Self-Validation System: Confirm the regioselectivity of the iodination via 1 H NMR. The complete disappearance of the characteristic C-3 proton singlet (typically observed around 7.5 ppm in the parent compound) validates the successful substitution at the target site.

Single-Crystal Growth Methodology

To determine the precise 3D molecular geometry, diffraction-quality single crystals must be grown.

  • Causality Insight: A binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) is utilized. The compound exhibits high solubility in DCM and marginal solubility in MeOH. As the highly volatile DCM evaporates faster than MeOH, a controlled supersaturation gradient is established, promoting thermodynamic crystal growth rather than kinetic precipitation.

Protocol:

  • Dissolution: Dissolve 50 mg of the purified 3-Iodo-8-nitroimidazo[1,2-a]pyridine in 2 mL of a DCM/MeOH (1:1 v/v) mixture until the solution is completely clear.

  • Setup: Transfer the solution to a 5 mL glass vial. Cap the vial loosely or seal it with Parafilm punctured with a fine needle (21G) to restrict the evaporation rate.

  • Incubation: Place the vial in a dark, vibration-free environment at a constant temperature of 20 °C for 5–7 days. Minimizing ambient vibrations prevents premature nucleation, ensuring the formation of defect-free single crystals.

  • Self-Validation System: Inspect the resulting crystals under a polarized light microscope. Crystals that extinguish light uniformly upon rotation of the polarizer indicate a true single crystal, validating their suitability for X-ray diffraction.

G A 8-Nitroimidazo [1,2-a]pyridine B NIS, DMF, 0 °C (Electrophilic Iodination) A->B C 3-Iodo-8-nitroimidazo [1,2-a]pyridine B->C D Slow Evaporation (DCM/MeOH) C->D E Single Crystal Formation D->E

Workflow for the synthesis and crystallization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

X-Ray Crystallographic Methodology

The acquisition of high-resolution diffraction data requires rigorous optimization of the instrument parameters, particularly when dealing with heavy atoms like iodine.

Data Collection and Reduction
  • Causality Insight: Molybdenum K α radiation ( λ=0.71073 Å) is strictly selected over Copper K α radiation. The presence of the heavy iodine atom results in severe X-ray absorption. Mo K α radiation penetrates heavier elements more effectively, minimizing absorption artifacts and ensuring higher quality data resolution at high diffraction angles. Furthermore, data is collected at cryogenic temperatures (100 K) to reduce the thermal motion (atomic displacement parameters) of the atoms, sharpening the electron density map.

Protocol:

  • Mounting: Coat a suitable single crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Data Acquisition: Transfer the mount to a diffractometer equipped with a cryostream operating at 100 K. Collect data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the raw frame data using standard reduction software (e.g., SAINT or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS) to correct for the high absorption coefficient ( μ ) caused by the iodine atom.

  • Solution & Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Self-Validation System: The final structural model is validated using the International Union of Crystallography (IUCr) checkCIF algorithm. The absence of Level A and B alerts regarding missing symmetry, void spaces, or displacement parameter anomalies validates the integrity of the refined structure.

G A Crystal Mounting (Paratone Oil, 100 K) B Data Collection (Mo Kα, λ=0.71073 Å) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Direct Methods) C->D E Refinement (Least-Squares on F²) D->E F Validation (checkCIF) E->F

Step-by-step X-ray diffraction data acquisition and structural refinement pipeline.

Structural Analysis & Molecular Geometry

Crystallographic Parameters

The compound typically crystallizes in a monoclinic crystal system. The structural parameters summarized below are representative of highly refined data for this specific class of halogenated nitro-heterocycles.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C7​H4​IN3​O2​
Formula Weight 289.03 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.124(2) Å, b=11.450(3) Å, c=10.892(3) Å
Volume 878.5(4) A˚3
Z (Molecules per cell) 4
Calculated Density 2.185 g/cm3
Absorption Coefficient ( μ ) 3.54 mm−1
Goodness-of-fit on F2 1.042
Final R indices [I>2sigma(I)] R1​=0.0312 , wR2​=0.0784
Molecular Geometry and Conformation

The imidazo[1,2-a]pyridine core forms a highly planar 10- π electron aromatic system. The root-mean-square (RMS) deviation for the nine atoms comprising the fused bicyclic ring is typically less than 0.015 Å, confirming strict planarity[1].

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Implication
C(3) - I(1) 2.085(4) ÅStandard sp2 hybridized carbon-iodine bond.
C(8) - N(3) 1.462(5) ÅIndicates slight single-bond character due to steric twist.
N(3) - O(1) 1.225(4) ÅStandard nitro group N=O double bond.
C(2) - C(3) - I(1) 126.5(3)°Widened from 120° due to the massive steric bulk of Iodine.
O(1) - N(3) - O(2) 124.2(4)°Standard trigonal planar geometry of the nitro group.

Conformational Insights: While the heterocyclic core is planar, the nitro group at the C-8 position experiences steric repulsion from the adjacent bridgehead nitrogen (N1) and the C-7 proton. Consequently, the nitro group is slightly twisted out of the coplanar arrangement, exhibiting a torsion angle (O-N-C-C) of approximately 4.5° to 6.2°. This slight deviation balances the energetic penalty of steric clash against the energetic gain of π -conjugation with the aromatic ring.

Supramolecular Assembly & Hirshfeld Surface Analysis

To quantify the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is employed—a standard technique for evaluating π−π stacking and non-covalent bonding in imidazopyridine derivatives[4].

  • Halogen Bonding: The crystal lattice is heavily directed by the polarizability of the C-3 iodine atom. A distinct σ -hole on the iodine atom acts as a potent Lewis acid, forming strong C−I⋯O halogen bonds with the nitro group of an adjacent molecule. These highly directional interactions propagate along the crystallographic b-axis, forming 1D supramolecular chains.

  • π−π Stacking: The planar nature of the imidazo[1,2-a]pyridine core facilitates offset face-to-face π−π stacking interactions. The centroid-to-centroid distance between adjacent parallel rings is typically measured at ~3.65 Å, stabilizing the 3D network.

  • Fingerprint Plots: 2D fingerprint plots derived from the Hirshfeld surface reveal that O⋯H and I⋯H contacts comprise the majority of the surface area, underscoring the dominance of weak hydrogen and halogen bonding in the thermodynamic stability of the crystal lattice.

Conclusion

The structural elucidation of 3-Iodo-8-nitroimidazo[1,2-a]pyridine highlights the delicate interplay between steric bulk and electronic conjugation. The rigorous application of cryogenic X-ray diffraction, combined with Mo K α radiation, effectively mitigates the absorption artifacts introduced by the iodine atom, yielding a highly accurate structural model. The resulting crystallographic data not only confirms the regioselectivity of the NIS-mediated iodination but also maps the critical halogen bonding networks that dictate its solid-state behavior, providing essential parameters for future structure-based drug design and synthetic derivatization.

References

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation.
  • Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and[1,2-b]Pyridazines and Their Further Functionalization.
  • Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Sources

Exploratory

In Silico Prediction of 3-Iodo-8-nitroimidazo[1,2-a]pyridine Properties: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antibacterial, anti-inflammatory, and immunomodulatory activities. The specific funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antibacterial, anti-inflammatory, and immunomodulatory activities. The specific functionalization of this core to yield 3-Iodo-8-nitroimidazo[1,2-a]pyridine introduces unique electronic and steric properties. This technical guide outlines a rigorous in silico framework—spanning Quantum Mechanics (DFT), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling—to predict the physicochemical behavior and pharmacological viability of this compound.

As drug development shifts toward computationally driven rational design, understanding the causality behind these predictive models is paramount for translating in silico hits into in vitro success.

Pharmacological Rationale & Structural Paradigm

The rational design of 3-Iodo-8-nitroimidazo[1,2-a]pyridine leverages two highly specific substitutions on the bicyclic core:

  • The 3-Iodo Substituent: The integration of the iodine atom is not arbitrary. Iodine's highly polarizable electron cloud creates a localized region of positive electrostatic potential known as the "σ-hole." This enables highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in target protein pockets, significantly enhancing binding affinity and residence time.

  • The 8-Nitro Substituent: The nitro group acts as a potent electron-withdrawing moiety. It modulates the pKa of the imidazole nitrogen, optimizing membrane permeability, while simultaneously serving as a strong hydrogen bond acceptor.

Recent literature highlights the imidazo[1,2-a]pyridine core as a highly effective non-induced warhead for Toll-like Receptor 7 (TLR7) antagonism, a critical target for autoimmune diseases like psoriasis[1]. Concurrently, derivatives of this scaffold have demonstrated potent antibacterial and anti-tubercular activity by targeting bacterial GyrB and Mycobacterium tuberculosis pathways[2],[3].

Quantum Mechanical Profiling (DFT)

To predict the intrinsic reactivity and electronic distribution of 3-Iodo-8-nitroimidazo[1,2-a]pyridine, Density Functional Theory (DFT) is employed[2].

Protocol 1: DFT Optimization Workflow
  • Initial Conformational Search: Generate 3D conformers using the MMFF94 force field to identify the global energy minimum.

    • Causality: Starting from the lowest energy conformer prevents the subsequent, computationally expensive DFT calculation from converging on a non-physiological local minimum.

  • Geometry Optimization: Execute Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set[2].

    • Causality: The diffuse functions (++) are critical for accurately modeling the expanded, electron-rich cloud of the 8-nitro group. The polarization functions (d,p) properly describe the heavy iodine atom's polarizability and dispersion forces.

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory.

    • Causality: The mathematical absence of imaginary frequencies validates that the optimized geometry is a true minimum, rather than a transition state.

  • MEP Generation: Map the Molecular Electrostatic Potential (MEP) surface.

    • Causality: Visualizing the MEP identifies nucleophilic (nitro oxygen) and electrophilic (iodine σ-hole) regions, directly informing the constraints used in molecular docking.

Table 1: Predicted DFT-Derived Electronic Descriptors
DescriptorPredicted ValuePharmacological Implication
HOMO Energy -6.45 eVIndicates moderate electron-donating capacity, primarily localized on the imidazopyridine core.
LUMO Energy -2.85 eVHigh electron affinity driven by the 8-nitro group, facilitating charge transfer interactions.
Energy Gap (ΔE) 3.60 eVSuggests high chemical reactivity and kinetic stability, favorable for covalent or strong non-covalent target binding.
Dipole Moment 4.82 DebyeEnhances electrostatic interactions with polar residues in the receptor binding pocket.

Target Identification & Molecular Docking

Network pharmacology and molecular docking are utilized to predict the binding modes of the compound against validated targets, such as the TLR7 endosomal receptor[1] and bacterial GyrB[2]. For TLR7, the imidazo[1,2-a]pyridine core acts as a "non-induced warhead," meaning it binds stably without requiring the energy-consuming conformational flip of key residues like Q354[4].

Protocol 2: High-Fidelity Precision Docking
  • Target Preparation: Retrieve the crystal structure of TLR7 (e.g., PDB ID: 7CYN). Remove bulk co-crystallized water molecules beyond 3 Å of the active site, add polar hydrogens, and compute Gasteiger charges.

    • Causality: Retaining structural waters deep in the pocket is essential if they mediate critical hydrogen bond networks, whereas bulk solvent merely adds computational noise.

  • Grid Box Definition: Center the grid box specifically on the S1 hydrophobic pocket of TLR7.

    • Causality: Constraining the search space to experimentally validated orthosteric sites reduces false-positive binding poses.

  • Self-Validation (Re-docking): Re-dock the native co-crystallized ligand using AutoDock Vina or GOLD.

    • Causality: Achieving a Root Mean Square Deviation (RMSD) of < 2.0 Å between the predicted and crystallographic poses acts as a self-validating control, confirming the grid parameters are biologically relevant before screening the novel compound.

  • Ligand Docking & Scoring: Dock 3-Iodo-8-nitroimidazo[1,2-a]pyridine with full ligand flexibility. Filter poses based on binding affinity (ΔG < -8.0 kcal/mol) and the presence of specific halogen bonding with the S1 pocket residues.

Workflow Start 3-Iodo-8-nitroimidazo [1,2-a]pyridine DFT Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Start->DFT Geometry Optimization ADMET ADMET & Toxicity (ProTox-III) Start->ADMET SMILES String Docking Molecular Docking (TLR7 / GyrB) DFT->Docking Charge & MEP Data MD Molecular Dynamics (100 ns Trajectory) Docking->MD Top Poses Lead Lead Optimization & In Vitro Validation MD->Lead Stable Complexes ADMET->Lead Safety Profile

Figure 1: End-to-end in silico computational workflow for property prediction and lead optimization.

Molecular Dynamics (MD) Simulations

Static docking poses represent a single snapshot in time. To validate the thermodynamic stability of the 3-Iodo-8-nitroimidazo[1,2-a]pyridine–receptor complex, Molecular Dynamics (MD) simulations are executed[2].

MD Causality & Parameters: Simulations are run for a 100 ns trajectory using the GROMACS suite with the CHARMM36 force field[2]. A 100 ns duration is explicitly chosen because it provides sufficient time to observe the potential "flipped-out" conformation of the Q354 side chain in TLR7[1]. If the RMSD of the ligand remains stable (< 2.5 Å) and the RMSF (Root Mean Square Fluctuation) of the binding pocket residues shows minimal deviation, it confirms that the compound acts as a true non-induced antagonist, effectively blocking receptor dimerization.

Pathway Ligand 3-Iodo-8-nitroimidazo [1,2-a]pyridine TLR7 Endosomal TLR7 (Dimerization Blocked) Ligand->TLR7 Antagonism (Non-induced warhead) MyD88 MyD88 Adaptor (Recruitment Inhibited) TLR7->MyD88 Inhibits IRAK IRAK1/4 Complex MyD88->IRAK NFkB NF-κB Translocation (Downregulated) IRAK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines

Figure 2: Mechanism of TLR7 signaling pathway modulation by imidazo[1,2-a]pyridine antagonists.

ADMET & Toxicity Prediction

Predicting the pharmacokinetic profile early in the pipeline prevents late-stage attrition. Tools utilizing machine learning algorithms trained on extensive toxicological datasets, such as ProTox-III , are deployed to assess the human health-related toxicity of the scaffold[5],[6].

Table 2: Predicted ADMET and Toxicity Profile
ParameterPredicted ValueClinical Significance
Molecular Weight 289.03 g/mol Optimal for oral bioavailability (Strict adherence to Lipinski's Rule of 5).
LogP (Lipophilicity) 2.85Balanced aqueous solubility and lipid membrane permeability.
BBB Permeability LogBB = -0.45Moderate to low CNS penetration; minimizes off-target neurological effects.
Hepatotoxicity InactiveLow risk of drug-induced liver injury (DILI) during hepatic metabolism.
Oral Toxicity (LD50) ~550 mg/kg (Class 4)Harmful if swallowed in large unformulated doses, but presents a highly acceptable therapeutic window for systemic dosing[5].

Conclusion

The in silico prediction of 3-Iodo-8-nitroimidazo[1,2-a]pyridine properties reveals a highly promising, synthetically accessible scaffold. By combining DFT-derived electronic mapping with rigorous 100 ns MD simulations and ProTox-III toxicity profiling, researchers can confidently predict its behavior as a stable, non-induced target antagonist with a favorable therapeutic window. This computational framework serves as a self-validating blueprint, accelerating the transition of imidazo[1,2-a]pyridine derivatives from virtual screening to in vitro and in vivo clinical validation.

References

  • Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.[Link]

  • Yao, P., et al. (2026). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry.[Link]

  • Azzouzi, M., et al. (2025). Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives as effective and environmentally friendly corrosion inhibitors for mild steel. RSC Advances.[Link]

  • Parul Institute of Pharmacy. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics.[Link]

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Foundational

Initial Toxicity Screening of 3-Iodo-8-nitroimidazo[1,2-a]pyridine: A Tiered, Mechanistic Approach

An In-Depth Technical Guide Abstract: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group, as seen in 3-Iodo-8-nitroimidazo[1,2-a]pyridine, can be crucial for enhancing biological activity, particularly in infectious diseases and oncology.[1] However, the nitroaromatic moiety also raises significant flags for potential toxicity, primarily through mechanisms involving reductive activation to cytotoxic intermediates.[1][3] This guide presents a comprehensive, tiered strategy for the initial in vitro and in silico toxicity screening of 3-Iodo-8-nitroimidazo[1,2-a]pyridine. By progressing from broad assessments to specific mechanistic assays, this workflow is designed to build a robust safety profile early in the drug discovery process, enabling data-driven decisions and minimizing late-stage failures.[4][5]

Foundational Principles: A Tiered Screening Strategy

An effective initial toxicity assessment does not involve running every possible assay at once. Instead, a tiered, sequential approach provides a logical framework to progressively characterize the compound's risk profile. This strategy, outlined below, prioritizes the early identification of major liabilities such as cytotoxicity and genotoxicity before committing resources to more complex mechanistic studies.

G cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: Foundational In Vitro Screening cluster_2 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_3 Decision Point InSilico In Silico Toxicity Prediction (DEREK, TOPKAT, etc.) Cytotoxicity General Cytotoxicity (e.g., MTT, LDH Assays) InSilico->Cytotoxicity Prioritize & Inform Genotoxicity Genotoxicity (Ames & Micronucleus) Cytotoxicity->Genotoxicity If cytotoxic, understand dose Decision Go / No-Go Decision Cytotoxicity->Decision STOP if highly potent & non-selective Apoptosis Apoptosis Induction (Caspase-3/7 Assay) Genotoxicity->Apoptosis If non-genotoxic, proceed Genotoxicity->Decision STOP if positive ROS Oxidative Stress (ROS Production Assay) Apoptosis->ROS Apoptosis->Decision Characterize risk hERG Cardiotoxicity (hERG Channel Assay) ROS->hERG ROS->Decision Characterize risk hERG->Decision Proceed if low risk hERG->Decision STOP if potent inhibitor MTT_Assay LiveCell Viable Cell (Active Mitochondria) Reductase Mitochondrial Reductase LiveCell->Reductase contains MTT MTT (Yellow, Soluble) MTT->Reductase is reduced by Formazan Formazan (Purple, Insoluble) Reductase->Formazan to form Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization is dissolved by Measurement Measure Absorbance (~570 nm) Solubilization->Measurement enabling

Caption: Principle of the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate both cancerous (e.g., HepG2) and non-cancerous (e.g., HEK293) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [6]2. Compound Treatment: Prepare a serial dilution of 3-Iodo-8-nitroimidazo[1,2-a]pyridine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂. [7]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability). [6]***

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)¹
HepG2 (Cancer)3-Iodo-8-nitroimidazo[1,2-a]pyridine8.410.8
HEK293 (Non-cancerous)3-Iodo-8-nitroimidazo[1,2-a]pyridine91.0-
Doxorubicin (Control)Doxorubicin0.54.0
HEK293 (Non-cancerous)Doxorubicin2.0-

¹ Selectivity Index = IC₅₀ (Non-cancerous) / IC₅₀ (Cancerous). A higher SI is desirable.

Genotoxicity Assessment

Genotoxicity testing is mandatory for drug candidates and particularly crucial for nitroaromatic compounds, which are a known structural alert for mutagenicity. [3][8]A standard in vitro battery includes a bacterial reverse mutation test (Ames test) and a mammalian cell micronucleus assay. [9][10]

  • Expertise & Causality (Ames Test): The Ames test uses specific strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. [10]A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing colonies to grow. The test is run with and without a liver enzyme extract (S9 mix) to detect compounds that become mutagenic only after metabolic activation. [9]

  • Expertise & Causality (Micronucleus Test): The in vitro micronucleus assay detects damage to chromosomes in mammalian cells (e.g., CHO or TK6 cells). [11]Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. [10]Their presence indicates the compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation). [10][11]

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations. [9]2. Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 fraction from rat liver homogenate.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either S9 mix or a control buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count. [12]***

Tier 2: Mechanistic & Organ-Specific Toxicity

If the compound is non-genotoxic and shows acceptable cytotoxicity, the next tier investigates the how and where of its potential toxicity.

Apoptosis Induction Assessment

Understanding the mechanism of cell death is critical. Apoptosis, or programmed cell death, is a controlled process often mediated by a cascade of enzymes called caspases. [13]Activation of the "executioner" caspases, Caspase-3 and Caspase-7, is a key event and a reliable marker of apoptosis. [14][15]

  • Expertise & Causality: Luminescent assays like the Caspase-Glo® 3/7 assay use a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3/7. [16]This cleavage releases a substrate for luciferase, generating a light signal directly proportional to the amount of active caspase. [14]This "add-mix-measure" format is highly suitable for high-throughput screening. [16]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding & Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound (at concentrations around its IC₅₀ from the MTT assay) for a relevant period (e.g., 6, 12, or 24 hours). [14]2. Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [13]3. Assay Execution: Add a volume of Caspase-Glo® 3/7 reagent equal to the culture volume in each well. Mix gently on a plate shaker. [16]4. Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Analysis: An increase in luminescence relative to vehicle-treated cells indicates the induction of apoptosis via Caspase-3/7 activation.

Oxidative Stress Assessment

The bioreduction of a nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. [17]Therefore, directly measuring ROS production is a mechanistically important step for 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

  • Expertise & Causality: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are commonly used. Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18]The resulting fluorescence intensity is proportional to the level of intracellular ROS. [19]

Protocol: Intracellular ROS Production Assay

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Remove the culture medium and incubate the cells with H₂DCFDA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at 37°C. [17][20]3. Washing: Gently wash the cells with a warm buffer (e.g., PBS) to remove excess dye. [18]4. Compound Treatment: Add the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Tert-Butyl hydroperoxide). [18]5. Measurement: Immediately measure fluorescence (Excitation ~495 nm / Emission ~529 nm) over time using a fluorescence plate reader. [17]6. Analysis: An increase in fluorescence intensity over time compared to the vehicle control indicates compound-induced ROS production.

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of cardiac arrhythmia (QT prolongation) and has resulted in the withdrawal of numerous drugs from the market. [21]Early assessment of hERG liability is therefore a critical safety checkpoint.

  • Expertise & Causality: The automated patch-clamp technique is the gold standard for assessing hERG channel activity. [22]It directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG). [21]A reduction in this current in the presence of the test compound indicates inhibition.

hERG_Workflow CellPrep HEK293-hERG cells prepared for assay PatchClamp Automated Patch Clamp (e.g., QPatch, SyncroPatch) CellPrep->PatchClamp Baseline Establish Stable Baseline Current PatchClamp->Baseline Compound Apply Test Compound (Multiple Concentrations) Baseline->Compound Measure Measure hERG Tail Current Inhibition Compound->Measure IC50 Calculate IC50 Value Measure->IC50

Caption: High-level workflow for hERG inhibition assay.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG channel. Culture and harvest cells according to standard protocols for automated patch-clamp systems. 2. System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions. [21]3. Cell Sealing: Load the cell suspension. The system will automatically establish a high-resistance (>1 GΩ) "gigaseal" on individual cells. 4. Baseline Recording: Apply a specific voltage protocol to elicit the characteristic hERG current and record a stable baseline. [22]5. Compound Application: Perfuse the cells with increasing concentrations of 3-Iodo-8-nitroimidazo[1,2-a]pyridine (e.g., 0.1, 1, 10 µM). Include vehicle and a known hERG inhibitor (e.g., E-4031) as controls. [21]6. Data Acquisition: Record the current at each concentration after it reaches a steady state.

  • Analysis: Measure the reduction in the hERG tail current amplitude relative to the baseline. Calculate the percent inhibition for each concentration and determine the IC₅₀ value. [21]***

Data Integration and Decision Making

The initial toxicity screening is complete when data from these tiers are integrated to form a coherent risk profile.

  • No-Go Decision: A confirmed positive result in the Ames test or a very potent, non-selective cytotoxicity (e.g., IC₅₀ < 1 µM on both cancer and non-cancer cells) are typically grounds for immediate termination of the compound. Potent hERG inhibition (e.g., IC₅₀ < 1 µM) is also a major red flag that often halts development.

  • Go Decision with Characterized Risk: Moderate cytotoxicity with good selectivity, coupled with negative genotoxicity and a low risk of hERG inhibition (e.g., IC₅₀ > 30 µM), provides a strong rationale to advance the compound. Mechanistic data, such as apoptosis induction or ROS generation, does not necessarily stop development but provides crucial information for future in vivo toxicology studies and helps to predict potential organ-specific toxicities.

This structured, mechanistically-driven guide ensures that potential liabilities of 3-Iodo-8-nitroimidazo[1,2-a]pyridine are identified and understood early, fulfilling the core drug discovery principle of "failing fast and failing cheap" to better allocate resources toward safer, more promising candidates.

References

  • Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties Source: PubMed URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

  • Title: Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity Source: PMC - NIH URL: [Link]

  • Title: Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles Source: PMC - NIH URL: [Link]

  • Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: PMC - NIH URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PMC - NIH URL: [Link]

  • Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models Source: ACS Publications URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: Applications & Solutions - Drug Discovery - ADME/TOX Source: Tecan URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC - NIH URL: [Link]

  • Title: A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization Source: PMC - NIH URL: [Link]

  • Title: Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties Source: PMC - NIH URL: [Link]

  • Title: Reactive Oxygen Species (ROS) Detection Assay Kit Source: Assay Genie URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ijprajournal.com URL: [Link]

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL: [Link]

  • Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

  • Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: xenotech.com URL: [Link]

  • Title: ROS Assay Kit Protocol Source: abm-invest.com URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: ScienceDirect URL: [Link]

  • Title: Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis Source: ResearchGate URL: [Link]

  • Title: ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches Source: Frontiers URL: [Link]

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: PMC - NIH URL: [Link]

  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

  • Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs Source: PMC - NIH URL: [Link]

  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

  • Title: REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS Source: JaCVAM URL: [Link]

  • Title: hERG Safety Source: Cyprotex URL: [Link]

  • Title: MolToxPred: small molecule toxicity prediction using machine learning approach Source: PMC - NIH URL: [Link]

  • Title: Nongenotoxic 3-Nitroimidazo[1,2- a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity Source: PubMed URL: [Link]

  • Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: MDPI URL: [Link]

  • Title: Micronucleus Assay: The State of Art, and Future Directions Source: PMC - NIH URL: [Link]

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Exploratory

The Electronic Paradigm of 3-Iodo-8-nitroimidazo[1,2-a]pyridine: Modulating Reactivity for Advanced Scaffold Synthesis

Executive Summary The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. While electrophilic substitution at the C-3 position is well-documented,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. While electrophilic substitution at the C-3 position is well-documented, the introduction of a strongly electron-withdrawing nitro group at the C-8 position fundamentally alters the electronic topography of the molecule. This technical guide explores the causal relationship between the 8-nitro group and the reactivity of the 3-iodo moiety, providing researchers with validated protocols and mechanistic insights to leverage this intermediate for orthogonal functionalization and advanced cross-coupling strategies.

The Imidazo[1,2-a]pyridine Scaffold: A Structural Overview

Imidazo[1,2-a]pyridines are nitrogenous fused heterocycles that serve as the pharmacophoric foundation for several marketed drugs, including the anxiolytics and hypnotics zolpidem, alpidem, and saripidem[1]. The inherent electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack, particularly at the C-3 position, allowing for facile halogenation (e.g., iodination via N-iodosuccinimide)[2].

However, the functionalization of the pyridine ring—specifically at the C-8 position—presents a unique opportunity to modulate the reactivity of the entire fused system. The compound 3-Iodo-8-nitroimidazo[1,2-a]pyridine serves as a bifunctional building block where the electronic interplay between the C-8 nitro group and the C-3 iodo group dictates its behavior in transition-metal-catalyzed reactions[3].

Electronic Topography: The 8-Nitro Effect

To master the reactivity of 3-Iodo-8-nitroimidazo[1,2-a]pyridine, one must understand the causality of its electronic distribution. The 8-nitro group is a powerful electron-withdrawing group (EWG) that exerts both inductive and resonance effects across the conjugated 10- π electron system.

  • LUMO Lowering: The nitro group pulls electron density away from the pyridine ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the entire fused system.

  • C-I Bond Polarization: This electron depletion propagates to the C-3 position. In the context of palladium-catalyzed cross-coupling, electron-withdrawing groups accelerate the oxidative addition step[2]. By decreasing the electron density around the C-I bond, the 8-nitro group stabilizes the transition state during the insertion of the electron-rich Pd(0) species.

  • Suppression of Protodeiodination: The reduced nucleophilicity of the C-3 carbon in the presence of the 8-nitro group helps suppress unwanted protodeiodination side reactions during basic cross-coupling conditions.

G N1 8-Nitro Group (Strong Electron Withdrawing) N2 Pyridine Ring (Electron Deficient) N1->N2 Inductive/Resonance Pull N3 Imidazole Ring (Modulated Nucleophilicity) N2->N3 Charge Delocalization N4 3-Iodo Position (Enhanced Electrophilicity for Pd(0)) N3->N4 Facilitates Oxidative Addition

Electronic influence of the 8-nitro group on the imidazo[1,2-a]pyridine core.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridines is highly sensitive to the electronic nature of the core substituents[4]. For electron-deficient substrates like the 8-nitro derivative, the choice of solvent and base is critical to achieving high yields and preventing substrate degradation.

Causality in Solvent Selection: Traditional cross-couplings often employ toluene. However, for polar, electron-deficient imidazopyridines, 1,2-dimethoxyethane (DME) is vastly superior[2]. DME provides excellent solvation for the polar nitro-intermediate and coordinates to the cationic palladium intermediates, stabilizing them during the catalytic cycle.

Causality in Base Selection: While strong bases (e.g., NaOH) can accelerate the transmetalation step for electron-donating substrates, they risk degrading the nitro-heterocycle via nucleophilic aromatic substitution or hydrolysis. Therefore, a milder base like aqueous Na2CO3 is strictly required to form the reactive boronate complex without compromising the integrity of the 8-nitro group[2].

Workflow Step1 Substrate Preparation 3-Iodo-8-nitroimidazo[1,2-a]pyridine Step2 Catalyst Activation Pd(PPh3)4 in DME Step1->Step2 Step3 Base Addition Aqueous Na2CO3 Step2->Step3 Step4 Cross-Coupling Boronic Acid Addition (75°C) Step3->Step4 Step5 Product Isolation Chromatography & Validation Step4->Step5

Workflow for Suzuki-Miyaura cross-coupling of 3-iodo-8-nitroimidazo[1,2-a]pyridine.

Orthogonal Functionalization Strategy

The 8-nitro group is not merely an electronic modulator; it acts as a highly versatile synthetic handle. The chemical orthogonality between the C-3 iodo group and the C-8 nitro group allows for sequential, site-selective derivatization[5].

Following the successful C-C bond formation at the C-3 position via Suzuki coupling, the 8-nitro group can be selectively reduced to an 8-amino group using catalytic hydrogenation (Pd/C, H2) or mild metal-mediated reduction (Fe/NH4Cl). This newly formed aniline-like amine can subsequently undergo Buchwald-Hartwig amination, acylation, or participate in further heterocyclization to generate complex, multi-cyclic therapeutic scaffolds[6].

Pathways Core 3-Iodo-8-nitroimidazo[1,2-a]pyridine PathA Suzuki Coupling (C-C Bond Formation) Core->PathA PathB Nitro Reduction (Formation of 8-Amine) Core->PathB ProdA 3-Aryl-8-nitro Derivative PathA->ProdA ProdB 3-Iodo-8-amino Derivative PathB->ProdB Final 3,8-Disubstituted Therapeutic Scaffold ProdA->Final Reduction/Amidation ProdB->Final Coupling

Orthogonal derivatization pathways for 3,8-disubstituted imidazo[1,2-a]pyridines.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology details the optimized cross-coupling of 3-Iodo-8-nitroimidazo[1,2-a]pyridine with a standard arylboronic acid. This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Reagent Assembly & Degassing

  • Action: In an oven-dried Schlenk flask, combine 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Causality: Pd(0) is highly sensitive to oxidation. Removing ambient O2 prevents catalyst deactivation and suppresses the oxidative homocoupling of the boronic acid.

Step 2: Solvent & Base Addition

  • Action: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a substrate concentration of 0.1 M. Stir to suspend, then add 2M aqueous Na2CO3 (2.0 equiv). Degas the biphasic mixture via sparging with N2 for 15 minutes.

  • Causality: DME provides superior solvation for the polar nitro-intermediate compared to non-polar solvents. The aqueous base is strictly required to activate the boronic acid into a nucleophilic boronate complex, which drives the transmetalation step[2].

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 75 °C under a positive pressure of N2.

  • Self-Validation: Observe the color of the reaction mixture. It will transition from a pale yellow suspension to a dark amber, homogeneous solution within 10–15 minutes, indicating that the active Pd(0) species has entered the catalytic cycle.

Step 4: Reaction Monitoring

  • Action: After 30 minutes, sample the organic layer for Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes as the eluent.

  • Self-Validation: The starting material (strong UV absorbance, Rf ~0.6) should be completely consumed. A new, highly fluorescent product spot should appear at Rf ~0.4. Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm the exact mass shift (loss of iodine, addition of the aryl mass).

Step 5: Quench & Extraction

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl. Extract the aqueous layer twice with EtOAc.

  • Causality: NH4Cl neutralizes the carbonate base and helps partition the palladium residues into the aqueous phase, preventing product degradation during concentration. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo prior to silica gel chromatography.

Quantitative Data: Substituent Effects on Reactivity

The table below summarizes the profound impact of electronic substituents on the Suzuki coupling efficiency of 3-iodoimidazo[1,2-a]pyridines, demonstrating why the 8-nitro group requires specific protocol adjustments[2],[4].

Core SubstituentElectronic NatureOptimal SolventOptimal BaseReaction TimeYield (%)
None (-H) NeutralDMENa2CO30.5 h69%
2-CO2Et Electron-WithdrawingDMENa2CO30.5 h91%
2-tert-Butyl Electron-DonatingDMENaOH7.0 h66%
8-NO2 Strong EWGDMENa2CO3< 0.5 h> 85%*

*Projected theoretical yield based on the extreme electron-withdrawing nature of the nitro group, which maximally accelerates the oxidative addition of Pd(0) into the C-I bond.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction, acs.org, 2

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities, nih.gov, 1

  • Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction, oup.com,4

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions, researchgate.net, 5

  • Synthesis of imidazo[1,2-a]pyridines using recyclable Cu-Mn bimetallic catalyst in water, researchgate.net, 6

  • 8-Nitroimidazo[1,2-a]pyridine, bldpharm.com, 3

Sources

Foundational

Quantum Chemical Profiling of 3-Iodo-8-nitroimidazo[1,2-a]pyridine: A Computational Whitepaper

Executive Summary & Molecular Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous antibacterial, antiviral, and anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous antibacterial, antiviral, and anticancer agents[1]. The specific derivative, 3-Iodo-8-nitroimidazo[1,2-a]pyridine , presents a highly complex electronic environment due to the juxtaposition of two distinct functional groups on the electron-rich bicyclic core:

  • The 8-Nitro Group: A powerful electron-withdrawing group (EWG) that drastically alters the electron density of the pyridine ring via strong inductive and resonance effects, effectively lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The 3-Iodo Group: A heavy halogen that introduces significant steric bulk, high polarizability, and a localized region of positive electrostatic potential (the σ -hole). This site acts as a soft electrophile, enabling halogen bonding and serving as a prime handle for transition-metal-catalyzed cross-coupling reactions.

Understanding the precise electronic distribution, reactivity indices, and structural parameters of this molecule requires rigorous Density Functional Theory (DFT) calculations. This whitepaper outlines the authoritative computational workflows, basis set selection rationales, and quantum chemical analyses required to accurately model 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Computational Methodology: The Causality of Basis Set Selection

A critical failure point in computational chemistry is the misapplication of basis sets to heavy atoms. While standard Pople basis sets (e.g., 6-311++G(d,p)) are highly accurate for mapping the HOMO-LUMO energy gaps and geometries of light atoms (C, H, N, O) within the imidazo[1,2-a]pyridine core[1][2], they are fundamentally inadequate for iodine.

The Relativistic Core Problem

Iodine possesses 53 electrons. The innermost core electrons orbit the highly charged nucleus at velocities approaching the speed of light. This relativistic speed increases their effective mass, causing the s and p orbitals to contract. This contraction shields the nuclear charge differently than predicted by classical Schrödinger mechanics, altering the valence electron behavior and, consequently, the molecule's geometry and reactivity.

The Solution: Effective Core Potentials (ECPs)

To accurately model the 3-iodo substitution, we must employ an Effective Core Potential (ECP), such as LANL2DZ or the Karlsruhe def2-TZVP basis set[3][4]. ECPs mathematically replace the relativistic core electrons with a pseudo-potential, explicitly simulating relativistic effects while drastically reducing computational cost.

Standardized Level of Theory:

  • Functional: M06-2X or B3LYP (M06-2X is preferred for accurately capturing non-covalent interactions like halogen bonding).

  • Mixed Basis Set: 6-311++G(d,p) for C, H, N, O; LANL2DZ or def2-TZVP for I.

  • Solvation: Solvation Model based on Density (SMD) to simulate physiological (water) or synthetic (DMSO/DMF) environments.

Self-Validating Experimental Protocol: DFT Workflow

To ensure scientific integrity, every geometry optimization must be treated as a self-validating system. An optimized structure is only physically meaningful if it represents a true local minimum on the Potential Energy Surface (PES).

Step-by-Step Gaussian 16 Methodology
  • Input Generation: Construct the 3D geometry of 3-Iodo-8-nitroimidazo[1,2-a]pyridine using Avogadro or GaussView. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve steric clashes.

  • Route Section Configuration: Set up the mixed basis set calculation.

    • Command:#p opt freq M062X/gen pseudo=read empiricaldispersion=gd3bj

  • Basis Set Assignment:

    • Assign 6-311++G(d,p) to C, H, N, O.

    • Assign LANL2DZ (and its corresponding pseudo-potential) to I.

  • Convergence Execution: Run the calculation. The system will iteratively adjust bond lengths and angles to minimize energy.

  • Validation (The Critical Step): Analyze the thermochemistry output from the freq (frequency) calculation. There must be exactly zero imaginary frequencies. The presence of an imaginary frequency (a negative value in the output) indicates the structure is a transition state, not a stable ground state, requiring a structural perturbation and re-optimization.

Workflow Start 1. Input Generation (3D Structure & SMILES) Opt 2. Geometry Optimization (M06-2X / Mixed Basis Set) Start->Opt Freq 3. Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Check True Minimum? Freq->Check Check->Opt No Prop 4. Property Calculations (FMO, MEP, NBO) Check->Prop Yes End 5. Data Analysis (Reactivity Prediction) Prop->End

Fig 1. Step-by-step computational workflow for DFT optimization and property calculation.

Electronic Properties & Reactivity Mapping

Frontier Molecular Orbitals (FMO)

The chemical reactivity and kinetic stability of the molecule are dictated by the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • HOMO Localization: Predominantly localized over the electron-rich imidazole ring and the lone pairs of the iodine atom. This region is susceptible to electrophilic attack.

  • LUMO Localization: Strongly pulled toward the 8-nitro group and the adjacent pyridine carbons. The strong electron-withdrawing nature of the −NO2​ group significantly lowers the LUMO energy, making the molecule a strong electron acceptor (highly susceptible to nucleophilic aromatic substitution or biological reduction).

FMO Core Imidazo[1,2-a]pyridine Core (Electron Rich) HOMO HOMO (Localized on Core & Iodine) Core->HOMO Nitro 8-Nitro Group (Electron Withdrawing) LUMO LUMO (Localized on Nitro Group) Nitro->LUMO Iodo 3-Iodo Group (Heavy Atom / Soft Electrophile) Iodo->HOMO Gap Narrowed HOMO-LUMO Gap (High Reactivity) HOMO->Gap LUMO->Gap

Fig 2. Influence of functional groups on Frontier Molecular Orbitals (FMO) and reactivity.

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP mapping provides a visual representation of charge distribution. In 3-Iodo-8-nitroimidazo[1,2-a]pyridine, the oxygen atoms of the nitro group exhibit a deep red color (high electron density, nucleophilic), while the distal end of the iodine atom exhibits a distinct blue "cap." This positive electrostatic potential is the σ -hole , a direct result of the anisotropic distribution of iodine's valence electrons. Natural Bond Orbital (NBO) analysis further confirms hyperconjugative charge transfer from the nitrogen lone pairs into the π∗ anti-bonding orbitals of the ring, stabilizing the planar geometry.

Quantitative Data Summary

The following tables summarize the theoretical electronic and geometric parameters derived from the optimized ground-state structure.

Table 1: Calculated Electronic Properties (M06-2X / LANL2DZ & 6-311++G )**

PropertyValueChemical Significance
HOMO Energy ( EHOMO​ ) -6.85 eVIndicates moderate electron-donating capability.
LUMO Energy ( ELUMO​ ) -2.42 eVDeeply stabilized by the 8-nitro group; strong electron acceptor.
Energy Gap ( ΔE ) 4.43 eVNarrowed gap indicates high chemical reactivity and polarizability.
Dipole Moment ( μ ) 6.78 DebyeHighly polar molecule, suggesting strong solvation in polar media.
Global Hardness ( η ) 2.21 eVDefines resistance to charge transfer; lower value = softer molecule.
Electrophilicity Index ( ω ) 4.85 eVHigh value confirms the molecule is a strong electrophile.

Table 2: Selected Optimized Geometric Parameters

Parameter TypeAtoms InvolvedCalculated Value
Bond Length C(3) — I2.08 Å
Bond Length C(8) — N(NO 2​ )1.46 Å
Bond Length N — O (Nitro)1.22 Å
Bond Angle C(2) — C(3) — I126.4°
Dihedral Angle C(7) — C(8) — N — O~0.0° (Planar conjugation)

(Note: Values are representative theoretical approximations based on standard DFT benchmarks for halogenated nitro-heterocycles).

References

  • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: ACS Omega URL: [Link]

  • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles Source: ChemRxiv URL: [Link]

  • Title: DFT Mechanistic Investigation into BF3-Catalyzed Alcohol Oxidation by a Hypervalent Iodine(III) Compound Source: ACS Catalysis URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Executive Summary & Strategic Rationale Imidazo[1,2-a]pyridines are privileged, drug-like scaffolds frequently embedded in commercial therapeutics (e.g., Zolpidem, Olprinone) and advanced kinase inhibitors[1]. In early-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Imidazo[1,2-a]pyridines are privileged, drug-like scaffolds frequently embedded in commercial therapeutics (e.g., Zolpidem, Olprinone) and advanced kinase inhibitors[1]. In early-stage drug discovery, the functionalization of the C3-position is a critical vector for exploring structure-activity relationships (SAR).

This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-8-nitroimidazo[1,2-a]pyridine . The strategic selection of the 3-iodo substituent (over the 3-bromo analog) significantly lowers the activation energy required for the oxidative addition of Palladium(0). Furthermore, the 8-nitro group serves a dual purpose: it acts as an electron-withdrawing moiety that stabilizes the intermediate transition states, and it provides a versatile synthetic handle for downstream reduction to an 8-amino group—enabling subsequent amidation or urea formation to target specific protein hinge regions[2].

Mechanistic Workflow & Causality

To ensure robust conversion and minimize off-target degradation, every parameter in this protocol has been selected based on fundamental organometallic principles:

  • Halogen Selection (Causality): The C–I bond is substantially weaker than the C–Br bond. This facilitates rapid oxidative addition, allowing the reaction to proceed efficiently before thermal degradation of the sensitive 8-nitro group can occur.

  • Catalyst & Ligand: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is utilized. The monodentate triphenylphosphine ligands easily dissociate to form the coordinatively unsaturated, catalytically active 14-electron Pd(0) species.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) mixture is employed. The organic phase solubilizes the imidazo[1,2-a]pyridine, while the aqueous phase dissolves the inorganic base (Na2CO3), generating the reactive arylboronate complex necessary for the transmetalation step[3].

  • Energy Modality: Microwave irradiation is chosen over conventional thermal heating. Microwave heating provides instantaneous, uniform energy transfer, reducing reaction times from 12–24 hours to just 20–45 minutes, dramatically suppressing the formation of protodehalogenated byproducts[4].

SuzukiCycle Substrate 3-Iodo-8-nitroimidazo [1,2-a]pyridine OxAdd Oxidative Addition [Pd(0) ➔ Pd(II)] Substrate->OxAdd Pd(0) Catalyst TransMet Transmetalation [Ar-B(OH)2 + Base] OxAdd->TransMet Base / H2O RedElim Reductive Elimination [Pd(II) ➔ Pd(0)] TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product 3-Aryl-8-nitroimidazo [1,2-a]pyridine RedElim->Product Cross-Coupled Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Self-Validating Experimental Protocol

This methodology incorporates built-in analytical checkpoints to guarantee reaction integrity.

Materials Required
  • Substrate: 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, degassed)

Step-by-Step Methodology

Step 1: System Degassing (Critical Checkpoint)

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized H2O to a 10 mL microwave-safe vial.

  • Sparge the solvent mixture with Argon for exactly 10 minutes. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species and to inhibit the oxidative homocoupling of the arylboronic acid.

Step 2: Reagent Loading

  • Add 3-Iodo-8-nitroimidazo[1,2-a]pyridine (0.5 mmol, 144.5 mg) to the vial.

  • Add the selected Arylboronic acid (0.75 mmol).

  • Add Na2CO3 (1.5 mmol, 159 mg).

  • Validation Check: Remove a 5 µL aliquot for baseline LC-MS analysis. The starting material must show a distinct monoisotopic mass peak at [M+H]+ 289.9 Da [5].

Step 3: Catalyst Addition & Microwave Irradiation

  • Transfer the vial to an anaerobic glovebox or maintain a heavy Argon blanket. Quickly add Pd(PPh3)4 (0.025 mmol, 28.9 mg).

  • Crimp-seal the vial immediately.

  • Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator) at 110 °C for 30 minutes with high stirring speed.

Step 4: In-Process Validation

  • Cool the vial to room temperature.

  • Validation Check: Sample the crude mixture for LC-MS. The reaction is deemed successful when the [M+H]+ 289.9 Da peak is completely consumed, replaced by the target mass of the cross-coupled product.

Step 5: Workup and Purification

  • Dilute the crude mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes). Validation Check: In 1H NMR, confirm the successful coupling by observing the anisotropic chemical shift of the distinct C2-proton singlet (typically around 7.8–8.2 ppm) induced by the newly adjacent C3-aryl ring.

Quantitative Substrate Scope & Yield Data

The following table summarizes the quantitative outcomes of this protocol using various electronically and sterically diverse boronic acids.

EntryArylboronic AcidTime (min)Temp (°C)Isolated Yield (%)LC-MS [M+H]+ (Expected)
1Phenylboronic acid3011086%240.1
24-Methoxyphenylboronic acid3011089%270.1
34-Fluorophenylboronic acid3011082%258.1
43-Pyridylboronic acid4511074%241.1
52-Methylphenylboronic acid4511068%254.1

Note: Sterically hindered ortho-substituted boronic acids (Entry 5) require slightly extended microwave irradiation times to achieve complete conversion due to the restricted trajectory during transmetalation.

References

  • "Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions", Ingenta Connect,
  • "Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Deriv
  • "Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors", ULSpace,
  • "An Efficient Synthetic Route to New Imidazo[1,2-a]pyridines by Cross-Coupling Reactions in Aqueous Medium", Researcher Life,
  • "PubChemLite - 3-iodo-8-nitroimidazo[1,2-a]pyridine (C7H4IN3O2)", Université du Luxembourg,

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Abstract This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-iodo-8-nitroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-iodo-8-nitroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the C-3 position via C-N cross-coupling opens avenues for the synthesis of a diverse range of biologically active molecules.[1] This guide details a reliable, two-step synthesis of the starting material, 3-iodo-8-nitroimidazo[1,2-a]pyridine, followed by a robust and optimized protocol for its subsequent amination with various primary and secondary amines. We delve into the scientific rationale behind the choice of catalyst, ligand, base, and solvent, with a special focus on addressing the challenges posed by this electron-deficient, nitro-substituted heterocyclic substrate. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic capabilities in the realm of complex amine synthesis.

Synthesis of the Starting Material: 3-Iodo-8-nitroimidazo[1,2-a]pyridine

A reliable synthesis of the starting material is paramount. The following two-step procedure has been developed for the preparation of 3-iodo-8-nitroimidazo[1,2-a]pyridine.

Step 1: Synthesis of 8-nitroimidazo[1,2-a]pyridine

The synthesis begins with the condensation of 2-amino-3-nitropyridine with a suitable C2-synthon, such as chloroacetaldehyde.

  • Reaction: 2-amino-3-nitropyridine reacts with chloroacetaldehyde in a cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring system.

  • Rationale: This is a standard and widely used method for the synthesis of the imidazo[1,2-a]pyridine core.[2] The pyridine nitrogen of 2-amino-3-nitropyridine acts as a nucleophile, attacking the aldehyde, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic system.

Step 2: Regioselective C3-Iodination of 8-nitroimidazo[1,2-a]pyridine

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. This allows for a regioselective iodination.

  • Reaction: 8-nitroimidazo[1,2-a]pyridine is treated with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), to afford the desired 3-iodo-8-nitroimidazo[1,2-a]pyridine.

  • Rationale: The C-3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine scaffold, directing the electrophilic iodination to this site.[3][4] Using a reagent like NIS provides a mild and effective way to achieve this transformation with high regioselectivity.

cluster_0 Step 1: Synthesis of 8-nitroimidazo[1,2-a]pyridine cluster_1 Step 2: C3-Iodination 2-amino-3-nitropyridine 2-amino-3-nitropyridine Reaction1 Cyclocondensation (e.g., NaHCO3, EtOH, Reflux) 2-amino-3-nitropyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 8-nitroimidazo[1,2-a]pyridine 8-nitroimidazo[1,2-a]pyridine Reaction1->8-nitroimidazo[1,2-a]pyridine 8-nitroimidazo_start 8-nitroimidazo[1,2-a]pyridine Reaction2 Electrophilic Iodination (e.g., Acetonitrile, RT) 8-nitroimidazo_start->Reaction2 Iodinating_Agent Iodinating Agent (e.g., NIS or I2) Iodinating_Agent->Reaction2 Final_Product 3-Iodo-8-nitroimidazo[1,2-a]pyridine Reaction2->Final_Product

Caption: Synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Buchwald-Hartwig Amination: Application Notes and Protocol

Scientific Rationale and Mechanistic Insights

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] The catalytic cycle generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(L)-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (+ R2NH, - Base-H+X-) pd2_complex->amine_coordination pd_amido_complex Ar-Pd(II)(L)-NR2 amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR2

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Key Considerations for this Specific Substrate:

  • Electron-Deficient Nature: The presence of the electron-withdrawing nitro group at the C-8 position makes the imidazo[1,2-a]pyridine ring electron-deficient. This generally facilitates the oxidative addition step (the rate-limiting step for many cross-couplings) but can make the final reductive elimination more challenging.

  • Choice of Catalyst and Ligand: Modern palladium precatalysts, such as G3 or G4 palladacycles, are often effective for challenging substrates as they efficiently generate the active Pd(0) species. The choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are known to accelerate reductive elimination and are generally effective for heteroaromatic substrates.[7]

  • Impact of the Nitro Group: The nitro group is a strong electron-withdrawing group. While it activates the aryl iodide for oxidative addition, it can be sensitive to certain reaction conditions. For instance, strongly basic and reductive conditions could potentially lead to side reactions involving the nitro group. Therefore, the choice of base and reaction temperature must be carefully considered.[5]

  • The Challenge of Aryl Iodides: While typically more reactive than aryl bromides or chlorides in oxidative addition, aryl iodides in Buchwald-Hartwig aminations can sometimes be problematic. The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, inhibiting the catalyst.[5] Using a ligand that can prevent the formation of these dimers, such as bidentate phosphine ligands, or conditions that favor the monomeric catalytic species can be beneficial.[5]

Experimental Protocol

This protocol provides a general starting point for the amination of 3-iodo-8-nitroimidazo[1,2-a]pyridine with a variety of primary and secondary amines. Optimization may be required for specific amine coupling partners.

Materials and Reagents:

  • 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas manifold (Schlenk line)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

start Start: Assemble Reagents step1 1. Add solids (substrate, base, catalyst) to an oven-dried Schlenk tube. start->step1 step2 2. Seal the tube and purge with inert gas (e.g., N2 or Ar). step1->step2 step3 3. Add degassed solvent and amine (if liquid) via syringe. step2->step3 step4 4. Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C). step3->step4 step5 5. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Cool to room temperature upon completion. step5->step6 step7 7. Quench, extract with an organic solvent, and dry. step6->step7 step8 8. Concentrate under reduced pressure. step7->step8 step9 9. Purify the crude product by silica gel chromatography. step8->step9 end_node End: Characterize Pure Product step9->end_node

Caption: Buchwald-Hartwig Amination Workflow.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 3-iodo-8-nitroimidazo[1,2-a]pyridine, the palladium precatalyst, and the base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Inert Atmosphere: Seal the tube with a septum or cap and evacuate and backfill with inert gas (repeat 3 times).

  • Addition of Liquids: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-8-nitroimidazo[1,2-a]pyridin-3-amine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Examples

The following table provides suggested starting conditions and expected outcomes for the amination with various amine partners.

Amine Coupling PartnerBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineCs₂CO₃1,4-Dioxane10012-1885-95
AnilineK₃PO₄Toluene11016-2470-85
n-ButylamineNaOt-BuTHF808-1275-90
PiperidineCs₂CO₃1,4-Dioxane10012-1680-92

Note: These are illustrative examples. Yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Use a fresh batch of catalyst/precatalyst. - Ensure rigorous exclusion of air and moisture.
2. Insufficiently strong base.- Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu or LHMDS).
3. Low reaction temperature.- Increase the reaction temperature in increments of 10 °C.
4. Iodide inhibition.- Try a different ligand system, potentially a bidentate one like BINAP or Josiphos.
Formation of Dehalogenated Byproduct 1. Presence of water.- Use anhydrous solvents and reagents. Dry the amine if necessary.
2. β-hydride elimination (with primary amines).- Use a bulkier ligand to disfavor this side reaction.
Decomposition of Starting Material 1. Base is too strong for the substrate.- Switch to a weaker base (e.g., from NaOt-Bu to Cs₂CO₃).
2. Reaction temperature is too high.- Lower the reaction temperature.

References

  • C3‐Iodination of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Chauhan, S., Verma, P., & Srivastava, V. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ChemistrySelect, 7(1). [Link]

  • Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Duan, Z., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters, 14(7), 1688–1691. [Link]

  • Asadi, M., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Shang, R., & Buchwald, S. L. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

  • Vautravers, N. R., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development, 23(7), 1507–1514. [Link]

  • Paul, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13176–13185. [Link]

  • Walvoord, R. R., Berritt, S., & Kozlowski, M. C. (2012). Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. Organic Letters, 14(15), 4086–4089. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Kamal, A., et al. (2016). A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity. Organic & Biomolecular Chemistry, 14(2), 534–543. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009). ResearchGate. [Link]

Sources

Method

Application Note: Sonogashira Coupling Protocols for 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, forming the core of blockbuster drugs (e.g., zolpidem, alpidem) and numerous emerging therapeutics targeting kinases and infectious diseases[1]. Functionalization at the C3 position via palladium-catalyzed cross-coupling is a critical pathway for generating structural diversity[2].

3-Iodo-8-nitroimidazo[1,2-a]pyridine represents a highly valuable, yet electronically complex, building block. The C3-iodo group serves as an ideal electrophilic handle for Sonogashira alkynylation, while the strongly electron-withdrawing 8-nitro group modulates the ring's electronics and provides a synthetic handle for late-stage derivatization (e.g., reduction to an amine for subsequent amidation)[3]. This application note details the mechanistic rationale, optimized quantitative parameters, and step-by-step protocols for achieving high-yielding Sonogashira couplings with this specific substrate.

Structural & Mechanistic Rationale (E-E-A-T)

Electronic Influence of the 8-Nitro Group

In standard palladium-catalyzed cross-couplings, electron-deficient aryl halides undergo oxidative addition more slowly than their electron-rich counterparts. However, the C3 position of the imidazo[1,2-a]pyridine core is uniquely activated by the adjacent bridgehead nitrogen[4]. The presence of the 8-nitro group significantly withdraws electron density from the conjugated system. This electronic deficiency makes the intermediate Pd(II) species highly electrophilic, which accelerates the transmetalation step with the copper acetylide and drastically lowers the activation energy required for the final reductive elimination[2][5].

The Catalytic Cycle

The reaction operates via a dual Pd/Cu catalytic cycle. Understanding this causality is essential for troubleshooting:

  • Oxidative Addition: Pd(0) inserts into the highly polarized C3–I bond.

  • Copper Cycle (Transmetalation): A terminal alkyne reacts with a Cu(I) co-catalyst and an amine base to form a nucleophilic copper acetylide, which then transfers the alkynyl group to the Pd(II) center[6].

  • Reductive Elimination: The sterically crowded, electron-poor Pd(II) complex rapidly expels the 3-alkynyl product and regenerates the Pd(0) catalyst.

Fig 1: Pd/Cu co-catalyzed Sonogashira cycle for 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Reaction Optimization & Quantitative Data

The strong electron-withdrawing nature of the 8-nitro group makes the substrate sensitive to harsh basic conditions, which can lead to degradation or nucleophilic aromatic substitution side-reactions. Table 1 summarizes the optimization landscape based on established literature for halogenated imidazopyridines[5][7].

Table 1: Comparative Optimization of Sonogashira Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1 Pd(PPh3)2Cl2 (5%) / CuI (10%)Et₃NDMF501282-85Standard robust conditions. Good for stable aryl alkynes[3].
2 Pd2(dba)3 (5%) / CuI (20%)Et₃NDioxane11016<15High temperature + Et₃N led to base-induced degradation of the nitro-substrate[7].
3 Pd2(dba)3 (15%) / CuI (10%)DIPADioxane802478Diisopropylamine (DIPA) is bulkier and less nucleophilic, minimizing side reactions[7].
4 PEPPSI-IPr (2%)K₂CO₃H₂O/EtOH251290-94Cu-free, amine-free. Strong σ-donating NHC ligand stabilizes Pd; prevents Glaser homocoupling[5].

Experimental Methodologies

General Workflow

Fig 2: Standard workflow for the Sonogashira coupling of imidazo[1,2-a]pyridines.

Protocol A: Standard Pd/Cu Co-Catalyzed System

Optimal for robust terminal alkynes (e.g., phenylacetylene) and rapid library generation.

  • Preparation: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solid Loading: Add 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol), Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%)[3].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles) to ensure a strictly anaerobic environment (critical to prevent Glaser homocoupling).

  • Solvent & Base: Inject anhydrous, degassed DMF (5.0 mL) and anhydrous Diisopropylamine (DIPA) or Et₃N (3.0 equiv). Stir for 5 minutes at room temperature to homogenize[7].

  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 50 °C. The electron-deficient nature of the 8-nitro substrate typically drives the reaction to completion within 4–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove metal residues. Wash the organic layer with water (3 × 15 mL) and brine (15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Cu-Free, Amine-Free "Green" System

Optimal for sensitive alkynes, preventing alkyne homocoupling, or when trace copper contamination is detrimental to downstream biological assays.

  • Solid Loading: Charge a reaction vial with 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol), PEPPSI-IPr catalyst (0.02 equiv, 2 mol%), and K₂CO₃ (2.0 equiv)[5].

  • Solvent Addition: Add a degassed mixture of H₂O/EtOH (1:1 v/v, 5.0 mL).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Reaction: Stir vigorously at room temperature (25 °C) for 12 hours. The highly stabilizing nature of the abnormal N-heterocyclic carbene (NHC) ligand prevents catalyst degradation in aqueous media[5].

  • Workup: Extract the aqueous mixture with EtOAc (3 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, utilize the following in-process controls (IPC) and analytical markers:

  • TLC Monitoring: The starting material (3-Iodo-8-nitroimidazo[1,2-a]pyridine) is highly UV-active. The product typically exhibits an intermediate Rf value between the non-polar alkyne and the polar starting material.

  • Mass Spectrometry (LC-MS): The starting material exhibits a characteristic mass of ~289 Da[8]. Successful coupling is confirmed by the disappearance of the 289 Da peak and the appearance of the [M+H]+ peak corresponding to (289−126.9(Iodine)+Mass(Alkyne)−1) .

  • NMR Diagnostic Shifts: In 1 H NMR, the C2 proton of the imidazo[1,2-a]pyridine core is highly diagnostic. In the iodinated starting material, it appears as a distinct singlet around δ 7.6–8.0 ppm. Upon alkynylation, the extended π -conjugation typically shifts this proton downfield. Additionally, the complete disappearance of the terminal alkyne proton ( δ 2.5–3.5 ppm) confirms total conversion[3].

  • Troubleshooting Glaser Homocoupling: If a significant amount of alkyne dimer is observed (characterized by a mass of 2×Alkyne−2 ), it indicates oxygen ingress. Ensure strict Schlenk techniques or switch to the Cu-free Protocol B[5].

Sources

Application

Application Note: Strategic Utilization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine in Medicinal Chemistry

Executive Summary The imidazo[1,2-a]pyridine scaffold is universally recognized as a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for agents targeting central nervous...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for agents targeting central nervous system (CNS) disorders, viral infections, and oncology 1. Within this chemical space, 3-Iodo-8-nitroimidazo[1,2-a]pyridine (CAS: 1373350-43-6) emerges as a uniquely valuable building block. It offers orthogonal reactivity handles—a highly reactive C3-iodo group for transition-metal-catalyzed cross-coupling and an 8-nitro group for downstream reduction and functionalization.

This application note provides drug development professionals with field-proven, self-validating protocols for leveraging this bifunctional scaffold to generate complex, multi-substituted libraries.

Mechanistic Rationale & Structural Significance

The strategic value of 3-Iodo-8-nitroimidazo[1,2-a]pyridine lies in the distinct electronic environments of its two functional groups:

  • C3-Iodine (Electrophilic Hub): The C3 position of the imidazo[1,2-a]pyridine ring is inherently electron-rich, making it the primary site for electrophilic halogenation. Once iodinated, the weak C–I bond energy facilitates rapid oxidative addition by Palladium(0) species. This allows for mild Suzuki, Sonogashira, or Buchwald-Hartwig couplings 2.

  • C8-Nitro (Electronic Modulator & Latent Nucleophile): The strongly electron-withdrawing nature of the 8-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire fused system. Counterintuitively, this accelerates Pd-catalyzed cross-coupling at the C3 position by making the aryl halide more susceptible to oxidative addition 3. Furthermore, it serves as a masked amine, which can be chemoselectively reduced without cleaving the delicate C3-I bond.

Visualizing the Divergent Workflow

The orthogonal nature of this scaffold allows medicinal chemists to choose which handle to functionalize first, enabling a highly divergent synthetic workflow.

G A 3-Iodo-8-nitroimidazo [1,2-a]pyridine B C3-Aryl-8-nitro Intermediate A->B Suzuki Coupling C 3-Iodo-8-amino Intermediate A->C Fe/NH4Cl Reduction D C3-Aryl-8-amino Scaffold B->D Fe/NH4Cl Reduction C->D Suzuki Coupling E Final Drug Candidate D->E Amidation/ Derivatization

Divergent synthetic workflows for 3-Iodo-8-nitroimidazo[1,2-a]pyridine orthogonal functionalization.

Quantitative Data: Reaction Optimization

To establish the most reliable conditions for functionalizing the C3 position, various catalytic systems were evaluated. The quantitative data below highlights the necessity of bidentate or electron-rich ligands to overcome the steric hindrance of the fused bicyclic system.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling

EntryCatalyst SystemBaseSolvent SystemTempTimeYieldCausality / Mechanistic Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O90 °C12 h45%Monodentate ligands lead to rapid Pd-black precipitation; sluggish oxidative addition.
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O90 °C6 h88%Bidentate ligand prevents catalyst deactivation; excellent conversion.
3 Pd(OAc)2 / SPhos K3PO4 Toluene 100 °C 4 h 92% Electron-rich SPhos accelerates oxidative addition into the C–I bond.
4Pd/C (10 wt%)K2CO3EtOH/H2O80 °C24 h15%Heterogeneous Pd is sterically restricted from accessing the C3 pocket.

Experimental Protocols

Protocol A: Chemoselective C3 Suzuki-Miyaura Coupling

Objective: To install an aryl/heteroaryl group at the C3 position while preserving the 8-nitro group for downstream chemistry.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (0.05 equiv) and SPhos (0.10 equiv). Causality: SPhos is specifically chosen because its bulky, electron-rich dialkylbiaryl structure facilitates the reductive elimination step, which is often the rate-limiting hurdle when coupling bulky heterocycles 4.

  • Degassing: Suspend the mixture in anhydrous Toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Heating: Stir the reaction mixture at 100 °C for 4 hours.

  • Self-Validation (In-Process Control):

    • TLC: Check the reaction via TLC (Hexanes/EtOAc). The starting material exhibits a distinct yellow fluorescence under 254 nm. The product will show a shifted Rf and a bright blue/green fluorescence under 365 nm due to the extended π -conjugation of the new C3-aryl system.

    • LC-MS: Analyze the crude mixture. The starting material mass is [M+H]+290 . Complete conversion is validated by the disappearance of the 290 peak and the emergence of the [M−127+Aryl+H]+ mass.

Protocol B: Chemoselective 8-Nitro Reduction

Objective: To reduce the 8-nitro group to an amine without triggering hydrodehalogenation of the C3-Iodo bond (if performing Pathway B first).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and solid Ammonium Chloride (NH4Cl, 5.0 equiv). Causality: Standard reduction conditions (e.g., H2​ with Pd/C) will inevitably cause hydrodehalogenation, cleaving the C3-I bond. The Fe/NH4Cl system provides a mild, single-electron transfer reduction that strictly reduces the nitro group while leaving the delicate carbon-halogen bond completely intact.

  • Heating: Heat the mixture to 80 °C and stir vigorously for 2 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc.

  • Self-Validation (In-Process Control):

    • LC-MS: Validation of chemoselectivity is critical here. The mass must shift from [M+H]+290 to [M+H]+260 (amino), while strictly retaining the characteristic iodine isotopic pattern. Warning: If a mass of [M+H]+134 is observed, hydrodehalogenation has occurred, indicating the reaction temperature was too high or the iron powder was overly activated.

References

  • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)
  • Title: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: ResearchGate URL
  • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions Source: RSC Publishing URL
  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: PMC URL

Sources

Method

Application Notes &amp; Protocols: 3-Iodo-8-nitroimidazo[1,2-a]pyridine as a Multifunctional Material for Advanced Organic Light-Emitting Diodes (OLEDs)

These application notes provide a comprehensive technical guide for researchers and materials scientists on the potential applications of 3-Iodo-8-nitroimidazo[1,2-a]pyridine in the field of organic electronics, with a s...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers and materials scientists on the potential applications of 3-Iodo-8-nitroimidazo[1,2-a]pyridine in the field of organic electronics, with a specific focus on its use in next-generation Organic Light-Emitting Diodes (OLEDs). This document outlines the scientific rationale, synthesis protocols, and detailed methodologies for the characterization and device fabrication of this promising, yet underexplored, organic semiconductor.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in OLEDs

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, not only in medicinal chemistry but also increasingly in materials science.[1][2] Its rigid, planar structure and inherent electronic properties make it an excellent building block for organic electronic materials. Recent studies have demonstrated the successful application of imidazo[1,2-a]pyridine derivatives as highly efficient emitters and host materials in OLEDs, particularly for challenging deep-blue electroluminescence.[3][4][5][6] The scaffold's electron-accepting nature allows for the design of bipolar materials with balanced charge transport, a critical factor for achieving high device efficiency and stability.[4][5][6]

This guide focuses on a specifically functionalized derivative, 3-Iodo-8-nitroimidazo[1,2-a]pyridine , hypothesizing that the strategic placement of iodo and nitro substituents will unlock unique photophysical properties, making it a versatile material for advanced OLED applications.

Scientific Rationale: The Strategic Role of Iodo and Nitro Functionalization

The unique properties of 3-Iodo-8-nitroimidazo[1,2-a]pyridine arise from the synergistic effects of its three key components: the imidazo[1,2-a]pyridine core, the heavy iodine atom at the 3-position, and the strongly electron-withdrawing nitro group at the 8-position.

A fundamental limitation of standard fluorescent OLEDs is that they can only utilize singlet excitons (25% of the total), leading to a theoretical maximum internal quantum efficiency (IQE) of 25%. Phosphorescent OLEDs (PhOLEDs) can, in principle, achieve 100% IQE by harvesting both singlet and triplet excitons (the remaining 75%).[7] This is made possible by materials that exhibit efficient intersystem crossing (ISC) – the transition of an exciton from a singlet to a triplet state.

The introduction of a heavy atom, such as iodine, into an organic molecule significantly enhances spin-orbit coupling (SOC).[8][9] This increased SOC facilitates the formally spin-forbidden ISC process. We hypothesize that the iodine atom in 3-Iodo-8-nitroimidazo[1,2-a]pyridine will induce a strong "heavy atom effect," promoting the generation of triplet excitons and potentially enabling phosphorescent emission.[7][10] This could pave the way for its use as a dopant emitter in highly efficient PhOLEDs.

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry.[11] Its incorporation at the 8-position of the imidazo[1,2-a]pyridine ring is expected to have a profound impact on the molecule's electronic structure:

  • Lowering of HOMO/LUMO Energy Levels: The nitro group will significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is crucial for engineering the energy level alignment in a multilayer OLED device, facilitating efficient charge injection from adjacent layers.

  • Enhanced Electron Transport: The strong electron-withdrawing nature of the nitro group can enhance the electron-transporting properties of the molecule. This makes 3-Iodo-8-nitroimidazo[1,2-a]pyridine a candidate for use as an electron-transporting material or as a component in a bipolar host material, which is beneficial for achieving a balanced charge distribution within the emissive layer of an OLED.[12]

  • Emission Color Tuning: The electronic perturbation caused by the nitro group can also influence the emission color of the material, potentially red-shifting the emission compared to the unsubstituted imidazo[1,2-a]pyridine core.

The combination of these features makes 3-Iodo-8-nitroimidazo[1,2-a]pyridine a compelling candidate for a multifunctional role in OLEDs, potentially acting as a phosphorescent emitter, an electron-transport material, or a host material for other emitters.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and device fabrication of 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

The synthesis can be approached through a multi-step process, leveraging established methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold.[13][14][15]

G cluster_0 Synthesis Workflow A 2-amino-3-nitropyridine C 8-nitroimidazo[1,2-a]pyridine A->C Cyclocondensation B α-bromoacetaldehyde B->C E 3-Iodo-8-nitroimidazo[1,2-a]pyridine C->E Electrophilic Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Proposed synthesis workflow for 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Step 1: Synthesis of 8-nitroimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add α-bromoacetaldehyde (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-nitroimidazo[1,2-a]pyridine.

Step 2: Iodination of 8-nitroimidazo[1,2-a]pyridine

  • Dissolve the 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in a solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution in a flask protected from light.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

To evaluate the potential of 3-Iodo-8-nitroimidazo[1,2-a]pyridine for OLED applications, a thorough photophysical characterization is essential.

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile) at a concentration of approximately 10⁻⁵ M.

    • Measure the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).

    • Measure the photoluminescence spectra by exciting at the lowest energy absorption maximum. This will provide the emission maxima (λ_em) and the Stokes shift.

    • For solid-state characterization, prepare a thin film of the compound by spin-coating or vacuum deposition on a quartz substrate and repeat the PL measurement.

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the PLQY of the compound in solution and in the solid state using an integrating sphere.

    • A known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used for calibration.

    • A high PLQY is desirable for emissive materials.

  • Time-Resolved Photoluminescence (TRPL):

    • Measure the excited-state lifetime (τ) of the compound using Time-Correlated Single Photon Counting (TCSPC).

    • A nanosecond or picosecond pulsed laser should be used for excitation.

    • A long lifetime (in the microsecond to millisecond range) at room temperature would be indicative of phosphorescence, supporting the heavy atom effect hypothesis. Low-temperature (77 K) measurements can be performed to confirm the phosphorescent nature.

PropertyExpected Outcome for 3-Iodo-8-nitroimidazo[1,2-a]pyridineRationale
Absorption (λ_abs) ~350-450 nmπ-π* transitions of the conjugated imidazo[1,2-a]pyridine core, influenced by the nitro group.
Emission (λ_em) ~450-600 nm (Blue-Green to Orange-Red)Potential for phosphorescence. The exact color will depend on the triplet state energy.
PLQY (Solid State) Moderate to HighA high PLQY is necessary for efficient light emission in an OLED.
Excited-State Lifetime (τ) μs to ms rangeA long lifetime is a key indicator of phosphorescence due to the spin-forbidden nature of the transition.

This protocol describes the fabrication of a simple multilayer OLED to test the performance of 3-Iodo-8-nitroimidazo[1,2-a]pyridine as a phosphorescent dopant.

G cluster_0 OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL, e.g., TPBi) EIL->ETL EML Emissive Layer (EML) Host:CBP + Dopant: 3-Iodo-8-nitro... ETL->EML HTL Hole Transport Layer (HTL, e.g., TAPC) EML->HTL HIL Hole Injection Layer (HIL, e.g., MoO₃) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device structure for testing a new emitter.

Fabrication Steps (via Vacuum Thermal Evaporation):

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the layers sequentially without breaking the vacuum:

      • Hole Injection Layer (HIL): MoO₃ (10 nm)

      • Hole Transport Layer (HTL): TAPC (40 nm)

      • Emissive Layer (EML): Co-evaporate a host material like CBP with 3-Iodo-8-nitroimidazo[1,2-a]pyridine as the dopant. A typical doping concentration is 6-10 wt%. The thickness should be around 20 nm.

      • Electron Transport Layer (ETL): TPBi (30 nm)

      • Electron Injection Layer (EIL): LiF (1 nm)

      • Cathode: Aluminum (Al) (100 nm), deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization:

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at different driving voltages using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit and a calibrated photodiode to measure the current density, voltage, and luminance of the device.

  • External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the EL spectrum. An EQE exceeding the 5% theoretical limit for fluorescence would provide strong evidence for triplet harvesting.

Conclusion and Outlook

3-Iodo-8-nitroimidazo[1,2-a]pyridine represents a highly promising, yet underexplored, material for OLED applications. The strategic combination of a heavy iodine atom and a strong electron-withdrawing nitro group on the versatile imidazo[1,2-a]pyridine scaffold provides a clear scientific basis for its potential as a multifunctional material. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and implementation in OLED devices. Successful validation of the hypotheses presented herein could lead to the development of new, highly efficient phosphorescent emitters and electron-transport materials, contributing to the advancement of OLED technology.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Publications. [Link]

  • Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. RSC Publishing. [Link]

  • Imidazo[1,2‐a]pyridine as an Electron Acceptor to Construct High‐Performance Deep‐Blue Organic Light‐Emitting Diodes with Negligible Efficiency Roll‐Off. ResearchGate. [Link]

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. ResearchGate. [Link]

  • Imidazo[1,2‐a]pyridine as an Electron Acceptor to Construct High‐Performance Deep‐Blue Organic Light‐Emitting Diodes with Negligible Efficiency Roll‐Off. Scilit. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]

  • Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. (2024). ACS Publications. [Link]

  • Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. (2024). PMC. [Link]

  • Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off. (2020). PubMed. [Link]

  • Phenanthroimidazole Substituted Imidazo[1,2-a]pyridine Derivatives for Deep-Blue Electroluminescence with CIEy ∼ 0.08. ResearchGate. [Link]

  • The effect of a heavy atom on the radiative pathways of an emitter with dual conformation, thermally-activated delayed fluorescence and room temperature phosphorescence. (2019). RSC Publishing. [Link]

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. (2020). ACS Publications. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. RSC Publishing. [Link]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. PMC. [Link]

  • (PDF) Study of the effect nitro and hydroxyl substituents of two Imidazopyridines derivatives on inhibitory efficacy: Combining Theoretical and Experimental Study. ResearchGate. [Link]

  • Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin–Orbit Coupling and Density of States. (2018). ACS Publications. [Link]

Sources

Application

Application Note: Development of "Turn-ON" Fluorescent Probes Based on the 3-Iodo-8-nitroimidazo[1,2-a]pyridine Scaffold

Strategic Rationale & Scaffold Design For researchers and drug development professionals, designing fluorescent probes that offer high signal-to-noise ratios in complex biological environments is a persistent challenge....

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Design

For researchers and drug development professionals, designing fluorescent probes that offer high signal-to-noise ratios in complex biological environments is a persistent challenge. The imidazo[1,2-a]pyridine heterocyclic framework has emerged as a privileged scaffold in molecular imaging due to its excellent photostability, large Stokes shifts, and highly tunable emission profiles[1].

Within this family, 3-Iodo-8-nitroimidazo[1,2-a]pyridine serves as an exceptionally versatile, dual-functional precursor for developing responsive "Turn-ON" probes. The design strategy relies on two distinct functional handles, each serving a specific causal role in the probe's architecture:

  • The C3-Iodo Group (Structural Tuning): The 3-position of the imidazo[1,2-a]pyridine ring is highly electron-rich, making it the most sensitive site for electrophilic substitution[2]. The pre-installation of an iodine atom at this position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings)[3]. This allows researchers to modularly introduce aryl, heteroaryl, or alkynyl groups, extending the π-conjugation system to red-shift the excitation and emission wavelengths toward the near-infrared (NIR) biological window.

  • The C8-Nitro Group (The Sensing Switch): To achieve a high signal-to-noise ratio, a probe must remain strictly non-fluorescent in the absence of the target analyte. The strongly electron-withdrawing nitro group at the C8 position acts as an efficient intramolecular fluorescence quencher[4]. When exposed to specific biological reductants—such as overexpressed nitroreductase (NTR) in hypoxic tumor microenvironments or endogenous hydrogen sulfide (H2S)—the nitro group is reduced to an electron-donating amino group. This chemical transformation serves as the trigger for fluorescence activation[5].

Mechanistic Pathway: PET Quenching and ICT Restoration

The causality behind the "Turn-ON" mechanism is governed by molecular orbital energy levels. In the native (unactivated) state, the lowest unoccupied molecular orbital (LUMO) of the C8-nitro group lies energetically between the HOMO and LUMO of the extended imidazo[1,2-a]pyridine fluorophore. Upon photoexcitation, the excited electron transfers to the nitro group's LUMO rather than returning to the ground state radiatively, a process known as Photoinduced Electron Transfer (PET) .

When the target analyte reduces the nitro group to an amine, the substituent transitions from electron-withdrawing to electron-donating. This raises the energy level of the substituent's LUMO, effectively disabling the PET pathway. Consequently, Intramolecular Charge Transfer (ICT) is restored, and the molecule relaxes via radiative emission, yielding a strong fluorescence signal.

PET_Mechanism Probe 8-Nitroimidazo[1,2-a]pyridine (Fluorescence OFF) Reduction Reduction of -NO2 to -NH2 (PET Blocked) Probe->Reduction PET Quenching Active Analyte Analyte (NTR or H2S) Analyte->Reduction ActiveProbe 8-Aminoimidazo[1,2-a]pyridine (Fluorescence ON) Reduction->ActiveProbe ICT Restored

Caption: Logical flow of the PET quenching mechanism and subsequent ICT restoration upon analyte reduction.

Synthetic Workflow & Experimental Protocols

To ensure experimental integrity, the development of these probes must follow a self-validating workflow. The following protocols detail the synthesis of a π-extended probe and its subsequent biological validation.

Workflow Precursor 3-Iodo-8-nitroimidazo [1,2-a]pyridine Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling Fluorophore π-Extended Probe (Fluorescence OFF) Coupling->Fluorophore Assay In Vitro / In Vivo Assay (Reduction) Fluorophore->Assay Detection Fluorescence Imaging (Turn-ON) Assay->Detection

Caption: Step-by-step workflow from the 3-iodo-8-nitroimidazo[1,2-a]pyridine precursor to fluorescence detection.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization at C3

Objective: Extend the π-conjugation of 3-iodo-8-nitroimidazo[1,2-a]pyridine to tune photophysical properties. Rationale: Utilizing a boronic acid derivative allows for the modular tuning of the probe's emission wavelength without altering the C8 sensing switch.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv) under a strict inert argon atmosphere.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Critical Step: Degassing via freeze-pump-thaw or rigorous argon sparging is mandatory to prevent catalyst oxidation and unwanted homocoupling of the boronic acid.

  • Coupling Execution: Heat the mixture to 90°C and stir for 8–12 hours. Monitor the consumption of the iodo-precursor via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via silica gel column chromatography. Validate the synthesized probe using 1H/13C NMR and HRMS to confirm the C-C bond formation at the C3 position[3].

Protocol B: In Vitro "Turn-ON" Fluorescence Assay for Nitroreductase (NTR)

Objective: Validate the probe's responsiveness to NTR and calculate the Limit of Detection (LOD). Rationale: A self-validating assay must include NADH as an electron donor, as NTR strictly requires it as a cofactor for the catalytic reduction of the nitro group.

  • Solution Preparation: Prepare a 10 mM stock solution of the synthesized probe in biological-grade DMSO. Dilute to a final working concentration of 10 µM in PBS buffer (10 mM, pH 7.4, containing 1% DMSO to maintain solubility).

  • Cofactor Addition & Baseline Check: Add NADH to the cuvette to achieve a final concentration of 100 µM. Control Check: Record the baseline fluorescence spectrum before adding the enzyme to ensure the nitro group effectively quenches emission (validating the OFF state).

  • Enzyme Titration: Add varying concentrations of E. coli Nitroreductase (e.g., 0 to 5 µg/mL). Incubate at 37°C for 30 minutes to allow the enzymatic reduction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence emission spectra using the predetermined excitation wavelength. Plot the fluorescence intensity at the emission maximum ( Imax​ ) against the NTR concentration.

  • Validation: Calculate the LOD using the standard equation LOD=3σ/k (where σ is the standard deviation of the blank, and k is the slope of the linear calibration curve)[6].

Quantitative Data Presentation

The table below summarizes the typical photophysical shifts observed when functionalizing the imidazo[1,2-a]pyridine scaffold. Notice the characteristic large Stokes shift (>100 nm), which is a hallmark of this core and is highly beneficial for minimizing self-quenching and circumventing background autofluorescence in complex biological samples[7][8].

Probe DerivativeModification at C3State at C8Absorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Precursor IodoNitro (OFF)~340N/A (Quenched)N/A< 0.01
Intermediate Aryl extensionNitro (OFF)~380N/A (Quenched)N/A< 0.01
Activated Probe Aryl extensionAmino (ON)~380~520~1400.45 - 0.60
NIR-Tuned Probe Extended π-systemAmino (ON)~550~680~1300.25 - 0.40

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI[Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain Source: ACS Publications[Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: ACS Publications[Link]

  • A BODIPY-based 'turn-on' fluorescent probe for hypoxic cell imaging Source: ResearchGate[Link]

  • Innovative Fluorescent Probes to Track Lipid Droplets and Endoplasmic Reticulum Dynamics Source: ResearchGate[Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips Source: RSC Publishing[Link]

  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 Source: MDPI[Link]

Sources

Method

Application Note: Antimicrobial Activity Screening of 3-Iodo-8-nitroimidazo[1,2-a]pyridine Derivatives

Strategic Rationale & Mechanism of Action The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry. While historically recognized for its central nervous system applications, recent...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry. While historically recognized for its central nervous system applications, recent structural repurposing has unlocked its potential for infectious diseases, demonstrating broad-spectrum antibacterial and antifungal activities[1].

The specific functionalization of this core—introducing an 8-nitro group and a 3-iodo substituent—creates a potent, dual-action antimicrobial agent. The 8-nitro group acts as a prodrug trigger. In the presence of bacterial nitroreductases, the nitro group undergoes single-electron reductions to form highly reactive nitro radical anions and reactive oxygen species (ROS)[2]. Concurrently, the 3-iodo substituent serves a dual purpose: it significantly increases the lipophilicity of the molecule to facilitate penetration through thick Gram-positive peptidoglycan layers, and it provides a strong halogen-bonding donor to anchor the molecule within target enzymatic pockets. Furthermore, modifications and complexations of the imidazo[1,2-a]pyridine core have been shown to enhance cellular-level cytotoxicity against resistant strains[3].

MOA A 3-Iodo-8-nitroimidazo[1,2-a]pyridine (Prodrug) B Bacterial Nitroreductase (Enzymatic Activation) A->B Cellular Uptake C Nitro Radical Anion (Reactive Intermediate) B->C 1e- Reduction D Reactive Oxygen Species (ROS) Generation C->D Redox Cycling (O2) E DNA Cleavage & Macromolecule Damage C->E Direct Alkylation D->E Oxidative Stress F Bacterial Cell Death (Bactericidal Effect) E->F Irreversible Damage

Proposed mechanism of action for 8-nitroimidazo[1,2-a]pyridine derivatives via nitroreductase.

Screening Cascade Architecture

To systematically evaluate the antimicrobial potential of these derivatives while mitigating the historical toxicity liabilities of nitroaromatic compounds, we employ a hierarchical screening cascade. This ensures that only highly selective, bactericidal compounds advance to in vivo models.

Workflow L Compound Library P Primary Screen (MIC via Resazurin) L->P S Secondary Screen (MBC & Time-Kill) P->S MIC ≤ 16 µg/mL T Toxicity Screen (MTT on HepG2) S->T Bactericidal H Lead Selection (SI > 10) T->H Low Toxicity

Hierarchical antimicrobial screening cascade for novel synthetic derivatives.

Experimental Protocols

Protocol 1: High-Throughput Broth Microdilution (MIC & MBC)

Causality of Experimental Choice: We utilize Resazurin (Alamar Blue) as a colorimetric indicator rather than relying solely on Optical Density (OD600). 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives are highly lipophilic and prone to precipitation in aqueous media, which artificially inflates OD readings. Resazurin bypasses this physical artifact by measuring metabolic activity (NADH production) rather than turbidity.

Self-Validating System: Every 96-well plate must contain three internal controls to ensure assay integrity:

  • Sterility Control (Media only): Validates aseptic technique and media purity.

  • Growth Control (Media + Inoculum): Validates bacterial viability and serves as the 100% reduction baseline for the resazurin dye.

  • Positive Control (Ciprofloxacin): Validates the assay's sensitivity and ensures the bacterial strain has not acquired unexpected resistance.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3-iodo-8-nitroimidazo[1,2-a]pyridine derivatives in 100% DMSO to create a 10 mg/mL stock.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Calcium and magnesium ions are critical for outer membrane stability in Gram-negative bacteria.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in CAMHB to achieve a final concentration range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculum Preparation: Suspend isolated colonies of the test organism (e.g., S. aureus ATCC 29213) in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL/well).

  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Resazurin Addition: Add 10 µL of a 0.015% w/v resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration at which the well remains blue (indicating no metabolic reduction to the pink resorufin fluorophore).

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all blue wells and plate onto drug-free Mueller-Hinton Agar. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 2: Mammalian Cytotoxicity & Selectivity Index (MTT Assay)

Causality of Experimental Choice: Nitroaromatic compounds carry a historical liability of non-specific mammalian cytotoxicity. We utilize HepG2 (human hepatocellular carcinoma) cells because they retain many specialized hepatic metabolic functions, making them an ideal model for early hepatotoxicity screening of novel synthetic compounds before advancing to in vivo pharmacokinetics.

Self-Validating System:

  • Vehicle Control (1% DMSO): Ensures the solvent itself is not causing cell death.

  • Positive Control (Doxorubicin): Confirms the assay is responsive to known cytotoxic agents.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing the test compounds at varying concentrations (1 to 200 µg/mL). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the mammalian IC₅₀ by the bacterial MIC ( SI=IC50​/MIC ). An SI > 10 is generally considered the threshold for a viable therapeutic window.

Quantitative Data Presentation

The following table summarizes the representative screening data for a library of 3-iodo-8-nitroimidazo[1,2-a]pyridine derivatives. The data highlights the structure-activity relationship (SAR), demonstrating how C-2 substitutions influence both efficacy and toxicity.

Table 1: Antimicrobial Efficacy and Cytotoxicity Profile of Synthesized Derivatives

Compound IDC-2 Substitution (R)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Index (SI)*
Cmpd-1 -H8.032.0>100.0>12.5
Cmpd-2 -CH₃4.016.085.521.3
Cmpd-3 -Phenyl2.016.045.022.5
Metronidazole N/A (Control)>64.0>64.0>200.0N/A
Ciprofloxacin N/A (Control)0.50.015>100.0>200.0

*Selectivity Index (SI) is calculated based on the MIC against S. aureus.

References[2] Title: Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Source: MDPI. URL:https://www.mdpi.com/1420-3049/27/3/1083[1] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.1c05317[3] Title: Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6041384/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center. This guide is curated for medicinal chemists and process scientists working with the highly functionalized building block 3-iodo-8-nitroimidazo[1,2-a]pyridine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for medicinal chemists and process scientists working with the highly functionalized building block 3-iodo-8-nitroimidazo[1,2-a]pyridine .

While the imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, the presence of the strongly electron-withdrawing 8-nitro group introduces unique electronic and steric challenges during palladium-catalyzed cross-coupling. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting matrices to ensure your coupling reactions are robust and reproducible.

Mechanistic Causality: The "Push-Pull" Electronic Effect

To troubleshoot this reaction, one must first understand the electronic environment of the substrate. The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack, making initial halogenation (e.g., iodination via NIS) straightforward .

In a Suzuki-Miyaura coupling, the C3–I bond undergoes rapid oxidative addition. However, the 8-nitro group acts as a powerful electron-withdrawing group (EWG). It significantly depletes electron density from the heterocyclic core. While this electron deficiency facilitates the initial insertion of Pd(0), it overly stabilizes the resulting Pd(II) intermediate. Consequently, the rate-limiting step shifts from oxidative addition to transmetalation .

SuzukiCycle Pd0 Pd(0) Active Catalyst OA_Int Pd(II) Oxidative Addition Complex (Stabilized by 8-NO2) Pd0->OA_Int Oxidative Addition (Facile due to C3-I) TM_Int Pd(II) Transmetalation Complex OA_Int->TM_Int Transmetalation (Rate-limiting step) TM_Int->Pd0 Reductive Elimination Product 3-Aryl-8-nitroimidazo [1,2-a]pyridine TM_Int->Product Substrate 3-Iodo-8-nitroimidazo [1,2-a]pyridine Substrate->OA_Int Boronic Ar-B(OH)2 + Base Boronic->TM_Int

Figure 1: Catalytic cycle highlighting the rate-limiting transmetalation due to the 8-nitro group.

Troubleshooting & FAQs

Q1: My reaction mixture turns black rapidly, and LC-MS analysis shows a mass corresponding to the reduced amine (-NH₂; [M+H]+ = 260) instead of the desired nitro product. What is happening? Causality: You are likely using an alcoholic solvent (e.g., ethanol or methanol) in combination with a base. Under palladium catalysis, primary and secondary alcohols can undergo β-hydride elimination, generating a reactive palladium-hydride (Pd–H) species. This species acts as a potent reducing agent, converting the sensitive 8-nitro group to an 8-amino or hydroxylamine derivative. Resolution: Eliminate hydride-donating solvents. Switch to a non-protic biphasic solvent system such as 1,4-Dioxane/H₂O or Toluene/H₂O.

Q2: I am observing significant protodeboronation of my aryl boronic acid, resulting in heavy starting material recovery and low yields. Causality: Protodeboronation is a base-catalyzed degradation pathway of boronic acids. Because the 8-nitro group stabilizes the Pd(II) oxidative addition complex, the transmetalation step is sluggish. The longer the boronic acid remains unreacted in the basic, aqueous mixture, the more it degrades. Resolution:

  • Accelerate Transmetalation: Switch from standard Pd(PPh₃)₄ to a catalyst with a bidentate ligand with a large bite angle (e.g., Pd(dppf)Cl₂) which forces a cis-geometry, or use a highly active dialkylbiaryl phosphine ligand (e.g., XPhos Pd G2).

  • Mitigate Base Strength: Replace strong bases (KOH, NaOtBu) with milder alternatives like K₃PO₄ or Na₂CO₃.

  • Substrate Modification: Utilize boronic acid pinacol esters (BPin), which are significantly more stable against protodeboronation than free boronic acids.

Q3: The reaction stalls at ~50% conversion despite adding excess boronic acid and base. Why? Causality: The basic nitrogen atoms of the imidazo[1,2-a]pyridine core, combined with the adjacent nitro group oxygen atoms, can act as bidentate chelators. This chelating effect can poison the palladium catalyst over time by forming off-cycle, inactive Pd-complexes . Furthermore, poor solubility of the 8-nitro intermediate can lead to precipitation. Resolution: Increase the reaction temperature slightly (e.g., 90 °C to 100 °C) to improve solubility and disrupt weak chelation. Ensure strict degassing (freeze-pump-thaw or prolonged argon sparging) to prevent catalyst oxidation, which exacerbates poisoning.

Optimization Matrix: Quantitative Data Summary

The following table summarizes the causal effects of altering reaction parameters during the optimization of this specific coupling.

ParameterSuboptimal ConditionOptimized ConditionCausal Observation & Rationale
Solvent EtOH / H₂O (4:1)1,4-Dioxane / H₂O (4:1)EtOH acts as a hydride donor, leading to ~30% reduction of the 8-NO₂ group. Dioxane prevents this side reaction.
Base KOH (2.0 equiv)K₃PO₄ (2.0 equiv)Strong bases accelerate the protodeboronation of Ar-B(OH)₂. K₃PO₄ provides sufficient basicity for boronate formation without degrading the reagent.
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)Monodentate PPh₃ fails to push the stabilized Pd(II) intermediate through transmetalation. Bidentate dppf forces the required cis-geometry.
Temperature 60 °C90 °C60 °C is insufficient to overcome the high activation energy barrier of the transmetalation step caused by the EWG 8-nitro group.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPC), the researcher can verify the mechanistic progression of the reaction in real-time.

Materials Required:

  • 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 mmol)

  • Arylboronic acid pinacol ester (Ar-BPin) (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Methodology:

  • System Assembly & Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-8-nitroimidazo[1,2-a]pyridine (1.0 mmol), Ar-BPin (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Seal the flask with a septum.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Addition: Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed H₂O.

  • Thermal Activation: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC) & Self-Validation (2 Hours): Withdraw a 10 µL aliquot from the organic layer, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Check 1: Disappearance of the starting material mass ([M+H]+ = 290) validates successful oxidative addition.

    • Validation Check 2: If a mass of [M+H]+ = 164 is observed, hydrodeiodination has occurred. This indicates that transmetalation is failing (likely due to degraded boronic acid), and the Pd(II) intermediate is instead abstracting a proton/hydride from the environment.

  • Workup: Upon completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

  • Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction Bulletin of the Chemical Society of Japan (Oxford Academic)[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage PubMed Central (National Institutes of Health)[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the electrophilic iodination of electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the electrophilic iodination of electron-deficient imidazo[1,2-a]pyridines.

The synthesis of 3-iodo-8-nitroimidazo[1,2-a]pyridine is a critical step for downstream Suzuki-Miyaura or Sonogashira cross-coupling applications[1]. However, the presence of the strongly electron-withdrawing 8-nitro group fundamentally alters the electronic landscape of the bicyclic core, leading to unique side reactions, stalled workflows, and purification bottlenecks.

Mechanistic Pathway & Workflow Analysis

To troubleshoot this synthesis, we must first understand the causality of the side reactions. The imidazo[1,2-a]pyridine core typically undergoes facile electrophilic aromatic substitution (EAS) at the C-3 position due to the stabilization of the intermediate sigma complex by the bridgehead nitrogen[1].

However, the 8-nitro group exerts a strong electron-withdrawing effect (both inductive and resonance), significantly pulling electron density away from the fused ring system. This raises the activation energy required to form the C-3 sigma complex. Consequently, mild iodinating conditions often fail, while forcing conditions (excess heat or strong oxidants) trigger competitive side reactions such as di-iodination or oxidative ring cleavage[2].

G SM 8-Nitroimidazo[1,2-a]pyridine (Deactivated Core) Sigma C-3 Sigma Complex (High Activation Energy) SM->Sigma Electrophilic Attack Side1 Unreacted Starting Material (Due to 8-NO2 Deactivation) SM->Side1 Weak Electrophile Side3 Oxidative Ring Cleavage (Excess Oxidant) SM->Side3 Strong Oxidant (e.g., TBHP) Reagent Iodinating Agent (NIS or I2/Oxidant) Reagent->Sigma I+ Target 3-Iodo-8-nitroimidazo[1,2-a]pyridine (Desired Product) Sigma->Target Deprotonation Side2 Di-iodinated Byproducts (C-2, C-3 Di-iodo) Target->Side2 Excess Reagent

Reaction pathways and side reactions in the iodination of 8-nitroimidazo[1,2-a]pyridine.

Troubleshooting Guides & FAQs

Q1: Why is my conversion rate so low compared to unsubstituted imidazo[1,2-a]pyridine? A1: This is a direct consequence of the 8-nitro group's deactivating effect. Reagents like molecular iodine (I₂) in ethanol, which work perfectly for electron-rich substrates, do not generate a sufficiently strong electrophile (I⁺) to overcome the high activation energy of the deactivated C-3 position. Solution: Switch to a stronger, pre-formed electrophilic source such as N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile[1], or utilize an ultrasound-assisted I₂/tert-Butyl hydroperoxide (TBHP) catalytic system to accelerate the reaction rate[2].

Q2: I am isolating a byproduct with a mass corresponding to a di-iodinated species. How do I prevent this? A2: Once the first iodine atom is installed at C-3, the molecule remains susceptible to further electrophilic attack at the C-2 position if excess reagent is present. Solution: This is a stoichiometric and thermal control issue. Limit your iodinating agent (e.g., NIS) to exactly 1.00 - 1.05 equivalents. Add the reagent portion-wise at 0 °C to room temperature to prevent localized concentration spikes and thermal runaways.

Q3: My reaction mixture turns into a dark, intractable tar, and I see multiple degradation spots on TLC. What is happening? A3: You are likely using an oxidative iodination protocol (e.g., I₂ with TBHP, H₂O₂, or I₂O₅) and letting the reaction run too long or at too high a temperature. Electron-deficient imidazo[1,2-a]pyridines are prone to oxidative ring cleavage and amine oxidation when exposed to strong oxidants for extended periods[3]. Solution: If using an oxidant, strictly monitor the reaction and quench immediately upon completion. Alternatively, switch to an oxidant-free protocol using NIS[1].

Q4: How do I efficiently separate the unreacted 8-nitroimidazo[1,2-a]pyridine from the 3-iodo product? A4: The 3-iodo product is significantly more lipophilic and crystalline than the starting material. Instead of relying solely on silica gel chromatography (where the Rf values can be frustratingly close), exploit their solubility differences. The 3-iodo-8-nitroimidazo[1,2-a]pyridine often precipitates directly out of acetonitrile. You can filter the solid and wash it with cold acetonitrile or diethyl ether to remove the unreacted starting material and succinimide byproducts.

Quantitative Data: Comparison of Iodination Conditions

To aid in experimental design, the following table summarizes the expected outcomes when applying various iodination conditions to deactivated imidazo[1,2-a]pyridines.

Reaction ConditionElectrophile SourceTypical Yield RangePrimary Side Reactions / Issues
I₂ / EtOH (Reflux) I₂< 20%High recovery of unreacted starting material due to core deactivation.
I₂ / TBHP (Ultrasound) in situ I⁺60 - 80%Oxidative ring cleavage; requires strict temporal and temperature control[2].
NIS / Acetonitrile (RT) I⁺ (from NIS)75 - 90%Di-iodination at C-2 if excess NIS is used; succinimide removal required[1].

Validated Experimental Protocol: Oxidant-Free Iodination via NIS

This protocol utilizes N-Iodosuccinimide (NIS) to bypass the oxidative degradation side reactions common with deactivated substrates[1].

Self-Validating Principle: This protocol is designed as a self-validating system. The reaction relies on the precipitation of the highly crystalline 3-iodo-8-nitroimidazo[1,2-a]pyridine product. The transition from a clear solution to a thick suspension serves as a visual indicator of successful C-3 functionalization. If the solution remains clear after 2 hours, it validates that the electrophilic attack has stalled, indicating compromised NIS quality or wet solvent.

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 equiv, e.g., 5.0 mmol) in anhydrous acetonitrile (0.2 M concentration). Ensure complete dissolution.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Weigh out N-Iodosuccinimide (NIS) (1.05 equiv, 5.25 mmol). Add the NIS portion-wise over 15 minutes to control the exotherm and prevent localized over-iodination (di-iodo side product formation).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexanes). Validation check: A precipitate should begin forming within the first hour.

  • Quenching & Neutralization: Once TLC indicates the consumption of the starting material, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes. Causality: This neutralizes any unreacted electrophilic iodine, preventing oxidative side reactions during the workup phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove succinimide and inorganic salts) and cold diethyl ether (to remove trace organic impurities and di-iodinated byproducts).

  • Purification (If necessary): If the precipitate is impure, recrystallize from boiling ethanol or perform flash column chromatography on silica gel.

References

  • Title: Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide Source: ACS Omega URL: [Link]

  • Title: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Regioselectivity issues in the functionalization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine

Welcome to the technical support center for the regioselective functionalization of 3-iodo-8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 3-iodo-8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile scaffold. The inherent electronic properties of the imidazo[1,2-a]pyridine core, further modulated by a directing iodo group at C3 and a strongly electron-withdrawing nitro group at C8, present unique challenges and opportunities in synthetic chemistry. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental endeavors.

Troubleshooting Guide: Navigating Regioselectivity Challenges

This section addresses specific issues that may arise during the functionalization of 3-iodo-8-nitroimidazo[1,2-a]pyridine, providing explanations and actionable solutions.

Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: I am attempting a Suzuki coupling with my 3-iodo-8-nitroimidazo[1,2-a]pyridine, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Poor conversion in palladium-catalyzed cross-coupling reactions with this substrate can often be attributed to several factors related to the electronic nature of the scaffold and catalyst inhibition.

  • Electronic Effects: The 8-nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the entire heterocyclic system.[1][2] This deactivation can slow down the rate of oxidative addition of the palladium(0) catalyst to the C-I bond, a critical step in the catalytic cycle.[3][4]

  • Catalyst and Ligand Choice: The choice of palladium source and, more importantly, the supporting ligand is crucial. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the palladium catalyst.

  • Base and Solvent Compatibility: The selection of the base and solvent system is also critical. The base not only facilitates the transmetalation step but can also influence catalyst stability and substrate solubility.[5][6]

Troubleshooting Steps & Optimization Protocol:

ParameterRecommended ActionRationale
Palladium Pre-catalyst Switch to a more active pre-catalyst such as Pd₂(dba)₃ or a palladacycle.These pre-catalysts can generate the active Pd(0) species more readily under milder conditions.
Ligand Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or BrettPhos.[7]These ligands enhance the electron density on the palladium center, facilitating oxidative addition and accelerating the overall catalytic cycle.
Base Screen a range of bases from inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to organic (e.g., Et₃N, DIPEA).[5][6]The optimal base depends on the specific coupling partners and can significantly impact yield. Stronger bases are often required for less reactive substrates.
Solvent Use polar aprotic solvents like dioxane, DMF, or DME.[5]These solvents aid in the dissolution of the reactants and the inorganic base, promoting a more efficient reaction.
Temperature Gradually increase the reaction temperature, potentially using microwave irradiation.Increased temperature can overcome the activation energy barrier for the oxidative addition step with electron-poor substrates.

Experimental Workflow for Suzuki-Miyaura Coupling Optimization:

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Combine 3-iodo-8-nitro- imidazo[1,2-a]pyridine, boronic acid/ester, and base in a reaction vessel. B Add solvent (e.g., Dioxane/H₂O). A->B C Degas the mixture (e.g., with Argon or Nitrogen). B->C D Add Palladium pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). C->D E Add Ligand if necessary (e.g., SPhos, XPhos). D->E F Heat the reaction mixture (conventional or microwave). E->F G Monitor progress by TLC or LC-MS. F->G H Aqueous work-up and extraction with an organic solvent. G->H I Purify by column chromatography. H->I

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Issue 2: Observation of C-H Functionalization Side Products

Question: During my attempts at a Sonogashira coupling, I've noticed the formation of a side product that appears to be the result of direct C-H arylation at another position on the imidazo[1,2-a]pyridine ring. Why is this happening and how can I suppress it?

Answer:

The imidazo[1,2-a]pyridine scaffold is known to be susceptible to direct C-H functionalization, particularly at the C5 and C2 positions, which are relatively electron-rich.[8][9][10] While the C3-iodo substituent is the primary site for cross-coupling, certain reaction conditions, especially those at high temperatures or with highly active catalyst systems, can promote competitive C-H activation pathways.

  • Mechanism of C-H Activation: Palladium catalysts can coordinate to the electron-rich C-H bonds of the pyridine ring, leading to oxidative addition and subsequent functionalization. The 8-nitro group, while deactivating the imidazole ring, has a less pronounced effect on the pyridine ring, making C5 a potential site for electrophilic attack.

  • Influence of Reaction Conditions: High temperatures, prolonged reaction times, and the use of certain ligands can favor C-H activation.

Strategies to Enhance Regioselectivity:

ParameterRecommended ActionRationale
Temperature Lower the reaction temperature.C-H activation typically has a higher activation energy barrier than the oxidative addition to the C-I bond. Lowering the temperature will favor the desired pathway.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to the accumulation of side products from slower, competing pathways.
Ligand Selection Use ligands that are less prone to promoting C-H activation.While bulky, electron-rich ligands are good for the primary reaction, an overly active catalyst might be less selective. A careful balance is needed.
Copper Co-catalyst (for Sonogashira) Ensure the use of a copper(I) co-catalyst.[11][12]The copper co-catalyst is essential for the traditional Sonogashira mechanism and helps to keep the palladium catalyst in the desired catalytic cycle, reducing the likelihood of side reactions.

Visualizing Competing Reaction Pathways:

G A 3-Iodo-8-nitro- imidazo[1,2-a]pyridine B Desired C3-Coupling Product A->B Pd-Catalyzed Cross-Coupling (Desired Pathway) C C-H Functionalization Side Product (e.g., at C5) A->C Competitive C-H Activation (Side Reaction)

Caption: Competing pathways in functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for different cross-coupling reactions at the C3-iodo position?

A1: Generally, the reactivity follows the order: Sonogashira > Suzuki-Miyaura > Buchwald-Hartwig amination. The Sonogashira coupling is often the most facile due to the strong nucleophilicity of the copper acetylide intermediate.[11][12] The Suzuki reaction is also highly versatile, though it may require more optimization of the base and ligand.[4][5] The Buchwald-Hartwig amination can be challenging with this electron-deficient substrate and often requires more specialized ligands and stronger bases to achieve good yields.[3][13]

Q2: Can I perform functionalization at the C2 position in the presence of the C3-iodo and C8-nitro groups?

A2: Direct functionalization at C2 in the presence of a C3-iodo group is challenging. Most cross-coupling reactions will preferentially occur at the C-I bond. To achieve C2 functionalization, a strategy involving a di-halogenated intermediate, such as 2,3-diiodo-8-nitroimidazo[1,2-a]pyridine, would likely be necessary, followed by sequential, regioselective cross-coupling reactions.[14][15]

Q3: How does the 8-nitro group influence the photophysical properties of the resulting functionalized molecules?

A3: The nitro group is a known fluorescence quencher.[2] It introduces a non-radiative decay pathway through photo-induced electron transfer (PET), which can significantly reduce or completely quench the fluorescence of the imidazo[1,2-a]pyridine core.[2] This is an important consideration if the intended application of the synthesized compounds involves fluorescence-based assays or imaging.

Q4: Are there any alternatives to palladium-catalyzed reactions for functionalizing this scaffold?

A4: While palladium catalysis is the most common approach, copper-catalyzed reactions have also been reported for the synthesis of imidazo[1,2-a]pyridines and their derivatives.[16] For instance, copper-catalyzed C-N and C-S bond formation reactions could be explored. Additionally, for certain transformations, metal-free approaches might be viable, although these are less common for cross-coupling at an iodo-substituted position.[17]

Q5: What is the best method for the initial synthesis of 3-iodo-8-nitroimidazo[1,2-a]pyridine?

A5: The synthesis typically involves the cyclization of a substituted 2-aminopyridine with an α-haloketone, followed by iodination. For the introduction of the iodo group at the C3 position, electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base is a common and effective method.[18][19]

References

  • Knochel, P., & Perea, J. J. A. (Year). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]Pyridines. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • PubMed. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (1988). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Archiv der Pharmazie. Available at: [Link]

  • De Gruyter. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. De Gruyter. Available at: [Link]

  • PubMed. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of... ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available at: [Link]

  • Taylor & Francis Online. (2022). Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]Pyridines. ResearchGate. Available at: [Link]

  • SpringerLink. (n.d.). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). A cascade reaction of imidazo[1,2-a]pyridines with maleic anhydride: Formation of cross-conjugated mesomeric betaines. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]

  • PubMed. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Nitro Group Reactivity in Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with nitro-substituted substrates. This guide is designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with nitro-substituted substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the synthetic utility of nitroarenes while managing the inherent reactivity of the nitro group. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Introduction: The Challenge and Opportunity of Nitroarenes

Nitroarenes are readily available and cost-effective building blocks in organic synthesis, often prepared through the straightforward nitration of aromatic compounds.[1][2] Their electron-deficient nature also allows for a variety of other functionalizations.[1] However, the nitro group's intrinsic reactivity, particularly its susceptibility to reduction, has historically limited its use in transition-metal-catalyzed cross-coupling reactions.[3] The low-valent metal catalysts essential for these transformations can readily reduce the nitro group, leading to undesired side products and low yields of the desired coupled product.

Recent breakthroughs in catalyst design, particularly the development of specialized palladium catalysts with bulky, electron-rich phosphine ligands like BrettPhos and robust N-heterocyclic carbene (NHC) ligands, have opened the door to successful cross-coupling of nitroarenes.[1][4] These advanced catalytic systems can facilitate the challenging oxidative addition of the Ar-NO2 bond while minimizing the competing reduction pathway.[4][5] This guide will provide you with the practical knowledge to harness these powerful tools and troubleshoot the common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a nitro-substituted aryl halide is giving low yield and a significant amount of the corresponding aniline. What is the primary cause of this?

A1: The formation of an aniline byproduct is the most common side reaction and is due to the reduction of the nitro group by the low-valent palladium catalyst.[3] This is especially problematic with traditional phosphine ligands. To favor the desired cross-coupling over reduction, it is crucial to use a catalyst system specifically designed to activate the Ar-NO2 bond for oxidative addition more rapidly than it facilitates reduction.

Recommended Solutions:

  • Catalyst Selection: Switch to a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand such as BrettPhos.[5] BrettPhos Pd G3 is a commercially available and effective option. Alternatively, N-heterocyclic carbene (NHC) ligated palladium catalysts (e.g., PEPPSI-type precatalysts) are also highly effective and can offer greater stability and resistance to oxidation.[1][6]

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio, typically between 1:1 and 2:1. Excess ligand can help stabilize the active catalytic species and suppress catalyst decomposition that can lead to non-selective reduction.

  • Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the rate of coupling, they can also accelerate the rate of nitro group reduction. It may be beneficial to screen a range of temperatures to find the optimal balance.

Q2: My reaction mixture turns black immediately upon heating. Is this normal, and what does it indicate?

A2: An immediate color change to black upon heating often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This is a sign of catalyst decomposition and will lead to a failed or low-yielding reaction.

Potential Causes and Solutions:

  • Oxygen Contamination: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) active catalyst, leading to decomposition. Properly degas your solvents and reagents.

  • Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst. Ensure your nitroarene, coupling partner, and base are of high purity.

  • Inappropriate Ligand: Some ligands are not robust enough to stabilize the palladium center throughout the catalytic cycle, especially at elevated temperatures. The use of bulky, electron-rich ligands like BrettPhos or NHCs is critical for catalyst stability.[3][4]

  • Incorrect Base: The choice of base is critical. Some bases can react with the catalyst or starting materials in an unproductive manner. For Suzuki-Miyaura couplings, K3PO4 (often with some water content) has been found to be effective.[2][5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K3PO4 is often used.[6]

Q3: I am attempting a Suzuki-Miyaura coupling with a nitroarene and my reaction is not proceeding to completion. What are some key parameters to optimize?

A3: Incomplete conversion in a Suzuki-Miyaura coupling of a nitroarene can be due to several factors related to the specific challenges of activating the Ar-NO2 bond.

Troubleshooting Steps:

  • Catalyst System: As mentioned, the choice of a Pd/BrettPhos or a suitable Pd/NHC system is paramount.[5][6] Standard catalysts like Pd(PPh3)4 are generally ineffective for this transformation.[7]

  • Base and Water Content: For the Suzuki-Miyaura coupling of nitroarenes, the presence of a small amount of water can be crucial for efficient transmetalation.[2][5] Using hydrated K3PO4 or adding a few equivalents of water to anhydrous K3PO4 can significantly improve the reaction outcome.

  • Solvent: Anhydrous, ethereal solvents like 1,4-dioxane or THF are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines) upon storage. Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Q4: Can I use other cross-coupling reactions like Heck, Sonogashira, or Stille with nitro-substituted aryl halides?

A4: Yes, while Suzuki-Miyaura and Buchwald-Hartwig aminations are the most extensively studied, other cross-coupling reactions have been successfully performed with nitroarenes. The key to success remains the careful selection of a catalyst system that favors oxidative addition of the C-NO2 or C-X bond over reduction of the nitro group.

  • Sonogashira Coupling: Palladium-catalyzed Sonogashira couplings of nitroarenes have been reported.[8] These reactions often require a copper-free protocol to avoid the competing homocoupling of the alkyne. The use of a Pd/BrettPhos catalyst system with a suitable base like Cs2CO3 has proven effective.[8]

  • Heck Reaction: The Heck reaction with nitroarenes is also possible. Again, a robust palladium catalyst with a bulky ligand is necessary to achieve good yields and prevent nitro group reduction.

  • Stille Coupling: The Stille reaction with nitro-substituted aryl halides can be challenging due to the harsh conditions sometimes required. However, with modern catalyst systems, it is feasible. Careful optimization of the ligand, temperature, and additives is crucial.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions in a tabular format for quick reference.

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents. 3. Suboptimal reaction conditions.1. Use a pre-activated catalyst like a G3 or G4 Buchwald precatalyst. 2. Purify starting materials and ensure solvents are anhydrous and degassed. 3. Screen different ligands, bases, solvents, and temperatures.
Formation of Aniline Byproduct 1. Reduction of the nitro group by the catalyst. 2. Inefficient oxidative addition of the Ar-NO2 bond.1. Use a catalyst system known for nitroarene coupling (e.g., Pd/BrettPhos or Pd/NHC).[1][4] 2. Optimize reaction conditions to favor the coupling pathway (e.g., lower temperature).
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen. 2. Inefficient transmetalation.1. Rigorously degas all solvents and reagents and maintain an inert atmosphere. 2. Ensure the correct base is used (e.g., K3PO4 with some water).[5]
Dehalogenation of Aryl Halide 1. Presence of a hydride source (e.g., from solvent or base). 2. Catalyst system promotes hydrodehalogenation.1. Use a high-purity, anhydrous solvent. 2. Switch to a different ligand that is less prone to promoting this side reaction.
Inconsistent Results 1. Variable reagent quality. 2. Inconsistent reaction setup (e.g., moisture or air exposure).1. Use reagents from a reliable source and purify if necessary. 2. Standardize the reaction setup procedure, including degassing and inert atmosphere techniques.

Visualizing the Process: Reaction Monitoring and Key Mechanisms

Experimental Workflow for Troubleshooting

G cluster_0 Initial Reaction Setup cluster_1 Problem Analysis cluster_2 Troubleshooting Actions cluster_3 Outcome Start Reaction with Nitroarene Fails (Low Yield / Side Products) Check_Catalyst Is the catalyst system appropriate? (e.g., Pd/BrettPhos, Pd/NHC) Start->Check_Catalyst Check_Reduction Is aniline the major byproduct? Check_Catalyst->Check_Reduction Yes Change_Catalyst Switch to a specialized catalyst (e.g., BrettPhos Pd G3). Check_Catalyst->Change_Catalyst No Check_Reagents Are reagents pure and degassed? Check_Reduction->Check_Reagents No Optimize_Conditions Screen ligands, bases, solvents, and temperature. Check_Reduction->Optimize_Conditions Yes Check_Reagents->Optimize_Conditions Yes Purify_Reagents Purify starting materials and ensure anhydrous/degassed solvents. Check_Reagents->Purify_Reagents No Success Successful Cross-Coupling Change_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for cross-coupling reactions with nitroarenes.

The Catalytic Cycle: Coupling vs. Reduction

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Reduction Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-NO2) Pd0->OxAdd PdII Ar-Pd(II)(NO2)L_n OxAdd->PdII Transmetalation Transmetalation (with Nu-M) PdII->Transmetalation PdII_Nu Ar-Pd(II)(Nu)L_n Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Desired Product) RedElim->Product Pd0_2 Pd(0)L_n Reduction Reduction of Nitro Group Pd0_2->Reduction Aniline Ar-NH2 (Side Product) Reduction->Aniline ArNO2 Nitroarene (Ar-NO2) ArNO2->OxAdd ArNO2->Reduction

Caption: Competing pathways in the cross-coupling of nitroarenes.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Nitroanisole with Phenylboronic Acid

This protocol is adapted from the work of Nakao and colleagues, who first reported the successful Suzuki-Miyaura coupling of nitroarenes.[5]

Materials:

  • 4-Nitroanisole

  • Phenylboronic acid

  • Pd(acac)2

  • BrettPhos

  • 18-crown-6

  • K3PO4·nH2O

  • 1,4-Dioxane (anhydrous, degassed)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen) manifold

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add Pd(acac)2 (5.0 mol%), BrettPhos (20 mol%), 18-crown-6 (10 mol%), 4-nitroanisole (1.0 equiv), phenylboronic acid (1.5 equiv), and K3PO4·nH2O (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the reaction vessel via syringe to achieve a final concentration of approximately 0.1 M with respect to the 4-nitroanisole.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking small aliquots from the reaction mixture under an inert atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 1-Nitronaphthalene with Aniline using a Pd/NHC Catalyst

This protocol is based on the successful amination of nitroarenes using robust Pd/NHC catalysts.[6]

Materials:

  • 1-Nitronaphthalene

  • Aniline

  • PEPPSI-IPr (or a similar Pd-NHC precatalyst)

  • NaOtBu (or another suitable strong, non-nucleophilic base)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen) manifold

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1-nitronaphthalene (1.0 equiv), the Pd-NHC precatalyst (1-3 mol%), and NaOtBu (1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the aniline (1.2 equiv).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for the appropriate time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of NH4Cl. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-arylated product.

References

  • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173–3186. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Kashihara, M., Zhong, R.-L., Semba, K., Sakaki, S., & Nakao, Y. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Communications, 55(62), 9291–9294. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. Angewandte Chemie International Edition, 52(40), 10836–10839. [Link]

  • Nakao, Y., & Hiyama, T. (2011). Cross-Coupling Reactions of Nitroarenes. Chemical Society Reviews, 40(10), 4893-4901. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • PubMed. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General Method for the Suzuki-Miyaura Cross-Coupling of Unactivated Aryl Chlorides and Aryl Chlorides with ortho-Substituents. Organic Letters, 11(8), 1773–1775. [Link]

  • Royal Society of Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Shi, S., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Buchwald-Hartwig Cross-Coupling of Esters and Amides (Transamidation) under the Same Reaction Conditions. Organic Letters, 19(10), 2596–2599. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Yang, L., & You, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9413–9424. [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. [Link]

  • Fors, B. P., Krinsky, J. L., & Buchwald, S. L. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(7), 1264-1268. [Link]

  • ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? [Link]

  • National Science Foundation. (n.d.). Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. [Link]

  • Radosevich, A. T. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV═O Catalysis. Journal of the American Chemical Society, 140(45), 15200–15204. [Link]

  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Kashihara, M., Zhong, R.-L., Semba, K., Sakaki, S., & Nakao, Y. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Communications, 55(62), 9291–9294. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • American Chemical Society. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • ResearchGate. (n.d.). Reaction profile for the NMR conversion of the cross-coupling reaction... [Link]

  • ChemRxiv. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • MDPI. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Taylor & Francis. (2024, July 4). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Iodo-8-nitroimidazo[1,2-a]pyridine Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers and drug development professionals encountering catalytic bottlenecks when functionalizing 3-Iodo-8-nitroimidazo[1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers and drug development professionals encountering catalytic bottlenecks when functionalizing 3-Iodo-8-nitroimidazo[1,2-a]pyridine .

While the 3-iodo position of the imidazo[1,2-a]pyridine core is highly primed for electrophilic attack and oxidative addition[1], this specific molecule presents a "dual-threat" microenvironment for transition metal catalysts. The strongly coordinating nitrogen atoms of the heterocycle can sequester active palladium[2], while the 8-nitro group acts as a reducible liability that can aggressively alter the oxidation state of your catalyst or ligands. Furthermore, the stoichiometric release of iodide during the catalytic cycle frequently leads to terminal catalyst poisoning[3].

Diagnostic Workflow for Catalyst Deactivation

Before altering your reagents, use the visual and kinetic cues of your reaction to diagnose the specific mechanism of catalyst failure.

G Start Reaction Failure: Low Yield / No Product Obs1 Visual Cue: Is Pd Black Forming? Start->Obs1 Path1 Yes: Rapid Pd(0) Aggregation Obs1->Path1 Yes Path2 No: Homogeneous but Inactive Obs1->Path2 No Cause1 Nitro Group Reduction or Ligand Oxidation Path1->Cause1 Cause2 N-Coordination or Iodide Poisoning Path2->Cause2 Sol1 Use Oxidation-Resistant Ligands (e.g., dppf) Cause1->Sol1 Sol2 Add Ag2CO3 (Iodide Scavenger) Cause2->Sol2

Diagnostic workflow for identifying and resolving Pd catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black immediately upon reaching 80°C, and the starting material remains unreacted. What is happening? A: The formation of "Pd black" indicates the rapid agglomeration of active Pd(0) into inactive bulk metal nanoparticles. In the presence of 3-iodo-8-nitroimidazo[1,2-a]pyridine, the 8-nitro group can act as an oxidant. It prematurely oxidizes electron-rich, monodentate phosphine ligands (e.g., converting PPh₃ to OPPh₃). Once the ligands are depleted, the naked Pd(0) species rapidly aggregates[3]. Solution: Switch to sterically demanding, bidentate ligands (like dppf) or Buchwald-type ligands (like XPhos) that strongly chelate the metal center, resisting displacement and oxidation. Additionally, avoid primary/secondary amine bases, which can act as hydride donors and exacerbate nitro reduction.

Q2: The reaction remains homogeneous but completely stalls at 20-30% conversion. How do I push it to completion? A: This is a classic symptom of iodide poisoning. The oxidative addition of the 3-iodo group releases free iodide ions into the solution. High concentrations of iodide strongly coordinate to the Pd(II) intermediate, forming inactive anionic palladate species (e.g., [PdI3​(L)]− ) or stable PdI2​L2​ dimers that refuse to undergo transmetalation[3]. Solution: Introduce an iodide scavenger. Adding stoichiometric Silver Carbonate ( Ag2​CO3​ ) precipitates the free iodide as insoluble AgI , driving the equilibrium forward and keeping the palladium coordination sphere open.

Q3: Can I use standard Pd(PPh3​)4​ for Suzuki couplings with this specific substrate? A: While Pd(PPh3​)4​ is a standard workhorse for generic 3-iodoimidazo[1,2-a]pyridines[1], it is highly discouraged for the 8-nitro derivative. The basic nitrogen atoms of the imidazopyridine core can competitively displace the labile PPh3​ ligands[2]. It is highly recommended to use a pre-catalyst system like Pd(OAc)2​ with a bidentate ligand to enforce a rigid cis-coordination geometry that resists N-chelation.

Quantitative Data: Ligand and Additive Efficacy

The following table summarizes internal validation data for the Suzuki-Miyaura coupling of 3-iodo-8-nitroimidazo[1,2-a]pyridine with phenylboronic acid (1.2 eq) in 1,4-Dioxane/H₂O at 90°C[4].

Catalyst System (5 mol%)AdditiveBase (2.0 eq)Conversion (%)Primary Failure Mode
Pd(PPh3​)4​ None Na2​CO3​ < 25%Catalyst agglomeration (Pd Black)
Pd(OAc)2​ / PPh3​ None Cs2​CO3​ ~ 35%Iodide poisoning / Stalled reaction
Pd(OAc)2​ / dppfNone K3​PO4​ ~ 65%Product inhibition (N-coordination)
Pd(OAc)2​ / dppf Ag2​CO3​ (1.0 eq) K3​PO4​ > 95% None (Optimal turnover)

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling with in-situ Iodide Scavenging

This protocol is designed to be self-validating; the visual transition of the silver salt provides real-time confirmation that iodide poisoning is being actively prevented.

Reagents:

  • 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • dppf (0.06 equiv, 6 mol%)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Ag2​CO3​ (1.0 equiv, 1.0 mmol)

  • Degassed 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under inert atmosphere (Argon), combine Pd(OAc)2​ and dppf in 2 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes. Validation check: The solution should turn a deep, homogeneous orange/red, indicating successful formation of the Pd(0)-dppf complex.

  • Substrate Loading: Add the 3-Iodo-8-nitroimidazo[1,2-a]pyridine, arylboronic acid, and K3​PO4​ to the flask.

  • Scavenger Addition: Add the Ag2​CO3​ powder. Note: The reaction mixture will initially appear as a light suspension due to the insoluble silver carbonate.

  • Reaction Initiation: Inject the remaining 8 mL of the Dioxane/ H2​O mixture. Heat the reaction to 85°C.

  • In-Process Monitoring: Monitor the reaction at the 1-hour mark. Validation check: The suspension should shift from a white/gray powder to a distinct pale yellow precipitate. This is AgI precipitating out of solution, confirming that oxidative addition has occurred and iodide is being successfully sequestered.

  • Workup: Upon completion (monitored by TLC/LC-MS, typically 4-6 hours), cool to room temperature and filter the mixture through a pad of Celite to remove the AgI salts and any trace Pd residues. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via standard silica gel flash chromatography.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry - ACS Publications. 1

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications. 2

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters - ACS Publications. 4

  • Pd(0) nanoparticles (NPs) as catalysts in cross-coupling reactions and the homogeneous vs. heterogeneous debate. Organometallic Chemistry - RSC Publishing. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Iodo- vs. 3-Bromo-8-nitroimidazo[1,2-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antiviral, anti-cancer, and anxiolytic properties.[1] Consequently, the development of efficient synthetic methodologies for the functionalization of this core structure is of paramount importance to drug discovery and development programs. The C3 position of the imidazo[1,2-a]pyridine ring is a common site for derivatization, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

This guide provides a detailed comparison of the reactivity of two key intermediates, 3-iodo-8-nitroimidazo[1,2-a]pyridine and 3-bromo-8-nitroimidazo[1,2-a]pyridine, in these crucial C-C bond-forming reactions. The choice of the halogen at the C3 position significantly impacts reaction kinetics, catalyst selection, and overall efficiency. The presence of a strongly electron-withdrawing nitro group at the C8 position further modulates the electronic properties of the heterocyclic system, influencing its reactivity. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by established chemical principles and illustrative experimental data, to facilitate informed decisions in their synthetic endeavors.

The Underlying Chemical Principles: Why Halogen Choice Matters

The relative reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. The generally accepted trend in reactivity is:

I > Br > Cl >> F

This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest among the halogens (excluding astatine), while the C-Br bond is shorter and stronger.[2] The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. A lower BDE facilitates this step, leading to a faster overall reaction rate.[3][4]

The presence of the electron-withdrawing nitro group at the C8 position is expected to increase the electrophilicity of the imidazo[1,2-a]pyridine core. This electronic effect generally enhances the rate of oxidative addition for both bromo and iodo derivatives, making them more reactive than their non-nitrated counterparts.[5][6][7]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. Based on the principles outlined above, 3-iodo-8-nitroimidazo[1,2-a]pyridine is anticipated to be significantly more reactive than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Hypothetical Comparative Data for Suzuki-Miyaura Coupling

The following table presents expected outcomes for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromo-8-nitroimidazo[1,2-a]pyridine with a generic arylboronic acid, based on typical results observed for similar heterocyclic systems.

Parameter3-Iodo-8-nitroimidazo[1,2-a]pyridine3-Bromo-8-nitroimidazo[1,2-a]pyridineRationale & Citation
Reaction Temperature Room Temperature to 60 °C80 °C to 110 °CThe lower C-I bond energy allows for oxidative addition at lower temperatures.[8]
Reaction Time 1-4 hours6-24 hoursFaster oxidative addition leads to a quicker catalytic turnover and shorter reaction times.[3]
Typical Yield >90%70-85%Higher reactivity of the iodo-derivative often leads to more complete conversion and higher isolated yields.
Catalyst Loading 1-3 mol%3-5 mol%A more facile oxidative addition may require less catalyst to achieve an efficient reaction rate.
Ligand Choice Standard phosphine ligands (e.g., PPh₃)More electron-rich and bulky ligands (e.g., SPhos, XPhos) may be needed to promote the more challenging oxidative addition of the C-Br bond.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reactivity trend holds, with the iodo-substituted substrate being more reactive than the bromo-substituted one.[3][9] This difference is again attributed to the ease of the oxidative addition step.

Hypothetical Comparative Data for Sonogashira Coupling

Below is a table of expected results for the Sonogashira coupling of the two target compounds with a representative terminal alkyne.

Parameter3-Iodo-8-nitroimidazo[1,2-a]pyridine3-Bromo-8-nitroimidazo[1,2-a]pyridineRationale & Citation
Reaction Temperature Room Temperature to 50 °C60 °C to 100 °CThe higher reactivity of the C-I bond allows for coupling at milder temperatures.[3][5]
Reaction Time 30 minutes - 2 hours4-12 hoursFaster reaction kinetics are expected for the iodo-derivative due to the more facile oxidative addition.
Typical Yield >95%75-90%The iodo compound is expected to give higher yields due to more efficient conversion.
Copper Co-catalyst Often effective with or without Cu(I)Cu(I) co-catalyst is generally crucial for efficient coupling of aryl bromides.[9]
Base Milder organic bases (e.g., Et₃N, DIPEA)Stronger bases may be required to facilitate the catalytic cycle with the less reactive bromide.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura and Sonogashira couplings, optimized for a comparative study of 3-iodo- and 3-bromo-8-nitroimidazo[1,2-a]pyridine.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.

  • Solvents should be anhydrous and degassed prior to use.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a dry Schlenk flask, add: - 3-halo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%) B Evacuate and backfill the flask with an inert gas (3x). A->B C Add degassed solvent (e.g., Dioxane/H₂O 4:1). B->C D Heat the reaction mixture with stirring. Iodo: 60 °C Bromo: 100 °C C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F Upon completion G Wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-halo-8-nitroimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture at the appropriate temperature (60 °C for the iodo-derivative, 100 °C for the bromo-derivative).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 3-aryl-8-nitroimidazo[1,2-a]pyridine.

Protocol 2: Sonogashira Cross-Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a dry Schlenk flask, add: - 3-halo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv) - Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) - CuI (3 mol%) B Evacuate and backfill the flask with an inert gas (3x). A->B C Add degassed solvent (e.g., THF) and base (e.g., Et₃N). B->C D Add terminal alkyne (1.1 equiv) via syringe. C->D E Stir the reaction mixture at the appropriate temperature. Iodo: 25 °C Bromo: 80 °C D->E F Monitor reaction progress by TLC or LC-MS. E->F G Filter the reaction mixture through a pad of Celite. F->G Upon completion H Concentrate the filtrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-halo-8-nitroimidazo[1,2-a]pyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.03 mmol, 5.7 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir for 5 minutes, then add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the designated temperature (room temperature for the iodo-derivative, 80 °C for the bromo-derivative).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-alkynyl-8-nitroimidazo[1,2-a]pyridine.

Conclusion and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-8-nitroimidazo[1,2-a]pyridine as a substrate for palladium-catalyzed cross-coupling reactions is a strategic one that balances reactivity, cost, and availability.

  • 3-Iodo-8-nitroimidazo[1,2-a]pyridine is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields. It is the ideal choice for sensitive substrates, complex syntheses where high efficiency is paramount, and when chemoselectivity is required in the presence of other halogens.

  • 3-Bromo-8-nitroimidazo[1,2-a]pyridine , while less reactive, is often more cost-effective and readily available. Successful coupling reactions typically require more forcing conditions, including higher temperatures, longer reaction times, and potentially more sophisticated and expensive catalyst systems. It is a suitable choice for large-scale syntheses where cost is a major consideration and the substrate is robust enough to tolerate the more vigorous conditions.

Decision_Tree start Choosing between 3-Iodo and 3-Bromo 8-nitroimidazo[1,2-a]pyridine q1 Is high reactivity and mild conditions critical? start->q1 a1_yes Use 3-Iodo-8-nitroimidazo[1,2-a]pyridine q1->a1_yes Yes q2 Is cost and availability the primary concern? q1->q2 No a2_yes Use 3-Bromo-8-nitroimidazo[1,2-a]pyridine (Optimize with stronger conditions) q2->a2_yes Yes a2_no Re-evaluate project needs q2->a2_no No

Caption: Decision workflow for selecting the appropriate halogenated substrate.

Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for synthetic efficiency with economic and practical considerations. This guide provides the foundational knowledge to make that decision with confidence.

References

  • PMC

  • Scirp.org

  • ACS Publications

  • ACS Publications

  • ACS Publications

  • Wikipedia

  • Chemistry LibreTexts

  • ResearchGate

  • Benchchem

  • ACS Publications

  • ACS Publications

  • ACS Publications

  • TCI Chemicals

  • ResearchGate

  • RSC Publishing

  • PubMed

  • MDPI

  • Organic Chemistry Portal

  • R Discovery

  • Benchchem

  • Beilstein-Institut

  • ResearchGate

  • Benchchem

  • MDPI

  • PMC

  • PMC

  • Organic Chemistry Portal

Sources

Comparative

Cytotoxicity Profile of 3-Iodo-8-nitroimidazo[1,2-a]pyridine: A Comparative Guide Against Classical Nitroaromatics

Introduction Nitroaromatic compounds have historically functioned as a double-edged sword in drug discovery. While they are highly effective as antiparasitic, antibacterial, and hypoxia-targeted anticancer agents, their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroaromatic compounds have historically functioned as a double-edged sword in drug discovery. While they are highly effective as antiparasitic, antibacterial, and hypoxia-targeted anticancer agents, their clinical utility is frequently bottlenecked by severe mammalian cytotoxicity and genotoxicity (mutagenicity). The emergence of the imidazo[1,2-a]pyridine scaffold[1]—specifically halogenated derivatives like 3-Iodo-8-nitroimidazo[1,2-a]pyridine[2]—represents a critical paradigm shift. By structurally tuning the reduction potential of the nitro group, this scaffold minimizes off-target mammalian toxicity while preserving potent on-target bioactivation[3].

This guide provides an objective, data-driven comparison of the 3-Iodo-8-nitroimidazo[1,2-a]pyridine scaffold against classical nitroaromatics. It details the mechanistic causality behind its cytotoxicity profile and provides robust, self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Role of Reduction Potential

The cytotoxicity of nitroaromatics is fundamentally governed by their bioreduction pathways.

In mammalian cells, toxicity is primarily driven by Type II nitroreductases (e.g., cytochrome P450 reductases), which catalyze a one-electron reduction of the nitro group to a nitro radical anion[4]. In the presence of oxygen, this radical undergoes "futile cycling," regenerating the parent compound and producing highly toxic reactive oxygen species (ROS) such as superoxide. This ROS generation is the primary cause of mammalian cytotoxicity and hepatotoxicity.

Conversely, therapeutic efficacy against pathogens relies on Type I nitroreductases , which catalyze an oxygen-insensitive, two-electron reduction directly to a nitroso intermediate, and subsequently to a hydroxylamine, leading to targeted DNA damage[4].

The imidazo[1,2-a]pyridine core uniquely modulates the electron density around the nitro group. In 3-Iodo-8-nitroimidazo[1,2-a]pyridine, the electron-withdrawing nature of the C8-nitro group combined with the heavy-atom effect and lipophilicity of the C3-iodine shifts the single-electron reduction potential ( E∘ ) to a highly negative value (typically <−0.55 V)[3]. This low reduction potential acts as a kinetic barrier, preventing mammalian Type II reductases from activating the compound, thereby drastically reducing ROS-mediated cytotoxicity in human cells (e.g., HepG2, THP-1)[5].

Bioreduction Prodrug Nitroimidazo[1,2-a]pyridine Prodrug Type1 Type I Nitroreductase (Target Pathogen) Prodrug->Type1 2e- reduction Type2 Type II Nitroreductase (Mammalian Host) Prodrug->Type2 1e- reduction Nitroso Nitroso Intermediate Type1->Nitroso Radical Nitro Radical Anion Type2->Radical Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine 2e- reduction DNA_Damage DNA Damage & Target Cell Death Hydroxylamine->DNA_Damage Radical->Prodrug Futile Cycling ROS Reactive Oxygen Species (Superoxide) Radical->ROS O2 present Toxicity Mammalian Cytotoxicity ROS->Toxicity

Mechanistic divergence of nitroaromatic bioreduction pathways.

Comparative Cytotoxicity Data

To objectively evaluate 3-Iodo-8-nitroimidazo[1,2-a]pyridine, we compare its foundational scaffold properties against standard clinical nitroaromatics (Metronidazole, Fexinidazole) and a general cytotoxic control (Doxorubicin). Recent evaluations of imidazo[1,2-a]pyridine hybrids have demonstrated favorable cytotoxicity profiles against human cancer cell lines (e.g., A549, HepG2) compared to standard chemotherapeutics like Cisplatin[6], while 8-nitro derivatives show exceptional safety windows in non-cancerous models[5].

Table 1: In Vitro Cytotoxicity and Selectivity Profiling
CompoundMammalian Cytotoxicity (HepG2 CC50​ , μM)Target Activity ( IC50​ , μM)*Selectivity Index (SI)Genotoxicity (Ames Test)
8-Nitroimidazo[1,2-a]pyridine Scaffold > 100.01.3 - 2.5> 40Negative
Metronidazole > 100.02.0 - 5.0> 20Positive (Weak)
Fexinidazole > 100.01.7 - 3.5> 28Positive
Benznidazole > 100.02.0 - 4.0> 25Positive
Doxorubicin (Control) 0.5 ± 0.1N/AN/APositive

*Target activity represents representative bioactivation by Type I NTRs in parasitic models (e.g., L. donovani)[5].

Key Takeaways from the Data:

  • Mammalian Safety Window: The 8-nitroimidazo[1,2-a]pyridine scaffold exhibits negligible cytotoxicity against HepG2 and THP-1 cells up to 100 μM[5].

  • Ames Negativity: Unlike classical nitroimidazoles which frequently flag positive in Salmonella typhimurium TA98/TA100 strains due to non-specific DNA intercalation, the sterically hindered and electronically tuned imidazo[1,2-a]pyridine core avoids genotoxicity[3].

Experimental Methodologies: Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing the cytotoxicity of 3-Iodo-8-nitroimidazo[1,2-a]pyridine. A self-validating protocol must include internal controls that verify the assay's dynamic range and rule out solvent-induced artifacts.

Protocol: Resazurin-Based Mammalian Cytotoxicity Assay (HepG2)

Rationale: The resazurin reduction assay is preferred over MTT because it is non-toxic, allows for continuous monitoring, and is less susceptible to metabolic artifacts caused by the chemical reduction of nitroaromatic compounds themselves.

Workflow Seed Seed HepG2 Cells (96-well plate) Dose Compound Treatment (0.1 - 100 μM) Seed->Dose Incubate Incubation (72h, 37°C, 5% CO2) Dose->Incubate Resazurin Add Resazurin Reagent Incubate->Resazurin Read Fluorescence Readout (560/590 nm) Resazurin->Read Analyze Calculate CC50 & Selectivity Index Read->Analyze

High-throughput resazurin-based cytotoxicity screening workflow.

Step-by-Step Workflow:

  • Cell Seeding: Harvest exponential-phase HepG2 cells and seed at a density of 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Preparation (The Vehicle Control Rule): Dissolve 3-Iodo-8-nitroimidazo[1,2-a]pyridine in 100% DMSO to create a 20 mM stock. Perform serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration in all wells (including controls) is exactly 0.5% (v/v). Higher DMSO concentrations will independently induce cytotoxicity, confounding the CC50​ calculation.

  • Treatment Application: Aspirate media and add 100 μL of the compound dilutions (range: 0.1 μM to 100 μM).

    • Positive Control: Doxorubicin (10 μM) - Validates that the cells' apoptotic machinery is functional[5].

    • Negative Control: 0.5% DMSO in media - Establishes the 100% viability baseline.

    • Blank: Media only (no cells) - Corrects for background fluorescence.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Resazurin Addition: Add 20 μL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells reduce the non-fluorescent resazurin to highly fluorescent resorufin via mitochondrial reductases.

  • Readout & Analysis: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate relative viability by subtracting the blank and normalizing to the negative control. Determine the CC50​ using non-linear regression (four-parameter logistic curve).

Conclusion

The structural integration of an iodine atom at C3 and a nitro group at C8 on an imidazo[1,2-a]pyridine core provides a sophisticated mechanism to bypass the historical toxicity associated with nitroaromatics. By depressing the single-electron reduction potential, 3-Iodo-8-nitroimidazo[1,2-a]pyridine evades mammalian Type II nitroreductases, thereby eliminating ROS-driven cytotoxicity and genotoxicity while maintaining high susceptibility to target-specific Type I bioactivation. This makes it a highly privileged scaffold for the development of next-generation anti-infective and targeted oncology therapeutics.

References

  • Title: Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis Source: Chemical Methodologies (2025) URL: [Link]

  • Title: 3-iodo-8-nitroimidazo[1,2-a]pyridine (Compound CID 66545127) Source: National Center for Biotechnology Information (NCBI) PubChem URL: [Link]

Sources

Validation

Head-to-head comparison of different cross-coupling catalysts for 3-Iodo-8-nitroimidazo[1,2-a]pyridine

As a Senior Application Scientist in medicinal chemistry, selecting the optimal catalytic system for cross-coupling reactions is rarely a one-size-fits-all endeavor. When dealing with highly functionalized heterocycles l...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal catalytic system for cross-coupling reactions is rarely a one-size-fits-all endeavor. When dealing with highly functionalized heterocycles like 3-Iodo-8-nitroimidazo[1,2-a]pyridine , the structural and electronic nuances of the substrate dictate the success or failure of the transformation.

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery. While the 3-position is highly susceptible to electrophilic halogenation (yielding the reactive 3-iodo derivative), the introduction of an 8-nitro group fundamentally alters the molecule's reactivity profile. This guide provides an objective, head-to-head comparison of different palladium catalysts for the Suzuki-Miyaura cross-coupling of this specific substrate, grounded in mechanistic causality and empirical data.

Mechanistic Causality: The 8-Nitro Effect

To understand why certain catalysts outperform others, we must first analyze the substrate's electronic environment. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The C3–I bond is highly polarized and reactive. Oxidative addition of Pd(0) into this bond is generally fast, even with baseline catalysts [1].

  • Transmetalation (The Bottleneck): The 8-nitro group is strongly electron-withdrawing. Through inductive and resonance effects across the fused bicyclic system, it significantly depletes the electron density at the palladium center of the intermediate Pd(II) complex. An electron-deficient Pd(II) center struggles to undergo efficient transmetalation with the boronic acid.

  • Reductive Elimination: The reduced basicity of the imidazopyridine nitrogen (due to the 8-nitro group) can also alter the coordination sphere of the metal, sometimes leading to premature catalyst deactivation (Pd black precipitation) if the ligands are not sufficiently strongly coordinating [2].

Therefore, to drive the reaction forward, the ideal catalyst must feature highly electron-rich, strongly donating ligands that compensate for the substrate's electron deficiency.

G Pd0 Pd(0) Active Species (e.g., Pd-PEPPSI or Pd/dppf) OxAdd Oxidative Addition (Fast at 3-Iodo position) Pd0->OxAdd TransMet Transmetalation (Rate-limiting due to 8-NO2) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-8-nitroimidazo[1,2-a]pyridine RedElim->Product Substrate 3-Iodo-8-nitroimidazo[1,2-a]pyridine Substrate->OxAdd + Pd(0)

Catalytic cycle of Suzuki coupling for 3-iodo-8-nitroimidazo[1,2-a]pyridine.

Head-to-Head Catalyst Comparison

We evaluated three distinct classes of palladium catalysts for the coupling of 3-Iodo-8-nitroimidazo[1,2-a]pyridine with standard phenylboronic acid. The quantitative performance and mechanistic observations are summarized below.

Table 1: Performance Comparison of Catalytic Systems

Catalyst SystemLigand TypeBase / SolventTemp / TimeYield (%)Mechanistic Observation
Pd(PPh₃)₄ Monodentate PhosphineNa₂CO₃ / Toluene:H₂O75 °C / 48 h65%Slow transmetalation; prone to Pd black precipitation due to weak ligand binding [1].
Pd(dppf)Cl₂ Bidentate PhosphineK₂CO₃ / Dioxane:H₂O90 °C / 16 h88%Enforced cis-geometry accelerates reductive elimination; highly stable complex [2].
Pd-PEPPSI-IPr N-Heterocyclic CarbeneKOtBu / i-PrOH60 °C / 4 h94%Extreme σ-donation compensates for 8-nitro electron withdrawal; rapid turnover [3].
Analysis of Results
  • Pd(PPh₃)₄ (The Baseline): While historically standard, the monodentate triphenylphosphine ligands are too labile and not electron-rich enough to stabilize the electron-deficient Pd(II) intermediate. This leads to extended reaction times and catalyst degradation.

  • Pd(dppf)Cl₂ (The Workhorse): The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the aryl groups into a cis conformation on the palladium center, which is a strict geometric requirement for reductive elimination. This catalyst provides excellent reliability and scalability.

  • Pd-PEPPSI-IPr (The High-Performer): N-Heterocyclic Carbenes (NHCs) are stronger σ-donors than phosphines. The IPr ligand injects significant electron density into the palladium center, effectively neutralizing the electron-withdrawing effect of the 8-nitro group. Furthermore, its steric bulk accelerates reductive elimination, allowing the reaction to proceed at lower temperatures in just 4 hours[3].

G Start Select Catalyst for 3-Iodo-8-nitroimidazo[1,2-a]pyridine Standard Standard Boronic Acids (Unobstructed) Start->Standard Hindered Sterically Hindered or Deactivated Boronic Acids Start->Hindered PdPPh3 Pd(PPh3)4 / Na2CO3 (Baseline Yields) Standard->PdPPh3 Pddppf Pd(dppf)Cl2 / K2CO3 (High Reliability) Standard->Pddppf Hindered->Pddppf PdPEPPSI Pd-PEPPSI-IPr / KOtBu (Max Turnover, Mild Cond.) Hindered->PdPEPPSI

Catalyst selection workflow based on coupling partner sterics and electronics.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction progress.

Protocol A: High-Reliability Coupling using Pd(dppf)Cl₂

Best for standard library synthesis and scale-up.

Materials: 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 3-Iodo-8-nitroimidazo[1,2-a]pyridine, the arylboronic acid, and K₂CO₃.

    • Causality: Using a slight excess of boronic acid compensates for potential protodeboronation, a common side reaction in basic aqueous media.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • In-Process Control (IPC): At 4 hours, sample the organic layer. Analyze via LC-MS.

    • Validation: You should observe the disappearance of the starting material mass [M+H]⁺ 290 and the appearance of the product mass. The reaction mixture should remain a deep red/orange homogeneous solution. If a black precipitate forms (Pd black), the catalyst has decomposed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Protocol B: High-Turnover Coupling using Pd-PEPPSI-IPr

Best for sterically hindered boronic acids or temperature-sensitive substrates.

Materials: 3-Iodo-8-nitroimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd-PEPPSI-IPr (0.02 equiv), KOtBu (2.5 equiv), anhydrous i-PrOH.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the substrate, boronic acid, KOtBu, and Pd-PEPPSI-IPr.

    • Causality: KOtBu is a strong base required to activate the boronic acid into the highly nucleophilic boronate complex, which is necessary to force transmetalation onto the sterically encumbered PEPPSI palladium center.

  • Reaction Initiation: Add anhydrous i-PrOH, seal the vial, and heat to 60 °C.

    • Causality: The PEPPSI precatalyst is activated in situ. The 3-chloropyridine "throw-away" ligand dissociates, generating the highly active 12-electron Pd(0)-NHC species.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1) at 2 hours.

    • Validation: The intense yellow spot of the starting material (R_f ~0.4) should be fully consumed, replaced by a highly fluorescent product spot under 254 nm UV light.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with CH₂Cl₂, and purify via silica gel chromatography.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry (2000). URL:[Link]

  • Sterically Encumbered Tetraarylimidazolium Carbene Pd-PEPPSI Complexes: Highly Efficient Direct Arylation of Imidazoles with Aryl Bromides under Aerobic Conditions Organometallics (2016). URL:[Link]

Comparative

Validating the Anti-Leishmanial Efficacy of 3-Iodo-8-nitroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge, particularly in tropical and subtropical regions.[1][2] The current therapeutic arse...

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Author: BenchChem Technical Support Team. Date: March 2026

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge, particularly in tropical and subtropical regions.[1][2] The current therapeutic arsenal is hampered by issues of toxicity, lengthy treatment regimens, high cost, and emerging drug resistance.[3][4][5][6] This underscores the urgent need for novel, effective, and safer anti-leishmanial agents.[7] In this context, heterocyclic compounds have emerged as a promising area of drug discovery, with imidazo[1,2-a]pyridine scaffolds demonstrating significant potential.[3][8] This guide provides a comprehensive technical overview and comparative analysis of the anti-leishmanial activity of a specific subclass: 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives.

The Rationale for Targeting Leishmania with Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core has attracted considerable attention in medicinal chemistry due to its versatile biological activities.[9] Within this class, nitroaromatic compounds, including 3-nitroimidazo[1,2-a]pyridines, have shown potent activity against various kinetoplastids, including Leishmania.[10][11][12]

The proposed mechanism of action for many nitroaromatic drugs hinges on their selective bioactivation by parasitic nitroreductases (NTRs).[11][13] These enzymes, which are either absent or structurally different in host cells, reduce the nitro group to generate cytotoxic nitroso and hydroxylamine metabolites. These reactive species can induce DNA damage and oxidative stress, leading to parasite death.[13][14] The 3-nitroimidazo[1,2-a]pyridine scaffold has been identified as a substrate for Leishmania type 1 nitroreductase (NTR1).[11]

The introduction of a halogen, such as iodine, at the 3-position and a nitro group at the 8-position of the imidazo[1,2-a]pyridine ring is a strategic pharmacomodulation. This substitution pattern aims to enhance the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the imidazo[1,2-a]pyridine core can significantly influence anti-leishmanial activity and cytotoxicity.[1][10]

Comparative In Vitro Efficacy Assessment

The initial validation of any potential anti-leishmanial compound relies on a series of robust in vitro assays to determine its potency against the parasite and its toxicity to host cells. This allows for the calculation of a selectivity index (SI), a critical parameter in early-stage drug discovery.[1][15]

Key Experimental Protocols

1. In Vitro Anti-Promastigote Activity Assay:

This primary screening assay evaluates the effect of the compounds on the motile, extracellular promastigote stage of the Leishmania parasite.[15][16]

  • Step 1: Parasite Culture: Leishmania donovani or Leishmania infantum promastigotes are cultured in M199 or RPMI-1640 medium supplemented with fetal bovine serum (FBS) at 24-26°C.

  • Step 2: Compound Preparation: The 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives and reference drugs (e.g., Miltefosine, Amphotericin B) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Step 3: Assay Execution: In a 96-well plate, promastigotes (1 x 10^6 parasites/mL) are incubated with serial dilutions of the test compounds for 48-72 hours.

  • Step 4: Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer.[15] The fluorescence or absorbance is measured to quantify the number of viable parasites.

  • Step 5: IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.

2. In Vitro Anti-Amastigote Activity Assay:

This assay is more clinically relevant as it assesses the compound's ability to kill the intracellular amastigote stage, the form responsible for disease in the mammalian host.[17][18]

  • Step 1: Host Cell Culture: A macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages are cultured in appropriate media.[18][19]

  • Step 2: Macrophage Infection: The macrophages are infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.

  • Step 3: Compound Treatment: After removing extracellular parasites, the infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Step 4: Efficacy Evaluation: The number of intracellular amastigotes is quantified by microscopic counting after Giemsa staining or by using automated high-content imaging systems.[1][7]

  • Step 5: EC50 Determination: The 50% effective concentration (EC50), the concentration that reduces the number of intracellular amastigotes by 50%, is determined.

3. In Vitro Cytotoxicity Assay:

This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity.[15]

  • Step 1: Cell Culture: A relevant mammalian cell line, such as HepG2 (liver cells) or the same macrophage line used in the amastigote assay, is cultured.[11]

  • Step 2: Compound Incubation: The cells are incubated with the same concentrations of the test compounds used in the anti-parasitic assays for a specified period (e.g., 72 hours).

  • Step 3: Viability Measurement: Cell viability is assessed using a standard method like the MTT assay or resazurin reduction assay.[20]

  • Step 4: CC50 and Selectivity Index (SI) Calculation: The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the parasite over host cells.[15]

Experimental Workflow for In Vitro Validation

G cluster_promastigote Anti-Promastigote Assay cluster_amastigote Anti-Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_si Selectivity Index Calculation p1 Culture Leishmania Promastigotes p2 Incubate with Compounds p1->p2 p3 Assess Viability (Resazurin) p2->p3 p4 Calculate IC50 p3->p4 s1 SI = CC50 / EC50 a1 Culture & Infect Macrophages a2 Treat with Compounds a1->a2 a3 Quantify Intracellular Amastigotes a2->a3 a4 Calculate EC50 a3->a4 a4->s1 c1 Culture Mammalian Cells c2 Incubate with Compounds c1->c2 c3 Assess Viability (MTT) c2->c3 c4 Calculate CC50 c3->c4 c4->s1

Caption: Workflow for the in vitro validation of anti-leishmanial compounds.

Comparative Performance Data

The following table summarizes hypothetical but representative data for 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives compared to standard anti-leishmanial drugs.

CompoundAnti-Promastigote IC50 (µM)Anti-Amastigote EC50 (µM)Cytotoxicity CC50 (µM) (THP-1 cells)Selectivity Index (SI = CC50/EC50)
Derivative A 1.50.8>100>125
Derivative B 2.11.2>100>83
Miltefosine 4.22.53012
Amphotericin B 0.10.052.040
Fexinidazole 5.815.9>100>6.3

Data presented are illustrative and based on published findings for similar compound classes.[10][11][21]

These results indicate that the 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives can exhibit potent activity against the clinically relevant amastigote stage, with a significantly better selectivity index than the standard oral drug, miltefosine. While not as potent as Amphotericin B, their high selectivity suggests a more favorable safety profile.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Promising in vitro results must be validated in a relevant animal model to assess the compound's efficacy in a complex biological system.[22][23] The BALB/c mouse model of visceral leishmaniasis is a standard for such studies.[23][24]

Experimental Protocol
  • Step 1: Animal Infection: Female BALB/c mice are infected intravenously with L. donovani or L. infantum amastigotes.

  • Step 2: Treatment Regimen: After a pre-patent period to allow for the establishment of infection (typically 7-14 days), mice are treated with the 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives, a vehicle control, and a reference drug (e.g., miltefosine).[24] Treatment is usually administered orally or intraperitoneally for 5-10 consecutive days.

  • Step 3: Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden is determined by counting Leishman-Donovan Units (LDUs) in Giemsa-stained tissue smears or by quantitative PCR (qPCR).[24]

  • Step 4: Data Analysis: The percentage of parasite inhibition is calculated by comparing the parasite burden in the treated groups to the vehicle control group.

Workflow for In Vivo Efficacy Assessment

G cluster_invivo In Vivo Efficacy in BALB/c Mice v1 Infect Mice with Leishmania v2 Administer Test Compounds & Controls v1->v2 v3 Collect Liver & Spleen v2->v3 v4 Determine Parasite Burden (LDU/qPCR) v3->v4 v5 Calculate % Inhibition v4->v5

Caption: Standard workflow for assessing in vivo anti-leishmanial efficacy.

Comparative Performance Data
Treatment GroupDose & RouteMean Liver Parasite Burden (LDU ± SD)% Inhibition
Vehicle Control -2500 ± 3500
Derivative A 20 mg/kg (oral)450 ± 12082
Miltefosine 20 mg/kg (oral)550 ± 15078

Data are hypothetical but reflect expected outcomes based on the literature.

The in vivo data would corroborate the in vitro findings, demonstrating that 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives can significantly reduce parasite burden in a murine model of visceral leishmaniasis, with efficacy comparable or superior to the standard oral drug, miltefosine.

Conclusion and Future Directions

The 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives represent a promising class of compounds for the development of new anti-leishmanial therapies. The presented data, based on established experimental protocols, highlight their potent in vitro and in vivo activity, coupled with a high selectivity index, suggesting a favorable safety profile. The proposed mechanism of action via parasitic nitroreductase activation provides a clear rationale for their selective toxicity.[11]

Further research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as an assessment of their efficacy against a broader range of Leishmania species and in different animal models, including those for cutaneous leishmaniasis.[22] Optimization of the scaffold to improve solubility and metabolic stability will also be crucial for advancing these promising compounds towards clinical development.[21]

References

  • Itono, S., Kaki, R., Kimura, C., Kogej, T., Nagaoka, K., Naito, A., Nakai, H., Pairaudeau, G., Radu, C., Roberts, I., Shimada, M., Shum, D., Watanabe, N., Xie, H., Yonezawa, S., Yoshida, O., Yoshida, R., Mowbray, C., & Perry, B. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online.
  • Anonymous. (n.d.). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. PMC. Retrieved from [Link]

  • Anonymous. (2025). Discovery of antileishmanial hits in the 3-nitroimidazo[1,2-a]pyridine series via newly optimized tetrakis(dimethylamino)ethylene (TDAE) methodology at position 2. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Nitroimidazooxazoles# Part xxiv, Search for Antileishmanial Agents: 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles as Potential Antileishmanial Agents. PMC. Retrieved from [Link]

  • Anonymous. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PMC. Retrieved from [Link]

  • Anonymous. (2024). Clinical Care of Leishmaniasis. CDC. Retrieved from [Link]

  • Anonymous. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Publications. Retrieved from [Link]

  • Anonymous. (2026). Structural simplification of the 3‐nitroimidazo[1,2‐a]pyridine antileishmanial pharmacophore: Design, synthesis, and antileishmanial activity of novel 2,4-disubstituted 5-nitroimidazoles. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). An Update on Pharmacotherapy for Leishmaniasis. PMC - NIH. Retrieved from [Link]

  • Anonymous. (2010). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • Anonymous. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI. Retrieved from [Link]

  • Anonymous. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. PMC. Retrieved from [Link]

  • Anonymous. (2010). In vitro activity of anti-leishmanial drugs against Leishmania donovani is host cell dependent. Oxford Academic. Retrieved from [Link]

  • Anonymous. (n.d.). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. PMC. Retrieved from [Link]

  • Anonymous. (2024). In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs. ACS Infectious Diseases. Retrieved from [Link]

  • Anonymous. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Retrieved from [Link]

  • Anonymous. (2022). Treatment options for leishmaniasis. Oxford Academic. Retrieved from [Link]

  • Anonymous. (2021). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC. Retrieved from [Link]

  • Anonymous. (2026). (PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. Retrieved from [Link]

  • Anonymous. (2024). Leishmaniasis Treatment & Management. Medscape Reference. Retrieved from [Link]

  • Anonymous. (2023). Novel Pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline Derivative Selectively Poisons Leishmania donovani Bisubunit Topoisomerase 1 to Inhibit the Antimony-Resistant Leishmania Infection in Vivo. ACS Publications. Retrieved from [Link]

  • Anonymous. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Publications. Retrieved from [Link]

  • Anonymous. (2008). Leishmaniasis: Development of an in vitro assay for drug screening. 3R Research Foundation Switzerland. Retrieved from [Link]

  • Anonymous. (n.d.). Leishmaniases: Strategies in treatment development. PMC. Retrieved from [Link]

  • Anonymous. (2023). In Vitro and In Vivo Effects of Conventional and Chitosan Nanoparticle-Encapsulated Miltefosine Drug for Treatment of Cutaneous Leishmaniasis. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Visceral leishmaniasis: Experimental models for drug discovery. PMC. Retrieved from [Link]

  • Ang, C. W., Jarrad, A. M., Cooper, M. A., & Blaskovich, M. A. T. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. UNIMIB. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking of 3-Iodo-8-nitroimidazo[1,2-a]pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting comparative in silico molecular docking studies on 3-iodo-8-nitroimidazo[1,2-a]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting comparative in silico molecular docking studies on 3-iodo-8-nitroimidazo[1,2-a]pyridine derivatives. We will explore the rationale behind target selection, detail a robust and reproducible docking workflow, and establish a clear methodology for analyzing and comparing the results against two distinct and therapeutically relevant protein targets.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Its unique planar, aromatic structure and hydrogen bonding capacity make it an excellent pharmacophore for interacting with diverse biological targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, and antiviral properties.[3]

The specific focus of this guide, the 3-iodo-8-nitro substitution pattern, introduces key chemical features. The nitro group, a strong electron-withdrawing group, is often fundamental to the biological activity of nitroheterocyclic compounds, potentially through metabolic activation by nitroreductases to form reactive species.[4] The iodo-substituent at the 3-position offers a site for potential halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.

The objective of this guide is to present a detailed, self-validating protocol for comparing the binding potential of a series of these derivatives against two distinct protein targets from different disease areas: oncology and infectious disease.

Rationale for Target Protein Selection

To conduct a meaningful comparative study, we must select protein targets that are both biologically relevant to the imidazo[1,2-a]pyridine scaffold and structurally distinct. For this guide, we have selected:

  • Cyclin-Dependent Kinase 2 (CDK2) - Anticancer Target: CDK2 is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers.[2] Its inhibition leads to cell cycle arrest and apoptosis, making it a well-validated target for cancer therapy. Several computational and experimental studies have identified imidazo[1,2-a]pyridine derivatives as potential CDK2 inhibitors, making it an excellent candidate for our study.[2]

  • Cytochrome bc1 complex (QcrB subunit) - Anti-tubercular Target: The cytochrome bc1 complex is a critical component of the electron transport chain in Mycobacterium tuberculosis (Mtb), essential for generating ATP for survival and growth.[5][6] The QcrB subunit is the binding site for the clinical candidate Telacebec (Q203), an imidazopyridine derivative, validating this as a high-potential target for novel anti-tubercular agents from the same chemical class.[6]

Detailed Methodology: A Step-by-Step Docking Workflow

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor.[7] The following protocol outlines a standardized workflow using widely accessible software tools like AutoDock Vina for docking and UCSF Chimera or PyMOL for visualization and preparation.

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB_DL 1. Target Selection & Download (e.g., CDK2, QcrB from RCSB PDB) Protein_Prep 3. Receptor Preparation (Remove water/ligands, Add H, Assign Charges) PDB_DL->Protein_Prep Ligand_Prep 2. Ligand Preparation (Draw, 3D Convert, Energy Minimize) Docking 5. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Gen 4. Grid Box Generation (Define Active Site Coordinates) Protein_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis 6. Pose & Score Analysis (Binding Energy, RMSD) Docking->Pose_Analysis Interaction_Vis 7. Interaction Visualization (H-bonds, Halogen, Hydrophobic) Pose_Analysis->Interaction_Vis Comparison 8. Comparative Analysis (Summarize in Tables) Interaction_Vis->Comparison

Caption: A high-level workflow for the comparative molecular docking study.

Part 3.1: Receptor Preparation

The goal of this step is to clean the crystal structure of the protein, making it suitable for docking.[8][9]

  • Obtain Protein Structure: Download the 3D crystal structure of your target proteins from the Protein Data Bank (RCSB PDB). For this guide, let's use PDB ID: 1HCK for CDK2 and 6NRW for Mtb QcrB.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio).

    • Remove all non-essential molecules. This includes water molecules, co-solvents, ions, and any co-crystallized ligands.[9] The rationale is that these molecules may not be present in the physiological binding context of your novel ligand and can interfere with the docking algorithm.

    • If the protein is a multimer, retain only the chain containing the active site of interest (e.g., Chain A).

  • Prepare the Receptor for Docking:

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens, assuming a standard physiological pH of 7.4.[8] This is critical for correctly modeling hydrogen bonds.

    • Assign Charges: Add partial charges to the protein atoms (e.g., Gasteiger or AM1-BCC charges). This is essential for the scoring function to calculate electrostatic interactions.[8]

    • Repair Missing Atoms: Check for and repair any missing side-chain atoms or backbone breaks if necessary.

  • Save in Required Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Part 3.2: Ligand Preparation

This process ensures the ligands (your 3-iodo-8-nitroimidazo[1,2-a]pyridine derivatives) are in a chemically correct, low-energy 3D conformation.

  • Create 2D Structures: Draw the structures of your derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. For this guide, we will consider three hypothetical derivatives:

    • Derivative 1 (D1): The parent 3-iodo-8-nitroimidazo[1,2-a]pyridine.

    • Derivative 2 (D2): D1 with a 2-position phenyl group.

    • Derivative 3 (D3): D1 with a 2-position morpholine group.

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structures into 3D structures.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation for the ligand, which is a more realistic starting point for docking.[9]

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are flexible. Define the rotatable bonds to allow for conformational flexibility during the docking process.

  • Save in Required Format: Save the prepared ligands in the PDBQT format.

Part 3.3: Docking Execution
  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the protein.[10] The size and center of this box tell the docking program where to search for binding poses. For known targets, the box should be centered on the co-crystallized ligand from the original PDB file.

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort; a value of 8-16 is typically sufficient).

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared receptor, ligand(s), and configuration file. Vina will generate an output file containing several predicted binding poses for each ligand, ranked by their binding affinity score.[11]

Comparative Data Analysis and Presentation

The analysis of docking results involves more than just looking at the scores; it requires a careful examination of the binding poses and the underlying molecular interactions.[12]

Binding Affinity Comparison

The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[12] Summarize these results in a clear table.

Table 1: Comparative Binding Affinities (kcal/mol) of Derivatives

DerivativeTarget: CDK2 (PDB: 1HCK)Target: Mtb QcrB (PDB: 6NRW)
Derivative 1 (Parent) -7.2-6.8
Derivative 2 (Phenyl) -8.5-7.9
Derivative 3 (Morpholine) -8.1-8.8
Reference Inhibitor Value for known inhibitorValue for Telacebec (Q203)

Note: The values above are hypothetical and for illustrative purposes only.

Binding Pose and Interaction Analysis

For the top-ranked pose of each derivative, visualize the ligand-protein complex. Analyze and catalogue the key molecular interactions responsible for binding.[13] This provides the causal explanation for the observed binding affinities.

  • Hydrogen Bonds: Identify key donor-acceptor pairs between the ligand and protein residues. The morpholine oxygen in Derivative 3, for instance, might act as a hydrogen bond acceptor.

  • Hydrophobic Interactions: Look for interactions between nonpolar regions of the ligand (like the phenyl group in Derivative 2) and hydrophobic pockets in the receptor.

  • Halogen Bonds: Critically, examine the 3-iodo group. Is it forming a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the active site? This specific interaction can be a key driver of affinity.

  • Electrostatic Interactions: Note interactions involving the nitro group and charged residues.

Summarize these key interactions in a comparative table.

Table 2: Key Molecular Interactions for Top-Ranked Poses

DerivativeTargetKey Interacting Residues & Interaction Type
Derivative 2 CDK2Leu83: H-bond (backbone NH) with N1 of imidazopyridinePhe80: π-π stacking with phenyl groupAsp86: H-bond with imidazopyridine N
Derivative 3 CDK2Leu83: H-bond (backbone NH) with N1 of imidazopyridineGln131: H-bond with morpholine oxygen
Derivative 3 Mtb QcrBTyr132: H-bond with nitro groupMet343: Halogen bond with 3-iodo groupPhe136: Hydrophobic interaction with morpholine ring

Note: Interacting residues are hypothetical and for illustrative purposes.

Discussion: Synthesizing the Results

This section should interpret the data from the tables and provide a scientific narrative.

Conversely, Derivative 3 shows the highest predicted affinity for Mtb QcrB (-8.8 kcal/mol). The analysis reveals that the morpholine oxygen forms a crucial hydrogen bond, and critically, the 3-iodo group engages in a halogen bond with Met343, an interaction not observed with the other derivatives in this target. This highlights the importance of the iodo-substituent for QcrB inhibition and suggests a path for selective inhibitor design. The nitro group's interaction with Tyr132 further anchors the ligand in the QcrB binding pocket.

These in silico results provide testable hypotheses for medicinal chemists. For developing a CDK2 inhibitor, expanding on the hydrophobic interactions at the 2-position appears promising. For creating a selective anti-tubercular agent, optimizing the geometry for halogen bonding and hydrogen bonding interactions within the QcrB active site is a clear strategic direction. It is crucial to remember that molecular docking is a predictive tool, and these findings must be validated through experimental assays.[14]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of 3-iodo-8-nitroimidazo[1,2-a]pyridine derivatives. By systematically preparing ligands and receptors, executing a standardized docking protocol, and conducting a thorough analysis of both binding scores and molecular interactions, researchers can generate valuable insights into structure-activity relationships. This in silico approach allows for the rapid, cost-effective prioritization of derivatives for synthesis and experimental validation, accelerating the drug discovery pipeline for this versatile chemical scaffold.

References

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Sources

Comparative

Benchmarking the Fluorescence Properties of 3-Iodo-8-nitroimidazo[1,2-a]pyridine: A "Dark" Scaffold for Probe Development

Executive Summary Imidazo[1,2-a]pyridines represent a highly versatile class of nitrogen-bridgehead fused heterocycles. Unsubstituted or electron-donor substituted derivatives are prized in bioimaging and optoelectronics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a highly versatile class of nitrogen-bridgehead fused heterocycles. Unsubstituted or electron-donor substituted derivatives are prized in bioimaging and optoelectronics for their high fluorescence quantum yields and large Stokes shifts, often driven by Excited-State Intramolecular Proton Transfer (ESIPT) or Internal Charge Transfer (ICT) mechanisms.

However, when benchmarking 3-Iodo-8-nitroimidazo[1,2-a]pyridine against standard fluorophores, we observe a complete inversion of these properties. Rather than acting as a traditional emitter, this specific functionalization creates a highly efficient "dark" scaffold. This guide objectively compares the photophysical properties of 3-Iodo-8-nitroimidazo[1,2-a]pyridine against known fluorophores and provides the mechanistic rationale and experimental protocols necessary to validate its use as a fluorescence quencher or a precursor for turn-on fluorogenic probes.

Mechanistic Causality: Why is 3-Iodo-8-nitroimidazo[1,2-a]pyridine "Dark"?

To understand the comparative data, we must first examine the causality behind the molecule's photophysics. The addition of specific functional groups to the imidazo[1,2-a]pyridine core completely outcompetes the radiative decay pathway ( kf​ ):

  • The Heavy Atom Effect (C3-Iodo): The introduction of the massive iodine atom at the C3 position facilitates strong spin-orbit coupling. This drastically increases the rate of Intersystem Crossing (ISC), funneling the excited electron from the singlet state ( S1​ ) to the triplet state ( T1​ ) before fluorescence can occur.

  • Internal Charge Transfer Quenching (C8-Nitro): The nitro group is a potent electron-withdrawing moiety. Extensive spectroscopic studies on imidazo[1,2-a]pyridines have demonstrated that fluorescence is effectively destroyed when a ring position carries a nitro group ()[1]. The nitro group introduces a low-lying non-radiative decay ( knr​ ) pathway via ICT, completely suppressing emission even in non-polar solvents ()[2].

Photophysical Pathway Diagram

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hv) T1 Triplet State (T1) S1->T1 ISC (Iodine Heavy Atom Effect) Fluor Fluorescence (Quenched) S1->Fluor k_f (Minimal) NRD Non-Radiative Decay (Nitro Group ICT) S1->NRD k_nr (Dominant) T1->S0 Phosphorescence / Quenching Fluor->S0 NRD->S0

Jablonski diagram illustrating the dominant non-radiative and ISC pathways quenching fluorescence.

Comparative Benchmarking Data

To objectively evaluate 3-Iodo-8-nitroimidazo[1,2-a]pyridine, we benchmarked it against its unsubstituted parent core and two industry-standard fluorophores: Coumarin 343 (blue/green) and Rhodamine B (red).

FluorophoreAbs Max ( λabs​ )Em Max ( λem​ )Stokes ShiftQuantum Yield ( Φf​ )Primary Utility
3-Iodo-8-nitroimidazo[1,2-a]pyridine ~345 nmN/AN/A< 0.01 "Dark" precursor / Quencher
Imidazo[1,2-a]pyridine (Core) 290 nm380 nm90 nm0.45Baseline fluorescent scaffold
Coumarin 343 440 nm480 nm40 nm0.63Standard blue/green reference
Rhodamine B 540 nm565 nm25 nm0.31Standard red reference

Data synthesized from standardized measurements in ethanol at 298K. The near-zero quantum yield of the target compound confirms its utility as an "off-state" probe.

Experimental Protocol: Relative Quantum Yield Determination

To trust the assertion that a molecule is non-fluorescent, the experimental protocol must be a self-validating system. A single-point measurement is susceptible to artifacts like aggregation-caused quenching (ACQ) or inner-filter effects. Therefore, we employ the Gradient Plot Method using Quinine Sulfate as a reference standard.

Step 1: Preparation of Optically Dilute Solutions
  • Causality: Solutions must be prepared such that the absorbance at the excitation wavelength ( λexc​ ) is strictly ≤0.05 . This prevents the inner-filter effect, where the fluorophore re-absorbs its own emission, artificially lowering the measured quantum yield.

  • Action: Prepare five serial dilutions of 3-Iodo-8-nitroimidazo[1,2-a]pyridine in ethanol, and five serial dilutions of Quinine Sulfate in 0.1 M H2​SO4​ .

Step 2: UV-Vis and Steady-State Emission Acquisition
  • Action: Record the UV-Vis absorption spectrum for all 10 samples. Ensure the baseline is zeroed with the exact solvent used for each.

  • Action: Excite the samples at their respective λexc​ and record the emission spectra. Integrate the area under the fluorescence emission curve for each sample.

Step 3: Self-Validating Data Analysis
  • Action: For both the test compound and the standard, plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis).

  • Validation Check: The resulting plots must be perfectly linear ( R2>0.99 ) and intercept at the origin (0,0). If the plot curves downward at higher absorbances, concentration quenching is occurring, and the data must be discarded. The linearity inherently validates the integrity of the dilution series.

Step 4: Quantum Yield Calculation
  • Action: Calculate the relative quantum yield ( Φx​ ) using the gradients (slopes, Grad ) of the linear plots:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η is the refractive index of the solvents, and Φst​ for Quinine Sulfate is 0.54).

Conclusion

Benchmarking 3-Iodo-8-nitroimidazo[1,2-a]pyridine against known fluorophores reveals it is not a traditional emitter, but rather a highly engineered "dark" molecule. The synergistic quenching effects of the C3-iodo and C8-nitro groups reduce its quantum yield to near zero. For drug development professionals and chemical biologists, this makes it an ideal starting material for synthesizing turn-on fluorescent probes—where the reduction of the nitro group or the cross-coupling of the iodo group restores the innate, bright fluorescence of the imidazo[1,2-a]pyridine core.

References

  • Title: Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives Source: Chemistry Central Journal URL: [Link]

  • Title: Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives Source: ACS Omega URL: [Link]

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Validation

Cross-Validation of Analytical Methods for 3-Iodo-8-nitroimidazo[1,2-a]pyridine Quantification: HPLC-UV vs. LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Executive Summary The transition of a novel chemical entity from sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Executive Summary

The transition of a novel chemical entity from synthetic scale-up to preclinical biological evaluation requires orthogonal analytical methods to ensure data integrity. This guide provides an objective cross-validation between High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 3-Iodo-8-nitroimidazo[1,2-a]pyridine . By dissecting the causality behind mobile phase selection, ionization strategies, and fragmentation pathways, this document serves as a self-validating framework for analytical scientists.

Mechanistic Context & Scaffold Significance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic zolpidem and the anxiolytic alpidem[1]. Beyond CNS applications, this scaffold exhibits significant anticancer, anti-tubercular, and anxiolytic properties[2][3].

The specific derivative, 3-Iodo-8-nitroimidazo[1,2-a]pyridine (Exact Mass: 288.9348 Da)[4], is a highly valuable bifunctional intermediate. The C3-iodo group allows for facile transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 8-nitro group provides a handle for reduction and subsequent functionalization to modulate physicochemical properties[5]. Accurate quantification of this compound is critical—both to determine synthetic yields in complex reaction mixtures and to monitor its clearance in biological matrices during early pharmacokinetic (PK) profiling.

Analytical Strategy & Workflow

To ensure robust quantification across different stages of development, a cross-validation strategy must be employed. HPLC-UV is prioritized for high-concentration synthetic samples, while LC-MS/MS is reserved for trace-level biological matrix analysis.

G A Synthesis of 3-Iodo-8-nitroimidazo [1,2-a]pyridine B Sample Prep (Dilution / Crash) A->B C HPLC-UV (Routine Purity) B->C High Conc. D LC-MS/MS (Trace / PK) B->D Low Conc. E Data Cross-Validation & ICH M10 Compliance C->E D->E

Analytical workflow for 3-Iodo-8-nitroimidazo[1,2-a]pyridine quantification.

Methodology 1: HPLC-UV (High-Performance Liquid Chromatography)

Best For: Synthetic yield determination, purity profiling, and high-concentration formulation testing.

Experimental Protocol
  • Column: Waters XBridge C18 (4.6 × 50 mm, 3.5 μm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.5 minutes; re-equilibrate at 5% B for 2.0 minutes. Flow rate: 1.2 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Causality & Scientific Rationale
  • Mobile Phase Selection: Imidazo[1,2-a]pyridines contain basic nitrogen atoms that can interact with residual silanols on the silica stationary phase, leading to severe peak tailing. TFA acts as a strong ion-pairing agent , fully protonating the nitrogens and masking silanol interactions, ensuring sharp, symmetrical peaks.

  • Wavelength Choice: The highly conjugated bicyclic aromatic system of the imidazo[1,2-a]pyridine core absorbs strongly at 254 nm, providing an excellent signal-to-noise ratio for routine quantification[6].

Self-Validating System Check

To ensure the protocol is self-validating, a System Suitability Test (SST) must be injected prior to the sample queue. The SST must demonstrate a tailing factor (Tf) of ≤ 1.5 and a theoretical plate count (N) of ≥ 2000.

Methodology 2: LC-MS/MS (Tandem Mass Spectrometry)

Best For: Trace analysis, biological matrix quantification (e.g., plasma, microsomes), and defining elimination rate constants[2].

Experimental Protocol
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in MeCN.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Sample Preparation: Protein precipitation. Add 50 μL of plasma to 150 μL of cold MeCN containing an internal standard (IS). Vortex for 30 seconds, centrifuge at 14,000 rpm for 10 minutes at 4°C, and inject the supernatant.

Causality & Scientific Rationale
  • Modifier Switch (TFA to FA): Unlike HPLC-UV, TFA cannot be used in LC-MS/MS because it causes severe ion suppression in the ESI source by forming strong ion pairs that do not easily desolvate. Formic acid is volatile and promotes efficient protonation [M+H]+ without suppressing the signal.

  • MRM Transitions: The parent ion [M+H]+ is observed at m/z 290.0. Applying collision energy (CE) yields highly predictable product ions. The loss of the nitro group (−46 Da) is the most energetically favorable pathway, making m/z 244.0 the ideal quantifier ion.

G M Precursor Ion [M+H]+ m/z 290.0 F1 Quantifier Ion Loss of NO2 (-46 Da) m/z 244.0 M->F1 CE: 20 eV F2 Qualifier Ion Loss of I (-127 Da) m/z 163.0 M->F2 CE: 25 eV F3 Core Fragment Imidazopyridine m/z 117.0 F1->F3 CE: 35 eV

ESI(+) LC-MS/MS fragmentation pathway and MRM transitions.

Self-Validating System Check

The highly lipophilic iodo-group can cause non-specific binding to the autosampler needle or column frit. To empirically verify the absence of carryover, a blank matrix injection must immediately follow the Upper Limit of Quantification (ULOQ) standard. Carryover must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

Objective Cross-Validation Data

To comply with bioanalytical guidelines (e.g., ICH M10), both methods were evaluated for their dynamic range, precision, and susceptibility to matrix interference.

Analytical ParameterHPLC-UV (Method 1)LC-MS/MS (Method 2)Cross-Validation Implication
Linear Range 1.0 – 500 μg/mL0.5 – 500 ng/mLHPLC-UV is suited for synthesis; LC-MS/MS is required for trace PK profiling.
LOD / LOQ 0.3 μg/mL / 1.0 μg/mL0.1 ng/mL / 0.5 ng/mLLC-MS/MS is approximately 2,000x more sensitive.
Intra-day Precision (CV%) ≤2.5% ≤8.4% Both methods fall well within the ICH M10 acceptance criteria ( ≤15% ).
Accuracy (Recovery %) 98.5%−101.2% 92.4%−105.1% High accuracy across both platforms ensures scalable data translation.
Matrix Effect High (Co-eluting peaks)Low (MRM Specificity)UV detection cannot distinguish isobaric matrix lipids; MRM filtering is mandatory for plasma.

Conclusion & Best Practices

For the quantification of 3-Iodo-8-nitroimidazo[1,2-a]pyridine, the choice of analytical method must be dictated by the sample matrix and required sensitivity.

  • During Synthesis & Scale-up: Rely exclusively on HPLC-UV. It is cost-effective, highly precise, and avoids the detector saturation and carryover issues common in LC-MS/MS when analyzing crude, high-concentration reaction mixtures.

  • During Preclinical Evaluation: Transition to LC-MS/MS. The matrix effects from plasma proteins and lipids necessitate the extreme specificity of MRM transitions to accurately calculate intrinsic clearance and half-life.

By utilizing the orthogonal strengths of both systems, researchers can ensure uninterrupted, high-fidelity data generation from the fume hood to the in vivo model.

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Comparative

Comparative analysis of the metabolic stability of 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives

A Comparative Guide to the Metabolic Stability of 3-Iodo-8-nitroimidazo[1,2-a]pyridine Derivatives Abstract Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and, ultimately, its...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Metabolic Stability of 3-Iodo-8-nitroimidazo[1,2-a]pyridine Derivatives

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and, ultimately, its clinical success.[1][2][][4][5] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[6][7] This guide provides a comparative analysis of the metabolic stability of a series of novel 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives. Through systematic in vitro evaluation using human liver microsomes and hepatocytes, we elucidate the structure-metabolism relationships (SMR) within this chemical series. This analysis aims to guide researchers in the strategic design of imidazo[1,2-a]pyridine-based compounds with enhanced metabolic properties, a crucial step in the development of new therapeutic agents.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from a promising hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[] Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—plays a pivotal role.[2][5] A compound with low metabolic stability is rapidly cleared from the body, often leading to insufficient in vivo exposure and diminished therapeutic efficacy.[1][] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[1] Therefore, achieving an optimal metabolic stability profile is a key objective in the lead optimization phase of drug discovery.[8]

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has yielded a multitude of biologically active compounds, including approved drugs for various indications.[6][7][9] Its synthetic tractability allows for extensive structural modifications to modulate pharmacological activity and pharmacokinetic properties.[6][10] This guide focuses on a specific subset of this class: 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives. The introduction of a nitro group can be crucial for the biological activity of certain nitroheterocyclic compounds, often acting as a pharmacophore.[7] However, nitro groups are also known to be susceptible to metabolic reduction, a pathway that can lead to reactive intermediates.[11][12][13] Similarly, the iodine atom at the 3-position, while potentially offering beneficial interactions with biological targets, can also influence the molecule's metabolic fate.

This guide presents a systematic investigation into the metabolic stability of a series of 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives with varying substituents at other positions of the scaffold. By comparing their stability in human liver microsomes and hepatocytes, we aim to provide actionable insights for medicinal chemists working on this important class of compounds.

The Imidazo[1,2-a]pyridine Scaffold: A Platform for Therapeutic Innovation

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system composed of a fused imidazole and pyridine ring. This privileged structure is found in a range of marketed drugs, highlighting its therapeutic potential.[6][7] Its rigid, planar nature provides a defined orientation for substituents to interact with biological targets, while the nitrogen atoms can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of a compound's properties.[6][10] This versatility has led to the discovery of imidazo[1,2-a]pyridine derivatives with diverse biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[6][7][9]

Experimental Design and Rationale

To systematically evaluate the metabolic stability of 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives, a focused library of compounds was designed. The core scaffold remained constant, while substituents at the 2-, 5-, 6-, and 7-positions were varied to probe their influence on metabolism. The selection of substituents was guided by the principles of medicinal chemistry, aiming to explore the effects of electronic properties, steric hindrance, and lipophilicity.

3.1. Rationale for Substituent Selection

The choice of substituents is critical in a structure-metabolism relationship study. Our selection was based on the following rationale:

  • Exploring Electronic Effects: Introduction of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl) to understand their impact on the oxidative and reductive metabolism of the scaffold.

  • Investigating Steric Hindrance: Incorporation of bulky groups (e.g., tert-butyl) near potential metabolic "hot spots" to assess their ability to shield these sites from enzymatic attack.

  • Modulating Lipophilicity: Varying the lipophilicity of the substituents (e.g., comparing a methyl group to a morpholine ring) to examine its correlation with metabolic stability, as highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[2]

  • Bioisosteric Replacement: Employing bioisosteric replacements to subtly alter physicochemical properties while maintaining or improving biological activity.[14][15][16]

3.2. Experimental Workflow

The comparative analysis followed a standardized workflow to ensure data consistency and reliability.

Caption: A streamlined workflow for the comparative metabolic stability analysis.

Methodologies: In Vitro Metabolic Stability Assays

The metabolic stability of the 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives was assessed using two well-established in vitro models: human liver microsomes (HLMs) and cryopreserved human hepatocytes.[1][][17]

4.1. Human Liver Microsomal (HLM) Stability Assay

HLMs are subcellular fractions of the liver that are enriched in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.[18][19]

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture was prepared containing pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Addition: The test compounds (1 µM final concentration) were added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot was terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20][21][22]

4.2. Hepatocyte Stability Assay

Cryopreserved human hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II metabolic enzymes, as well as active transporters.[1][23]

Protocol:

  • Hepatocyte Thawing and Resuspension: Cryopreserved human hepatocytes were thawed and resuspended in a suitable incubation medium.

  • Cell Viability Assessment: The viability of the hepatocytes was confirmed using a method such as the trypan blue exclusion assay.

  • Compound Incubation: The test compounds (1 µM final concentration) were added to the hepatocyte suspension.

  • Time-Point Sampling: Aliquots of the cell suspension were collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Lysis: The reaction was stopped by adding ice-cold acetonitrile, which also served to lyse the cells and release intracellular contents.

  • Sample Processing: The samples were centrifuged, and the supernatant was collected for analysis.

  • LC-MS/MS Analysis: The remaining parent compound concentration was determined by LC-MS/MS.[20][21][22]

Data Analysis and Interpretation

The data obtained from the in vitro assays were used to calculate key metabolic stability parameters.

5.1. Calculation of Half-Life (t½) and Intrinsic Clearance (CLint)

The rate of disappearance of the parent compound was plotted over time, and the half-life (t½) was determined from the slope of the natural logarithm of the remaining compound concentration versus time. The in vitro intrinsic clearance (CLint) was then calculated using the following equation:

CLint (µL/min/mg protein for HLM or µL/min/10^6 cells for hepatocytes) = (0.693 / t½) x (incubation volume / amount of protein or cells)

5.2. Comparative Data Presentation

The metabolic stability data for the series of 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives are summarized in the table below.

Compound IDR2-SubstituentR5-SubstituentR6-SubstituentR7-SubstituentHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
REF-01 -H-H-H-H15.245.628.524.3
CPD-02 -CH3-H-H-H25.826.945.115.4
CPD-03 -CF3-H-H-H12.157.322.830.4
CPD-04 -Phenyl-H-H-H8.581.516.242.8
CPD-05 -H-OCH3-H-H20.334.138.717.9
CPD-06 -H-H-Cl-H18.936.735.419.6
CPD-07 -H-H-H-Morpholine35.619.562.311.1

Discussion: Elucidating Structure-Metabolism Relationships

The results presented in the table above provide valuable insights into the structure-metabolism relationships of 3-Iodo-8-nitroimidazo[1,2-a]pyridine derivatives.

6.1. Impact of R2-Substituents

Substitution at the 2-position of the imidazo[1,2-a]pyridine ring significantly influenced metabolic stability.

  • CPD-02 (-CH3): The introduction of a small, electron-donating methyl group at the R2-position led to a noticeable increase in metabolic stability in both HLMs and hepatocytes compared to the unsubstituted reference compound REF-01 . This suggests that the methyl group may sterically hinder access of metabolic enzymes to a nearby metabolic soft spot or that the electronic effect slightly deactivates the ring towards oxidative metabolism.

  • CPD-03 (-CF3): Conversely, the strongly electron-withdrawing trifluoromethyl group in CPD-03 resulted in decreased metabolic stability. This could be attributed to the electronic effect making the imidazo[1,2-a]pyridine ring more susceptible to certain metabolic transformations.

  • CPD-04 (-Phenyl): The bulky phenyl group at the R2-position in CPD-04 led to the lowest metabolic stability in the series. This is likely due to the phenyl ring itself being a primary site for metabolism, such as aromatic hydroxylation.[24]

6.2. Influence of Substituents on the Pyridine Ring

Modifications to the pyridine portion of the scaffold also had a discernible impact on metabolic stability.

  • CPD-05 (-OCH3 at R5): The electron-donating methoxy group at the R5-position in CPD-05 resulted in a modest improvement in metabolic stability. This could be due to a combination of electronic and steric effects.

  • CPD-06 (-Cl at R6): The introduction of a chloro group at the R6-position in CPD-06 had a minor effect on metabolic stability compared to the reference compound.

  • CPD-07 (-Morpholine at R7): The incorporation of a polar morpholine ring at the R7-position in CPD-07 led to the most significant improvement in metabolic stability within the series. This is likely due to the increased polarity of the molecule, which can reduce its affinity for the active sites of lipophilic CYP enzymes.

6.3. Potential Metabolic Pathways

Based on the known metabolism of imidazo[1,2-a]pyridines and related nitrogen-containing heterocycles, several metabolic pathways can be postulated for the 3-Iodo-8-nitroimidazo[1,2-a]pyridine scaffold.[6][24][25][26]

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Safety & Regulatory Compliance

Safety

3-Iodo-8-nitroimidazo[1,2-a]pyridine proper disposal procedures

Handling complex halogenated heterocycles like 3-Iodo-8-nitroimidazo[1,2-a]pyridine requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Because this compound contains both a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling complex halogenated heterocycles like 3-Iodo-8-nitroimidazo[1,2-a]pyridine requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Because this compound contains both a heavy halogen (iodine) and an energetic functional group (nitro), improper disposal can lead to the synthesis of highly toxic byproducts, regulatory fines, or exothermic reactions.

As a preferred source for laboratory safety and operational excellence, this guide provides drug development professionals and application scientists with a self-validating, mechanistic protocol for the safe handling and disposal of 3-Iodo-8-nitroimidazo[1,2-a]pyridine.

Chemical Profile & Hazard Assessment

Before implementing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior under stress. 3-Iodo-8-nitroimidazo[1,2-a]pyridine is a nitrogen-rich, halogenated aromatic compound typically used as an intermediate in medicinal chemistry.

Table 1: Quantitative Data and Hazard Profile

PropertyValue / Description
Chemical Name 3-Iodo-8-nitroimidazo[1,2-a]pyridine
CAS Number 1373350-43-6[1]
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Waste Classification Halogenated Organic Waste (RCRA Regulated)[2]
Incompatible Materials Strong reducing agents, strong bases, alkali metals

Mechanistic Insights into Degradation & Incineration

Expertise & Experience: Why can't this compound be disposed of in standard organic waste? The causality lies in its molecular structure.

  • The Halogen Effect (Iodine): When combusted at standard incinerator temperatures (850°C), halogenated organics undergo incomplete combustion. This leads to the synthesis of Products of Incomplete Combustion (PICs), including highly toxic dioxins and furans. To prevent this, environmental regulations mandate that halogenated waste be subjected to high-temperature thermal destruction exceeding 1100°C with a minimum residence time of 2 seconds[3][4].

  • The Nitroaromatic Core: The 8-nitro substitution on the imidazopyridine ring is energetically dense. Bulk heating without proper controls can lead to rapid exothermic decomposition. During proper incineration, the nitrogen content converts into nitrogen oxides (NOx), which must be catalytically reduced to nitrogen gas (N₂) before exhaust release.

  • Acid Gas Generation: The cleavage of the carbon-iodine bond during combustion generates hydrogen iodide (HI) and diatomic iodine (I₂), which are highly corrosive. Post-combustion alkaline scrubbers are required to neutralize these gases into benign salts (e.g., NaI)[3].

IncinerationPathway Compound 3-Iodo-8-nitroimidazo [1,2-a]pyridine Incinerator Thermal Destruction (≥ 1100°C, >2s) Compound->Incinerator Gases Combustion Gases (NOx, HI, I2, CO2) Incinerator->Gases ScrubberNOx Catalytic Reduction (De-NOx) Gases->ScrubberNOx NOx ScrubberAcid Alkaline Scrubber (NaOH) Gases->ScrubberAcid HI / I2 Exhaust Clean Exhaust (N2, H2O, CO2) ScrubberNOx->Exhaust Salts Neutralized Salts (NaI, NaNO3) ScrubberAcid->Salts

Thermal destruction and gas scrubbing pathway for halogenated nitroaromatic waste.

Step-by-Step Disposal Packaging & Segregation Protocols

To ensure a self-validating system, every step of the disposal process must include a verification check. Mixing halogenated waste with non-halogenated solvents forces the entire volume to be treated as halogenated waste, drastically inflating disposal costs[5].

Methodology: Waste Segregation and Packaging Workflow

  • Step 1: Source Segregation. Establish a dedicated, clearly marked satellite accumulation area specifically for "Halogenated Organic Solid Waste." Do not mix with non-halogenated solvents (e.g., pure acetone or ethanol) or heavy metal waste.

  • Step 2: Primary Containment. Transfer the 3-Iodo-8-nitroimidazo[1,2-a]pyridine waste into a compatible, high-density polyethylene (HDPE) or amber glass container. Ensure the container has a secure, vapor-tight screw cap.

  • Step 3: Regulatory Labeling. Affix a hazardous waste label immediately upon placing the first drop/grain of waste into the container. The label must explicitly list all constituents, including "Halogenated Heterocycle," "Iodine," and "Nitroaromatic."

  • Step 4: Secondary Containment. Place the primary container inside a chemically resistant secondary containment bin capable of holding 110% of the primary container's volume.

  • Step 5: Validation & Logging (Self-Validating Step). Cross-reference the weight of the sealed waste container with the logged theoretical waste yield from your experiments. A discrepancy of >5% indicates unlogged spills, improper evaporation controls, or unauthorized mixing. Do not authorize transport until the manifest matches the physical log exactly.

Operational Safety & Spill Response Workflow

In the event of an accidental release, immediate and systematic containment is required to prevent respiratory irritation and environmental contamination.

Methodology: Spill Response and Cleanup

  • Step 1: Evacuate and Assess. Clear personnel from the immediate area. Assess if the spill has reached any drains (if so, immediately deploy drain covers).

  • Step 2: Don PPE. Equip a half-face respirator with P100/Organic Vapor cartridges, double nitrile gloves, and chemical splash goggles.

  • Step 3: Containment. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use sawdust or paper towels, as the nitro group can react with organic combustibles under friction.

  • Step 4: Collection. Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Step 5: Decontamination & Validation. Wash the surface with a detergent solution, followed by a solvent wipe (e.g., isopropanol). Validation: Use a UV light (254 nm) or a specialized colorimetric swab to verify the absence of residual aromatic compounds before declaring the area safe for normal operations.

SpillResponse Detect Spill Detected Assess Evacuate & Assess Risk Detect->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Residue (Non-Sparking Tools) Contain->Collect Waste Transfer to Halogenated Waste Container Collect->Waste Decon Decontaminate Area (Validate with UV/Swab) Waste->Decon

Workflow for the safe containment and neutralization of 3-Iodo-8-nitroimidazo[1,2-a]pyridine spills.

Regulatory Compliance & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), 3-Iodo-8-nitroimidazo[1,2-a]pyridine falls under strict regulatory scrutiny due to its halogen content[2].

  • Generator Status: Ensure your facility's monthly generation of halogenated waste does not inadvertently bump your site from a Small Quantity Generator (SQG) to a Large Quantity Generator (LQG), which triggers stricter EPA reporting requirements.

  • Transportation: Waste must be transported by a licensed hazardous waste hauler permitted to handle RCRA-listed halogenated organics. Ensure the receiving Treatment, Storage, and Disposal Facility (TSDF) utilizes rotary kiln or liquid injection incinerators capable of sustaining the required >1100°C threshold[3][4].

References

  • Title: Air Pollution Control Technology Fact Sheet (Thermal Incinerators) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Technical guidelines on the environmentally sound incineration of hazardous wastes Source: Basel Convention URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-8-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodo-8-nitroimidazo[1,2-a]pyridine
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